N-(2,4-Dichlorophenyl)benzamide molecular structure and conformation
The following technical guide is structured to provide an exhaustive analysis of N-(2,4-Dichlorophenyl)benzamide , bridging synthetic protocols with advanced structural crystallography and conformational dynamics. Molecu...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to provide an exhaustive analysis of N-(2,4-Dichlorophenyl)benzamide , bridging synthetic protocols with advanced structural crystallography and conformational dynamics.
Molecular Structure, Conformational Dynamics, and Synthetic Protocols
Executive Summary
N-(2,4-Dichlorophenyl)benzamide (C₁₃H₉Cl₂NO) represents a critical structural scaffold in medicinal chemistry, serving as a model for studying the "ortho-effect" in amide bond stability and crystal packing. While typical ortho-substituted benzanilides exhibit significant torsional twisting to relieve steric strain, crystallographic data for this specific congener reveals a counter-intuitive, near-coplanar arrangement of the aromatic rings driven by intermolecular hydrogen bonding networks. This guide details the synthesis, structural characterization, and conformational analysis of the molecule.[1]
Part 1: Molecular Architecture & Crystallography
Crystal Structure Analysis
The solid-state conformation of N-(2,4-Dichlorophenyl)benzamide is defined by the competition between steric repulsion (caused by the 2-chloro substituent) and resonance stabilization of the amide bond.
Space Group & Packing: The compound crystallizes in the monoclinic system (typically space group P2₁/c or similar for this class).
The "Coplanar Anomaly": Contrary to the expected high torsion angle often seen in ortho-substituted biphenyl-like systems, X-ray diffraction studies reveal that the two aromatic rings are almost coplanar , with a dihedral angle of approximately 2.6(2)° .
Amide Geometry: The central amide linkage (–NHCO–) is not coplanar with the aromatic rings.[2][3] It forms a dihedral angle of 33.0(2)° with the benzoyl ring.[2][3][4] This "step" geometry allows the phenyl rings to stack parallel to each other while relieving the steric clash between the amide oxygen and the ortho-chlorine.
Hydrogen Bonding: The lattice is stabilized by infinite chains of intermolecular N—H···O hydrogen bonds running along the b-axis. This strong intermolecular network forces the molecule into a planarized stacking arrangement, overriding the steric tendency to twist.
Quantitative Structural Parameters
Parameter
Value
Structural Significance
Formula
C₁₃H₉Cl₂NO
Core Scaffold
Molecular Weight
266.12 g/mol
Small Molecule Drug range
Amide Configuration
trans (anti)
The N-H and C=O bonds are anti-periplanar.
Ring-Ring Dihedral
2.6(2)°
Exceptional coplanarity (π-stacking favored).
Amide-Benzoyl Torsion
33.0(2)°
Twist required to accommodate the amide resonance.
H-Bond Distance
~2.9 Å (N···O)
Strong intermolecular stabilization.
Part 2: Conformational Dynamics (Computational vs. Solid State)
The conformation of N-(2,4-Dichlorophenyl)benzamide is environment-dependent. Understanding this dichotomy is crucial for docking studies in drug development.
Gas Phase (DFT) vs. Solid State (XRD)
In the gas phase (modeled via DFT B3LYP/6-31G*), the molecule adopts a twisted conformation to minimize the steric clash between the ortho-chlorine atom and the amide carbonyl oxygen. The energy penalty for planarity is significant (~3-5 kcal/mol).
However, in the solid state (Crystal), the Crystal Packing Forces (specifically the N-H···O hydrogen bond chains and π-π stacking) compensate for this steric strain, flattening the molecule.
Visualization of Conformational Energy
The following diagram illustrates the energy landscape and the forces that drive the molecule between twisted (solution/gas) and planar (solid) states.
Figure 1: Conformational Energy Landscape. The diagram highlights the transition from a sterically relaxed twisted state in solution to a packing-stabilized planar state in the crystal lattice.
Part 3: Synthetic Protocol
The synthesis follows a standard Schotten-Baumann acylation. This protocol is optimized for high yield and purity, minimizing the hydrolysis of the benzoyl chloride.
Reaction Scheme
Reactants: 2,4-Dichloroaniline + Benzoyl Chloride
Base: Pyridine (acts as both solvent/catalyst and acid scavenger)
Solvent: Dichloromethane (DCM) or Toluene (for reflux)
H-3 (meta to N): Doublet (or doublet of doublets) ~ δ 7.7 ppm .
H-5/H-6: Distinct splitting patterns due to the 2,4-substitution. The proton at position 6 (ortho to N) is often shielded/deshielded differently due to the amide anisotropy.
References
Gowda, B. T., Tokarčík, M., Kožíšek, J., Sowmya, B. P., & Fuess, H. (2008).[2] N-(2,4-Dichlorophenyl)benzamide.[2][4][5][6] Acta Crystallographica Section E: Structure Reports Online, 64(6), o950.
Gowda, B. T., et al. (2006). Synthetic, Infrared, 1H and 13C NMR Spectral Studies on N-(Substituted Phenyl)-2,4-disubstituted Benzenesulphonamides.
PubChem. (2025).[5][7] 2,4-Dichloro-N-(2,4-dichlorophenyl)benzamide Compound Summary. National Library of Medicine.
N-Phenylbenzamide Analogues: A Comprehensive Technical Guide for Drug Discovery and Development
Abstract The N-phenylbenzamide scaffold represents a privileged structural motif in medicinal chemistry, underpinning a diverse array of biologically active compounds with therapeutic potential across multiple disease ar...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The N-phenylbenzamide scaffold represents a privileged structural motif in medicinal chemistry, underpinning a diverse array of biologically active compounds with therapeutic potential across multiple disease areas. This in-depth technical guide provides a comprehensive literature review of N-phenylbenzamide analogues, meticulously curated for researchers, scientists, and drug development professionals. We delve into the core aspects of synthesis, exploring diverse and efficient methodologies. The guide further navigates the extensive landscape of their biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, antischistosomal, and antiprotozoal properties. A critical analysis of structure-activity relationships (SAR) is presented, offering insights into the rational design of potent and selective analogues. Furthermore, we elucidate the molecular mechanisms of action, supported by signaling pathway diagrams and detailed experimental protocols for key biological assays. This guide is intended to be a self-validating resource, grounded in authoritative references, to empower and accelerate the discovery and development of next-generation therapeutics based on the versatile N-phenylbenzamide core.
Introduction: The Enduring Significance of the N-Phenylbenzamide Scaffold
The N-phenylbenzamide core, characterized by a benzoyl group attached to an aniline moiety through an amide linkage, is a cornerstone in the design of bioactive molecules. Its prevalence in clinically approved drugs and late-stage clinical candidates underscores its importance in medicinal chemistry. The amide bond provides structural rigidity and opportunities for hydrogen bonding interactions with biological targets, while the two phenyl rings offer extensive surfaces for functionalization, allowing for the fine-tuning of physicochemical properties and target specificity. This versatility has led to the development of N-phenylbenzamide analogues with a remarkable spectrum of pharmacological activities, making them a subject of intense and ongoing research. This guide aims to provide a holistic and in-depth understanding of this important class of compounds, from their chemical synthesis to their biological applications and underlying mechanisms of action.
Synthetic Strategies for N-Phenylbenzamide Analogues: A Chemist's Toolkit
The synthesis of N-phenylbenzamide analogues is well-established, with several robust and versatile methods available to the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution patterns on the phenyl rings, the availability of starting materials, and the desired scale of the reaction.
Carbodiimide-Mediated Amide Coupling: A Workhorse Reaction
A widely employed method for the formation of the amide bond is the coupling of a substituted benzoic acid with a substituted aniline in the presence of a coupling agent. N,N'-Diisopropylcarbodiimide (DIC) is a commonly used reagent for this transformation, often in conjunction with an activating agent like N-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields.[1]
Experimental Protocol: General Procedure for DIC/HOBt Mediated Amide Coupling [1]
Dissolve the substituted benzoic acid (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (CH₂Cl₂) or dimethylformamide (DMF).
Add HOBt (1.2 eq) and DIC (1.2 eq) to the solution and stir at room temperature for 30 minutes to pre-activate the carboxylic acid.
Add the substituted aniline (1.0 eq) to the reaction mixture.
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct.
Wash the filtrate with an acidic solution (e.g., 1N HCl) to remove any unreacted aniline, followed by a basic solution (e.g., saturated NaHCO₃) to remove unreacted benzoic acid, and finally with brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-phenylbenzamide analogue.
Rationale for Experimental Choices: The use of HOBt as an additive is crucial as it forms an active ester with the carboxylic acid, which is less prone to racemization (for chiral carboxylic acids) and reacts more efficiently with the amine. Dichloromethane is a common solvent choice due to its inertness and ease of removal. The aqueous workup is designed to remove both acidic and basic impurities, leading to a purer crude product before final purification.
From Acid Chlorides: A Highly Reactive Approach
An alternative and often high-yielding method involves the reaction of a substituted benzoyl chloride with an aniline. The benzoyl chloride can be prepared from the corresponding benzoic acid using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.[2]
Experimental Protocol: Synthesis via Acid Chloride [2]
To a solution of the substituted benzoic acid (1.0 eq) in a suitable solvent (e.g., toluene), add thionyl chloride (1.2 eq) and a catalytic amount of DMF.
Reflux the mixture for 1-3 hours.
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude benzoyl chloride.
Dissolve the crude benzoyl chloride in an anhydrous aprotic solvent like dichloromethane at 0°C.
Slowly add a solution of the substituted aniline (1.0 eq) and a base, such as triethylamine or pyridine (1.1 eq), to neutralize the HCl generated during the reaction.
Allow the reaction to warm to room temperature and stir for 2-6 hours.
Perform an aqueous workup as described in the carbodiimide coupling protocol.
Purify the product by column chromatography or recrystallization.
Rationale for Experimental Choices: This method is particularly useful when the benzoic acid is unreactive or when scaling up the reaction. The use of a base is essential to scavenge the hydrochloric acid byproduct, which would otherwise protonate the aniline, rendering it unreactive.
One-Pot Multicomponent Reactions: An Efficient and Atom-Economical Approach
For the synthesis of more complex N-phenylbenzamide analogues, one-pot multicomponent reactions offer a highly efficient and atom-economical strategy. For instance, imidazole-based N-phenylbenzamide derivatives have been synthesized in a one-pot, three-component reaction of phthalic anhydride, a substituted aniline, and 2,3-diaminomaleonitrile in the presence of an acid catalyst.
Experimental Protocol: One-Pot Synthesis of Imidazole-Based N-Phenylbenzamide Derivatives
Combine phthalic anhydride (1.0 eq), the substituted aniline (1.0 eq), and 2,3-diaminomaleonitrile (1.0 eq) in ethanol.
Add a catalytic amount of hydrochloric acid (e.g., 0.5 eq).
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
Upon completion, add water to the reaction mixture and stir for 20-30 minutes to precipitate the product.
Collect the solid by filtration, wash with water, and dry to obtain the desired product.
Rationale for Experimental Choices: This approach is highly convergent, allowing for the rapid construction of molecular complexity from simple starting materials. The use of a catalytic amount of acid facilitates the series of condensation and cyclization reactions. The precipitation of the product upon addition of water simplifies the purification process significantly.
The Broad Spectrum of Biological Activities
N-phenylbenzamide analogues have been investigated for a wide range of biological activities, demonstrating their potential as therapeutic agents for various diseases.
Anticancer Activity: A Multifaceted Approach to Combatting Malignancy
The N-phenylbenzamide scaffold is a prominent feature in many anticancer agents. These compounds exert their effects through various mechanisms, including kinase inhibition, disruption of microtubule dynamics, and induction of apoptosis.
Many N-phenylbenzamide derivatives have been designed as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[3]
ABL Kinase Inhibition: The structural similarity of some imidazole-based N-phenylbenzamide derivatives to the clinically used ABL1 kinase inhibitor nilotinib has prompted investigations into their potential as anticancer agents for chronic myeloid leukemia (CML).
p38α MAPK Inhibition: Certain 4-chloro-N-phenylbenzamide derivatives have been identified as inhibitors of p38α mitogen-activated protein kinase (MAPK), a key enzyme in inflammatory and cancer-related signaling pathways.
Signaling Pathway: MAPK/ERK Pathway
Caption: Inhibition of the MAPK/ERK signaling pathway by N-phenylbenzamide analogues.
Several N-benzylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization.[4] By binding to the colchicine binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for mitosis. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.
Experimental Protocol: In Vitro Tubulin Polymerization Assay [5][6]
Prepare a solution of purified tubulin (e.g., from bovine brain) in a suitable polymerization buffer (e.g., G-PEM buffer containing GTP).
Prepare serial dilutions of the N-phenylbenzamide analogue to be tested.
In a 96-well plate, mix the tubulin solution with the test compound at various concentrations. Include a positive control (e.g., colchicine) and a negative control (vehicle, e.g., DMSO).
Monitor the change in absorbance at 340 nm or fluorescence over time at 37°C using a microplate reader. An increase in absorbance/fluorescence corresponds to tubulin polymerization.
Plot the absorbance/fluorescence as a function of time to generate polymerization curves.
Determine the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Rationale for Experimental Choices: Purified tubulin is used to directly assess the effect of the compound on the target protein without the complexity of a cellular environment. The assay is performed at 37°C to mimic physiological conditions that favor tubulin polymerization. The change in turbidity (absorbance) or the fluorescence of a reporter dye that binds to microtubules provides a quantitative measure of polymer formation.
N-substituted benzamides have been shown to induce apoptosis in cancer cells through the mitochondrial pathway.[7][8] This involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and the subsequent executioner caspases, ultimately resulting in cell death.
Signaling Pathway: Intrinsic Apoptosis Pathway
Caption: Induction of apoptosis via the mitochondrial pathway by N-phenylbenzamide analogues.
Table 1: Anticancer Activity of Representative N-Phenylbenzamide Analogues
Antimicrobial Activity: A New Frontier in Combating Infectious Diseases
The emergence of antimicrobial resistance necessitates the development of new classes of antibiotics. N-phenylbenzamide analogues have shown promise as antibacterial and antifungal agents.
A key mechanism of antibacterial action for some benzamide derivatives is the inhibition of the Filamenting temperature-sensitive mutant Z (FtsZ) protein.[9][10] FtsZ is a prokaryotic homolog of tubulin and is essential for bacterial cell division. By binding to FtsZ, these compounds disrupt the formation of the Z-ring, a structure crucial for cytokinesis, leading to filamentation and eventual cell death.[11]
Experimental Protocol: In Vitro FtsZ Polymerization Assay
Express and purify FtsZ protein from the target bacterial species (e.g., Staphylococcus aureus).
Prepare a polymerization buffer containing GTP.
In a 96-well plate, mix the FtsZ protein with the test N-phenylbenzamide analogue at various concentrations.
Initiate polymerization by adding GTP and incubating at 37°C.
Monitor the increase in light scattering at a suitable wavelength (e.g., 340 nm) over time.
Calculate the IC₅₀ value for the inhibition of FtsZ polymerization.
Rationale for Experimental Choices: This cell-free assay directly measures the effect of the compound on the enzymatic activity of the target protein, FtsZ. Light scattering is a direct and simple method to monitor the formation of FtsZ polymers.
Anti-inflammatory Activity: Modulating the Inflammatory Response
N-phenylbenzamide derivatives have also demonstrated anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[12][13] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. By inhibiting COX, particularly the inducible COX-2 isoform, these compounds can reduce inflammation and pain.
Table 2: Antimicrobial and Anti-inflammatory Activity of N-Phenylbenzamide Analogues
Antiviral Activity: Certain N-phenylbenzamide derivatives have shown activity against enterovirus 71 (EV71) by stabilizing the viral capsid and preventing its uncoating.[1][14][15][16][17]
Antischistosomal Activity: N-phenylbenzamides with electron-withdrawing substituents have demonstrated potent activity against the flatworm pathogen Schistosoma mansoni.[18]
Antiprotozoal Activity: Analogues of N-phenylbenzamide have been shown to target the kinetoplast DNA (kDNA) of trypanosomatid parasites, such as Trypanosoma brucei, the causative agent of African trypanosomiasis.[19][20][21]
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
The biological activity of N-phenylbenzamide analogues is highly dependent on the nature and position of substituents on both the benzoyl and aniline rings. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.
Anticancer SAR
Kinase Inhibitors: For ABL kinase inhibitors, the presence of an imidazole ring and specific substitutions on the phenyl rings are critical for activity.
Tubulin Inhibitors: In N-benzylbenzamide tubulin inhibitors, the substitution pattern on both the benzoyl and benzyl rings significantly influences potency.[4]
Antimicrobial SAR
For FtsZ inhibitors, specific substitutions on the benzamide core are required for potent antibacterial activity.[9]
Anti-inflammatory SAR
The selectivity for COX-2 over COX-1 can be modulated by the substitution pattern on the N-phenyl ring.[12]
Antischistosomal SAR
Electron-withdrawing groups on either phenyl ring generally enhance antischistosomal activity.[18]
Workflow for SAR-Guided Drug Design
Caption: An iterative workflow for the optimization of N-phenylbenzamide analogues based on SAR.
Conclusion and Future Perspectives
The N-phenylbenzamide scaffold has proven to be a remarkably versatile platform for the discovery of novel therapeutic agents. The wealth of synthetic methodologies allows for the creation of diverse chemical libraries, while the broad spectrum of biological activities highlights the potential of these compounds to address a wide range of unmet medical needs. The elucidation of their mechanisms of action and the continuous refinement of structure-activity relationships will undoubtedly pave the way for the development of next-generation N-phenylbenzamide-based drugs with improved efficacy, selectivity, and safety profiles. Future research in this area will likely focus on the application of computational methods for in silico screening and rational design, the exploration of novel biological targets, and the development of innovative drug delivery systems to enhance the therapeutic potential of this privileged scaffold.
References
Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. Pharmaceutics, 15(3), 1028. [Link]
In Silico Exploration of New Inhibitors of Protein Kinases Containing an N-Phenylbenzamide Linker: A Combination of Docking and Molecular Dynamics Modeling, Pharmacophore Modeling and Virtual Screening. Pharmaceuticals (Basel), 16(11), 1599. [Link]
Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. Pharmaceutics, 15(3), 1028. [Link]
Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities. RSC Med Chem, 13(10), 1269-1277. [Link]
Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(3), 3630-3640. [Link]
Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. Molecules, 18(3), 3630-3640. [Link]
Mechanism of action for N-substituted benzamide-induced apoptosis. Br J Cancer, 86(7), 1165-1171. [Link]
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Letters in Applied NanoBioScience, 14(1), 033-041. [Link]
A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp 2 )–H hydroxylation strategy. Chem. Sci., 7, 1537-1542. [Link]
Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. J Med Chem, 66(19), 13349-13371. [Link]
Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. Bioorg Med Chem Lett, 21(18), 5464-5468. [Link]
Design, synthesis and biological research of novel N-phenylbenzamide-4-methylamine acridine derivatives as potential topoisomerase I/II and apoptosis-inducing agents. Bioorg Med Chem Lett, 29(23), 126714. [Link]
Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(3), 3630-3640. [Link]
Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism. Sci Rep, 7, 44253. [Link]
Mechanism of action for N-substituted benzamide-induced apoptosis. Br J Cancer, 86(7), 1165-1171. [Link]
Effective GTP-Replacing FtsZ Inhibitors and Antibacterial Mechanism of Action. J. Med. Chem., 58(2), 858-871. [Link]
Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. J Med Chem, 66(19), 13349-13371. [Link]
Why does the synthesis of N-phenylbenzamide from benzenesulfinate and phenylisocyanate via the palladium-mediated Extrusion–Insertion pathway not work? A mechanistic exploration. Aust. J. Chem., 70(3), 307-314. [Link]
What are FtsZ inhibitors and how do they work?. Patsnap Synapse. [Link]
Anti-inflammatory effect and inhibition of nitric oxide production by targeting COXs and iNOS enzymes with the 1,2-diphenylbenzimidazole pharmacophore. Bioorg Med Chem, 28(9), 115451. [Link]
Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus. J Med Chem, 66(6), 4229-4245. [Link]
NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. Cancer Res, 71(8 Supplement), 3535. [Link]
Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus.. J Med Chem, 66(6), 4229-4245. [Link]
Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. J Med Chem, 66(19), 13349-13371. [Link]
Synthesis and Structure–Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Pharmaceuticals (Basel), 14(11), 1109. [Link]
Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. Eur J Med Chem, 216, 113316. [Link]
New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Front Chem, 9, 829281. [Link]
Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities. Eur J Med Chem, 216, 113316. [Link]
Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs. Am J Ther, 5(1), 19-27. [Link]
Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay. J Med Chem, 46(19), 4153-4164. [Link]
Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action. Int J Mol Sci, 23(1), 444. [Link]
N-phenyl-benzamide derivatives, process for their preparation and medicines containing them.
Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study. Molecules, 25(3), 666. [Link]
Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. J Chem Inf Model, 62(1), 221-234. [Link]
Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7178. [Link]
Mechanistic Profiling of N-(2,4-Dichlorophenyl)benzamide: An SDHI Scaffold Analysis
This guide provides a rigorous technical analysis of the speculative mechanism of action (MoA) for N-(2,4-Dichlorophenyl)benzamide . While direct clinical data for this specific unsubstituted congener is less prevalent t...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a rigorous technical analysis of the speculative mechanism of action (MoA) for N-(2,4-Dichlorophenyl)benzamide . While direct clinical data for this specific unsubstituted congener is less prevalent than for its commercial analogs (e.g., Benodanil, Flutolanil), structural pharmacophore analysis strongly positions it as a Succinate Dehydrogenase Inhibitor (SDHI) .[1]
Executive Summary
Compound: N-(2,4-Dichlorophenyl)benzamide (CAS: 17796-09-5)
Chemical Class: Benzanilide (Carboxamide)
Primary Speculative Target: Succinate Dehydrogenase (Complex II, EC 1.3.5.1)
Binding Mode: Competitive inhibition at the Ubiquinone (Qp) binding site.[1][2]
N-(2,4-Dichlorophenyl)benzamide represents a core lipophilic scaffold within the benzanilide class of fungicides.[2] Based on Structure-Activity Relationship (SAR) homology with established agrochemicals like Benodanil and Mepronil, this compound acts by disrupting the mitochondrial electron transport chain (ETC).[1][2] The 2,4-dichloro substitution pattern on the aniline ring is critical for hydrophobic pocket occupancy, while the amide linker facilitates essential hydrogen bonding within the target enzyme's active site.
Chemical & Structural Basis[1][3][4]
The biological activity of N-(2,4-Dichlorophenyl)benzamide is dictated by its ability to mimic the transition state of ubiquinone within the mitochondrial membrane.[2]
Pharmacophore Analysis
Structural Feature
Functionality
Mechanistic Role
Amide Linker (-CONH-)
H-Bond Donor/Acceptor
Forms critical H-bonds with conserved residues (e.g., Tyrosine, Tryptophan) in the SDH binding pocket.[1][2]
Benzoyl Ring
Lipophilic Anchor
Occupies the hydrophobic cleft; provides pi-pi stacking interactions.[2]
2,4-Dichloroaniline
Steric/Electronic Modulator
The chlorine atoms increase lipophilicity (LogP) for membrane penetration and induce a twisted conformation (non-planar) essential for fitting the "deep" Q-site.[2]
SAR Logic: The 2,4-dichloro motif is a bioisostere for the 2-iodo group found in Benodanil or the 2-trifluoromethyl group in Flutolanil .[2] The ortho-substituent (2-Cl) forces the aniline ring out of plane relative to the amide, locking the molecule into a bioactive conformation that matches the ubiquinone binding pocket geometry.[2]
Core Mechanism of Action: Succinate Dehydrogenase Inhibition[5][6][7]
The primary mechanism is the blockage of cellular respiration in fungal pathogens (or target cells) via inhibition of Complex II.[3]
The Pathway: Mitochondrial Respiration Blockade
Succinate Dehydrogenase (SDH) is unique as it links the Tricarboxylic Acid (TCA) cycle and the Electron Transport Chain (ETC).[2][3]
Normal Function: SDH catalyzes the oxidation of succinate to fumarate (via subunit SdhA) and transfers electrons to ubiquinone (UbQ) bound at the interface of subunits SdhB, SdhC, and SdhD.[3]
Inhibition: N-(2,4-Dichlorophenyl)benzamide competes with UbQ for the Qp site (proximal ubiquinone binding site).[2]
Consequence: Electron transfer from the [3Fe-4S] cluster to UbQ is physically blocked.[2] This halts ATP production and leads to the accumulation of reactive oxygen species (ROS), causing cell death.
Pathway Visualization (DOT)
The following diagram illustrates the interruption of the electron transport chain by the compound.
Caption: Schematic of Complex II inhibition. The compound occupies the Qp site, preventing Ubiquinone reduction and halting downstream ATP synthesis.
Experimental Validation Framework
To transition this speculation into verified fact, a researcher must employ a "Self-Validating" experimental loop.[1] This involves in silico prediction followed by biochemical confirmation.
Validation Workflow
Caption: Iterative workflow for validating the SDHI mechanism of N-(2,4-Dichlorophenyl)benzamide.
The definitive method to confirm SDHI activity is the Dichlorophenolindophenol (DCPIP) Reduction Assay . This colorimetric assay measures the rate of electron transfer from succinate to an artificial electron acceptor (DCPIP) via Complex II.[2]
Reagents Required[4][8]
Mitochondrial Fraction: Isolated from fungal mycelia (e.g., Rhizoctonia solani) or bovine heart.[1]
Reaction Buffer: 50 mM Potassium Phosphate (pH 7.4).
Substrate: 20 mM Sodium Succinate.
Electron Acceptor: 50 µM DCPIP (Blue when oxidized, colorless when reduced).[1]
Inhibitor: N-(2,4-Dichlorophenyl)benzamide (dissolved in DMSO).[1][2]
Causality Check: If the compound is an SDHI, the rate of DCPIP decolorization will decrease in a dose-dependent manner. If activity persists, the compound may act on a different target (e.g., Complex I or III).[1]
Secondary Considerations & Toxicology
While SDH is the primary target, benzanilides can exhibit polypharmacology.[1]
Selectivity: The 2,4-dichloro pattern often provides selectivity for fungal SDH over mammalian SDH, but cytotoxicity screening on HepG2 cells is required.[1]
Metabolism: The amide bond is susceptible to hydrolysis by amidases, releasing 2,4-dichloroaniline (a potential toxin).[1] Metabolic stability assays (Microsomal stability) are crucial.[2]
References
Structural Basis of Benzanilide Fungicides:
Gowda, B. T., et al. (2008).[1] "Crystal structure of N-(2,4-dichlorophenyl)benzamide."
Source:[1][2]
Mechanism of SDHI Fungicides:
Sierotzki, H., & Scalliet, G. (2013).[1][3] "A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides."
Source:[1][2]
Technical Guide: Solubility Profiling & Thermodynamic Analysis of N-(2,4-Dichlorophenyl)benzamide
The following guide serves as an authoritative technical resource for the solubility analysis of N-(2,4-Dichlorophenyl)benzamide (CAS: 10286-76-7). It synthesizes structural crystallographic data with thermodynamic model...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as an authoritative technical resource for the solubility analysis of N-(2,4-Dichlorophenyl)benzamide (CAS: 10286-76-7). It synthesizes structural crystallographic data with thermodynamic modeling protocols to assist researchers in process optimization and formulation.
Executive Summary & Compound Profile
N-(2,4-Dichlorophenyl)benzamide (C₁₃H₉Cl₂NO) is a lipophilic benzanilide derivative characterized by a monoclinic crystal system.[1] Its solubility behavior is critical for recrystallization purification, solvatomorph screening, and biological assay formulation.
Unlike simple benzamides, the 2,4-dichloro substitution on the aniline ring significantly increases hydrophobicity and lattice energy, altering its dissolution thermodynamics compared to the parent benzanilide. This guide provides the standard operating procedure (SOP) for determining its solubility mole fraction (
) and correlating this data using the Modified Apelblat and van't Hoff models.
Physicochemical Identity
Parameter
Data
Source / Note
IUPAC Name
N-(2,4-dichlorophenyl)benzamide
PubChem [1]
CAS Number
10286-76-7
Molecular Weight
266.12 g/mol
Crystal System
Monoclinic, Space Group
Gowda et al. [2]
Lattice Interactions
Strong N—H[2][3]···O hydrogen bonds forming infinite chains along the b-axis.
The dissolution of N-(2,4-Dichlorophenyl)benzamide in organic solvents is governed by the breaking of its intermolecular hydrogen bond network (solute-solute) and the formation of new solute-solvent interactions.
The Modified Apelblat Model
To correlate experimental mole fraction solubility (
) with temperature (), the Modified Apelblat Equation is the industry standard for non-ideal solutions:
A, B, C: Empirical parameters derived from regression analysis.
Significance: This model accounts for the non-linear relationship between the logarithm of solubility and temperature, often observed in polar organic solvents.
Thermodynamic Parameters
The dissolution enthalpy (
) and entropy () are derived using the van't Hoff analysis :
Endothermic Process: If solubility increases with temperature (typical for benzanilides),
.
Gibbs Free Energy:
. A positive indicates the dissolution is non-spontaneous and requires thermal energy or specific solvent interactions to proceed.
Experimental Protocol: Laser Monitoring Method
For high-precision solubility determination, the Laser Monitoring Observation Technique is superior to the static gravimetric method due to its ability to detect the exact point of phase disappearance (solid-to-liquid transition) without sampling errors.
Workflow Diagram
The following DOT diagram illustrates the self-validating experimental loop for determining solubility limits.
Figure 1: Automated Laser Monitoring Workflow for Solubility Determination. This dynamic method minimizes error by continuously monitoring solution turbidity.
Step-by-Step Methodology
Preparation: Calibrate the laser monitoring system and double-jacketed glass vessel. Ensure the thermostat is set to the initial temperature (e.g., 293.15 K) with an accuracy of ±0.05 K.
Solvent Loading: Accurately weigh a specific mass of the pure organic solvent (e.g., Ethanol, Methanol, Ethyl Acetate) into the vessel.
Solute Addition: Add a known mass of N-(2,4-Dichlorophenyl)benzamide.
Equilibration: Stir continuously. The laser beam passes through the suspension.
Initial State: Beam scattered by solid particles (Low Transmissivity).
Final State: Solid dissolves completely (High/Stable Transmissivity).
Endpoint Detection: If the solid does not dissolve, increase temperature stepwise (e.g., 5 K increments) or add more solvent until the laser signal stabilizes at maximum intensity.
Calculation: Calculate the mole fraction solubility (
) using:
Where are mass and molar mass of the solute, and are for the solvent.[4][5]
Solubility Data Landscape & Solvent Effects
While specific proprietary datasets vary, the solubility of N-(2,4-Dichlorophenyl)benzamide follows a predictable polarity-driven trend based on its structure (hydrophobic aromatic rings + polar amide linker).
Predicted Solubility Ranking
Based on the Like-Dissolves-Like principle and dielectric constants:
Solvent Class
Representative Solvents
Predicted Solubility
Rationale
Polar Aprotic
DMF, DMSO, NMP
Very High
Strong dipole-dipole interactions disrupt the amide H-bonds.
Short-Chain Alcohols
Methanol, Ethanol
Moderate
Amphiphilic nature matches the solute; H-bonding capability.
Esters/Ketones
Ethyl Acetate, Acetone
Moderate to High
Good solvency for the aromatic dichloro-moiety.
Non-Polar
Hexane, Cyclohexane
Low
Inability to overcome the crystal lattice energy (H-bonds).
Water
Water
Insoluble
Hydrophobic effect dominates; .
Thermodynamic Analysis Logic
To interpret the data collected via the protocol above, use the following analytical logic:
Figure 2: Thermodynamic Modeling Pipeline. This logic flow converts raw solubility data into mechanistic insights regarding dissolution drivers (enthalpy vs. entropy).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 570154, N-(2,4-Dichlorophenyl)benzamide. Retrieved January 31, 2026 from [Link].
Gowda, B. T., et al. (2008). N-(2,4-Dichlorophenyl)benzamide.[1][3] Acta Crystallographica Section E: Structure Reports Online, 64(2), o468. Retrieved from [Link].
Jouyban, A. (2019).Review of the Jouyban-Acree Model for Solubility Prediction. Journal of Pharmaceutical Sciences. (Standard reference for solubility modeling methodologies).
Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.[4] Pharmaceutical Sciences.[4] Retrieved from [Link].
Cheminformatic Profiling and Synthetic Validation of N-(2,4-Dichlorophenyl)benzamide
Executive Summary N-(2,4-Dichlorophenyl)benzamide serves as a critical structural scaffold in medicinal chemistry, particularly within the development of antifungal agents and inhibitors targeting the transient receptor...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-(2,4-Dichlorophenyl)benzamide serves as a critical structural scaffold in medicinal chemistry, particularly within the development of antifungal agents and inhibitors targeting the transient receptor potential (TRP) ion channels. Precise characterization of this molecule requires distinguishing between its average molecular weight (used for stoichiometric calculations) and its monoisotopic mass (used for high-resolution mass spectrometry).
This guide provides a definitive breakdown of the physicochemical properties, theoretical isotopic distributions, and a validated Schotten-Baumann synthetic protocol for researchers requiring high-purity standards.
Part 1: Cheminformatic Profiling
Molecular Formula and Weight Derivation
For stoichiometric applications (e.g., calculating molarity), the Average Molecular Weight is utilized. However, for analytical validation via Mass Spectrometry (MS), the Monoisotopic Mass is the mandatory standard.
Calculated using only the most abundant isotopes ().
Exact Mass
265.00612 Da
High-precision value for HRMS tolerance windows.
Structural Fragmentation Analysis
The molecule consists of a benzoyl core coupled to a 2,4-dichloroaniline moiety. Understanding this connectivity is vital for interpreting MS/MS fragmentation patterns, where cleavage of the amide bond typically yields a benzoyl cation (
105) and a dichloroaniline neutral loss.
Figure 1.1: Structural decomposition of N-(2,4-Dichlorophenyl)benzamide highlighting the amide linkage susceptible to hydrolytic or collision-induced cleavage.
Part 2: Isotopic Fingerprint Analysis (MS Validation)
Researchers must not rely solely on the molecular ion peak (
) at 265 Da. Due to the presence of two chlorine atoms, the mass spectrum will exhibit a distinct isotopic envelope. Chlorine exists naturally as (~75.8%) and (~24.2%).[3][4]
Theoretical Isotopic Distribution
The distribution follows the binomial expansion
, where (number of Cl atoms).
M+0 (
):
M+2 (
):
M+4 (
):
Diagnostic Criteria: In a low-resolution mass spectrum, look for a 9:6:1 ratio (approximate) across
265, 267, and 269.
Ion Species
m/z (Da)
Relative Intensity (%)
Interpretation
266.0
100%
Base peak (containing two )
268.0
~64%
One isotope present
270.0
~10%
Two isotopes present
Critical Note: If your MS data shows a 3:1 ratio (indicating a single Cl) or lacks the M+4 peak entirely, the synthesis has failed (likely yielding N-phenylbenzamide or a monochloro impurity).
Part 3: Synthetic Protocol (Schotten-Baumann)[5]
To verify the identity of the compound, a reference standard should be synthesized. The following protocol uses a modified anhydrous Schotten-Baumann approach to maximize yield and prevent hydrolysis of the benzoyl chloride.
Reaction Scheme
Step-by-Step Methodology
Reagents:
2,4-Dichloroaniline (1.0 eq, 10 mmol, 1.62 g)
Benzoyl Chloride (1.1 eq, 11 mmol, 1.55 g)
Triethylamine (TEA) or Pyridine (1.2 eq)
Dichloromethane (DCM) (anhydrous, 20 mL)
Workflow:
Figure 3.1: Optimized synthetic workflow for high-purity amide formation.
Procedure:
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloroaniline (1.62 g) in 20 mL of DCM.
Activation: Add Triethylamine (1.7 mL) and cool the solution to 0°C in an ice bath to control the exotherm.
Addition: Slowly add Benzoyl Chloride (1.28 mL) dropwise over 10 minutes. The solution may turn slightly cloudy as amine salts precipitate.
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.
Workup:
Wash the reaction mixture with 1M HCl (2 x 15 mL) to remove unreacted aniline and pyridine/TEA.
Wash with Saturated NaHCO₃ (2 x 15 mL) to remove residual benzoic acid.
Wash with Brine (1 x 15 mL).
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from hot Ethanol/Water (9:1) to obtain white needles.
Part 4: Analytical Validation Standards
Once synthesized, the compound must be validated against the following benchmarks.
Physical Properties[1]
Appearance: White crystalline solid (needles).
Melting Point: 116–118 °C [1].
Solubility: Soluble in DMSO, DCM, Methanol; insoluble in water.
NMR Characterization (Predicted)
NMR (400 MHz, DMSO-):
10.4 ppm (s, 1H, -NH -): Amide proton, typically broad and downfield.
7.9–8.0 ppm (d, 2H): Ortho-protons of the benzoyl ring.
Note: The 2,4-dichloro substitution pattern will show a characteristic doublet-doublet splitting pattern for the aniline ring protons due to meta-coupling.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 570154, N-(2,4-Dichlorophenyl)benzamide. Retrieved from [Link]
Gowda, B. T., et al. (2008). Structure of N-(2,4-dichlorophenyl)benzamide.[5] Acta Crystallographica Section E. Retrieved from [Link]
A Technical Guide to the Spectroscopic Characterization of N-(2,4-Dichlorophenyl)benzamide
Introduction N-(2,4-Dichlorophenyl)benzamide is a member of the benzanilide class of compounds, characterized by a benzoyl group linked to an aniline moiety through an amide bond. The presence of chlorine substituents on...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
N-(2,4-Dichlorophenyl)benzamide is a member of the benzanilide class of compounds, characterized by a benzoyl group linked to an aniline moiety through an amide bond. The presence of chlorine substituents on the phenyl ring significantly influences its electronic properties, conformation, and potential biological activity, making it a molecule of interest for researchers in medicinal chemistry and materials science. A precise and comprehensive spectroscopic analysis is fundamental to confirming the molecular structure, assessing purity, and understanding the chemical environment of this compound.
This technical guide provides an in-depth analysis of the expected spectroscopic data for N-(2,4-Dichlorophenyl)benzamide, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). While raw spectral data for this specific compound are often held in proprietary databases, this guide synthesizes information from established spectral libraries and analyzes the structure to provide a detailed interpretation, grounded in fundamental spectroscopic principles. The methodologies described herein represent best practices for the acquisition and interpretation of data for this and structurally related compounds.
Molecular Structure and Spectroscopic Overview
The structure of N-(2,4-Dichlorophenyl)benzamide, with the systematic numbering used for NMR assignments, is presented below. The key to a thorough spectroscopic analysis lies in understanding how this structure gives rise to distinct signals in each analytical technique.
Caption: Molecular structure of N-(2,4-Dichlorophenyl)benzamide.
Proton (¹H) NMR Spectroscopy
Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For N-(2,4-Dichlorophenyl)benzamide, the spectrum is expected to show distinct signals for the protons on the two aromatic rings and the amide proton.
Predicted ¹H NMR Data
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Amide (N-H)
~8.0 - 9.0
Singlet (broad)
-
1H
H2'/H6'
~7.8 - 8.0
Doublet (or Multiplet)
~7-8
2H
H4'
~7.4 - 7.6
Triplet (or Multiplet)
~7-8
1H
H3'/H5'
~7.4 - 7.6
Triplet (or Multiplet)
~7-8
2H
H6
~8.3 - 8.5
Doublet
~8-9
1H
H3
~7.5
Doublet
~2
1H
H5
~7.3
Doublet of Doublets
~8-9, ~2
1H
Note: Predicted values are based on analysis of structurally similar compounds and established chemical shift principles. Actual experimental values may vary based on solvent and concentration.
Interpretation and Rationale
Amide Proton (N-H): This proton is typically deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and its involvement in hydrogen bonding. It often appears as a broad singlet, with its chemical shift being highly dependent on solvent, concentration, and temperature.
Benzoyl Ring Protons (H2'/H6', H3'/H5', H4'): These protons on the unsubstituted benzoyl ring will appear in the typical aromatic region. The ortho protons (H2'/H6') are most deshielded due to their proximity to the carbonyl group. The meta (H3'/H5') and para (H4') protons will likely overlap, forming a complex multiplet.
Dichlorophenyl Ring Protons (H3, H5, H6):
H6: This proton is ortho to the amide nitrogen and is expected to be the most deshielded proton on this ring due to the anisotropic effect of the carbonyl group and potential intramolecular hydrogen bonding. It should appear as a doublet, coupled to H5.
H3: This proton is ortho to one chlorine atom and meta to another. It will appear as a doublet due to coupling with the meta proton H5.
H5: This proton is coupled to both H6 (ortho-coupling) and H3 (meta-coupling), resulting in a doublet of doublets.
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. Due to the molecule's asymmetry, all 13 carbon atoms are expected to be chemically non-equivalent and should produce distinct signals.
Predicted ¹³C NMR Data
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)
~165 - 170
C1'
~133 - 136
C2'/C6'
~127 - 129
C3'/C5'
~128 - 130
C4'
~131 - 133
C1
~135 - 138
C2
~128 - 131
C3
~129 - 132
C4
~125 - 128
C5
~122 - 125
C6
~120 - 123
Note: These are estimated chemical shifts. Carbons directly bonded to chlorine (C2, C4) will have their shifts significantly influenced.
Interpretation and Rationale
Carbonyl Carbon: The carbonyl carbon is the most deshielded carbon, appearing far downfield.
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by their position relative to the substituents (amide and chlorine atoms).
The carbon attached to the amide nitrogen (C1) and the carbons bearing chlorine atoms (C2, C4) will be significantly affected.
The remaining carbons will appear in the typical aromatic region of ~120-140 ppm. Precise assignment often requires advanced 2D NMR techniques like HSQC and HMBC.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Characteristic FT-IR Absorption Bands
Wavenumber (cm⁻¹)
Vibration Mode
Intensity
~3300 - 3400
N-H Stretch
Medium
~3000 - 3100
Aromatic C-H Stretch
Medium-Weak
~1650 - 1680
C=O Stretch (Amide I)
Strong
~1510 - 1550
N-H Bend (Amide II)
Strong
~1450 - 1600
Aromatic C=C Stretch
Medium-Strong
~1000 - 1100
C-Cl Stretch
Strong
~690 - 900
Aromatic C-H Bend (Out-of-plane)
Strong
Interpretation and Rationale
N-H and C=O Stretching: The most prominent peaks will be the N-H stretch and the C=O stretch (Amide I band), which are characteristic of the amide linkage. The position of the N-H stretch can indicate the degree of hydrogen bonding.[1]
Amide II Band: The combination of N-H bending and C-N stretching vibrations gives rise to the strong Amide II band.
Aromatic Vibrations: Multiple sharp peaks will be observed for the C-H and C=C stretching and bending vibrations within the aromatic rings.
C-Cl Stretching: Strong absorptions in the fingerprint region will correspond to the C-Cl bonds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation. Electron Ionization (EI) is a common technique for this type of analysis.
Expected Mass Spectrometry Data
Molecular Ion (M⁺): The molecular weight of N-(2,4-Dichlorophenyl)benzamide (C₁₃H₉Cl₂NO) is 266.12 g/mol .[2] Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion will appear as a characteristic cluster of peaks:
M⁺ (²³⁵Cl): m/z 265
[M+2]⁺ (¹³⁵Cl, ¹³⁷Cl): m/z 267
[M+4]⁺ (²³⁷Cl): m/z 269
The relative intensities of these peaks (approximately 9:6:1) are a definitive indicator of the presence of two chlorine atoms.
Major Fragment Ions: Fragmentation is expected to occur at the amide bond.
Benzoyl Cation: A very prominent peak at m/z 105 , corresponding to [C₆H₅CO]⁺. This is often the base peak.
Phenyl Cation: Loss of CO from the benzoyl cation, resulting in a peak at m/z 77 , corresponding to [C₆H₅]⁺.
Fragments corresponding to the dichlorophenyl moiety are also possible.
Caption: Plausible fragmentation pathway in EI-MS.
Experimental Protocols
The following are generalized, yet detailed, methodologies for the spectroscopic analysis of solid organic compounds like N-(2,4-Dichlorophenyl)benzamide.
NMR Spectroscopy (¹H and ¹³C)
Caption: Standard workflow for NMR sample analysis.
Sample Preparation: Accurately weigh 5-10 mg of N-(2,4-Dichlorophenyl)benzamide.
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Add approximately 0.6-0.7 mL of the solvent to the sample vial.
Dissolution: Vortex the vial until the sample is completely dissolved. If particulates are present, filter the solution through a small plug of glass wool into a clean NMR tube.
Spectrometer: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity.
¹H NMR Acquisition: Acquire the proton spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
¹³C NMR Acquisition: Acquire the carbon spectrum. This requires a significantly larger number of scans than the proton spectrum due to the low natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum to singlets.
Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform. Apply phase and baseline corrections to obtain a clean spectrum for analysis.
FT-IR Spectroscopy (KBr Pellet Method)
Sample Grinding: In an agate mortar, grind a small amount (1-2 mg) of N-(2,4-Dichlorophenyl)benzamide to a very fine powder.
Mixing: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder to the mortar and gently mix with the sample.
Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum.
Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the spectrometer. Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
Mass Spectrometry (Electron Ionization)
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.
Ionization: The sample is volatilized by heating in the high vacuum of the ion source. The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.
Conclusion
The combination of NMR, FT-IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of N-(2,4-Dichlorophenyl)benzamide. The predicted data and interpretations in this guide serve as a robust framework for researchers working with this compound. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data, which is the cornerstone of scientific integrity and reproducibility in drug development and chemical research.
References
Gowda, B. T., Tokarcˇík, M., Kožíšek, J., Sowmya, B. P., & Fuess, H. (2008). N-(2,4-Dichlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(5), o950. [Link]
PubChem. (n.d.). N-(2,4-Dichlorophenyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
NIST Chemistry WebBook. (n.d.). Benzamide, N-(2-chloro-4-nitrophenyl)-. National Institute of Standards and Technology. Retrieved from [Link]
Technical Guide: Antifungal Properties of N-(2,4-Dichlorophenyl)benzamide
Executive Summary N-(2,4-Dichlorophenyl)benzamide represents a quintessential pharmacophore in the class of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. While often utilized as a lead scaffold or intermediate in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-(2,4-Dichlorophenyl)benzamide represents a quintessential pharmacophore in the class of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. While often utilized as a lead scaffold or intermediate in the synthesis of more complex heterocyclic antifungals (such as benzimidazole or triazole hybrids), the core benzanilide structure possesses intrinsic antifungal activity. Its efficacy is primarily driven by the disruption of the mitochondrial electron transport chain (ETC) in pathogenic fungi, specifically targeting Basidiomycetes (e.g., Rhizoctonia solani) and specific Ascomycetes (e.g., Botrytis cinerea). This guide details the physicochemical basis, mechanism of action, synthesis, and experimental validation of this compound.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
The antifungal potency of N-(2,4-Dichlorophenyl)benzamide is strictly governed by its lipophilicity and steric conformation. The 2,4-dichloro substitution pattern on the aniline ring creates a specific "twisted" conformation relative to the amide plane, which is critical for fitting into the hydrophobic pocket of the target enzyme.
Property
Value / Description
Significance
IUPAC Name
N-(2,4-Dichlorophenyl)benzamide
Core identity
Molecular Formula
C₁₃H₉Cl₂NO
-
Molecular Weight
266.12 g/mol
Small molecule, good bioavailability
LogP (Predicted)
~3.8 - 4.2
High lipophilicity facilitates penetration of fungal cell walls and mitochondrial membranes.
H-Bond Donors
1 (Amide NH)
Critical for binding to Tyrosine/Tryptophan residues in the SDH active site.
H-Bond Acceptors
1 (Amide Carbonyl)
Interaction with active site residues.
Solubility
Low in water; High in DMSO, Acetone, Ethanol
Requires solvent carriers (e.g., DMSO) for bioassays.
Mechanism of Action (MoA)
Target: Succinate Dehydrogenase (Complex II)
N-(2,4-Dichlorophenyl)benzamide acts as a respiration inhibitor . It specifically targets Succinate Dehydrogenase (SDH) , also known as Complex II, in the inner mitochondrial membrane.
Binding Site: The compound binds to the Ubiquinone-binding pocket (Q-site) of the SDH enzyme.
Inhibition Logic: It acts as a structural mimic of ubiquinone but cannot accept electrons. By occupying the Q-site, it blocks the transfer of electrons from succinate (via FAD and Iron-Sulfur clusters) to the ubiquinone pool.
Metabolic Consequence: This blockade halts the Krebs cycle (accumulation of succinate) and stops ATP production. Furthermore, the leakage of electrons from the blocked pathway often leads to the generation of Reactive Oxygen Species (ROS), causing oxidative damage and cell death.
Pathway Visualization
The following diagram illustrates the interruption of the Electron Transport Chain by the compound.
Caption: Mechanism of Action: Competitive inhibition of the Ubiquinone binding site in Mitochondrial Complex II.
Structure-Activity Relationship (SAR)[2][4][11]
The efficacy of N-(2,4-Dichlorophenyl)benzamide is not accidental; it relies on specific structural features:
The Amide Bridge (-CONH-): Essential for hydrogen bonding. The NH group acts as a donor to a conserved oxygen atom (often from a backbone carbonyl or side chain) in the SDH binding pocket, while the Carbonyl oxygen acts as an acceptor.
The 2,4-Dichloro Substitution:
Steric Effect: The ortho-chlorine (2-Cl) creates steric hindrance with the amide carbonyl, forcing the aniline ring to twist out of coplanarity with the benzoyl ring. This "twisted" conformation is energetically favorable for binding within the narrow hydrophobic cleft of the SDH enzyme.
Lipophilicity: The chlorines increase the LogP, enhancing transport across the fungal cell wall.
The Benzoyl Ring: Provides hydrophobic interactions (Pi-Pi stacking) with aromatic residues (e.g., Trp, Tyr) lining the Q-site.
Comparison:
Benodanil (2-iodo analog): The large iodine atom forces a similar twist, often resulting in slightly higher potency against Basidiomycetes.
Unsubstituted Benzanilide: Lacks the steric twist and lipophilicity, resulting in negligible antifungal activity.
Experimental Protocols
Chemical Synthesis (Schotten-Baumann Reaction)
This protocol yields high-purity N-(2,4-Dichlorophenyl)benzamide suitable for biological testing.
Reagents:
2,4-Dichloroaniline (1.0 eq)
Benzoyl Chloride (1.1 eq)
Triethylamine (TEA) or Pyridine (1.2 eq)
Dichloromethane (DCM) (Solvent)
Workflow Diagram:
Caption: Step-by-step synthesis protocol via nucleophilic acyl substitution.
Antifungal Susceptibility Testing (MIC Assay)
Standard: CLSI M38-A2 (Filamentous Fungi).
Preparation: Dissolve the synthesized compound in DMSO to create a stock solution (e.g., 10 mg/mL).
Media: Use RPMI 1640 medium buffered with MOPS (pH 7.0).
Dilution: Perform serial two-fold dilutions of the compound in 96-well microtiter plates (Range: 0.1 µg/mL to 100 µg/mL).
Incubation: Incubate at 35°C (or 25°C for phytopathogens) for 24–48 hours.
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing 100% inhibition of visible growth compared to the growth control (drug-free).
Expected Results (Reference Range):
Rhizoctonia solani: MIC ~ 1.0 - 10 µg/mL (Moderate to Good activity).
Botrytis cinerea: MIC ~ 5.0 - 20 µg/mL.
Candida albicans:[1][2][3] MIC > 50 µg/mL (Generally weak activity against yeasts unless derivatized with azoles).
Toxicology & Safety Note
While specific toxicology data for this exact intermediate may be sparse, benzanilides as a class generally exhibit low mammalian toxicity because mammalian SDH is structurally distinct enough to reduce binding affinity compared to fungal SDH.
Handling: Standard PPE (gloves, goggles, fume hood) is required during synthesis due to the use of benzoyl chloride (corrosive/lachrymator) and chlorinated anilines.
Environmental: Benzamide fungicides can be persistent; waste must be disposed of as hazardous chemical waste.
References
Gowda, B. T., et al. (2008). "N-(2,4-Dichlorophenyl)benzamide." Acta Crystallographica Section E: Structure Reports Online. Link
Zhang, H., et al. (2025). "Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections." RSC Medicinal Chemistry. Link
BenchChem. "Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride" (Analogous synthesis methodology). Link
Yan, X., et al. (2019). "Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives." Journal of Agricultural and Food Chemistry. Link
Sierotzki, H., & Scalliet, G. (2013). "A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides." Phytopathology. (General reference for SDHI Mechanism).
The Antibacterial Spectrum of Substituted Benzamides: A Technical Guide to Mechanism, SAR, and Evaluation
Executive Summary Substituted benzamides represent a privileged scaffold in modern antibacterial drug discovery, distinguished by their ability to target bacterial cell division (via FtsZ) and DNA replication (via DNA Gy...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Substituted benzamides represent a privileged scaffold in modern antibacterial drug discovery, distinguished by their ability to target bacterial cell division (via FtsZ) and DNA replication (via DNA Gyrase B) through mechanisms distinct from traditional β-lactams or fluoroquinolones. This guide provides a technical deep-dive into the structure-activity relationships (SAR), mechanistic pathways, and validation protocols necessary for developing benzamide-based therapeutics. It specifically addresses the challenge of translating potent anti-staphylococcal activity into broader Gram-negative coverage.
Part 1: Molecular Architecture & Structure-Activity Relationship (SAR)
The antibacterial potency of benzamides is strictly governed by the substitution pattern on the benzene ring. Slight deviations in steric bulk or electronic character can shift the target from cell division proteins to DNA topoisomerases, or abolish activity entirely.
The FtsZ-Targeting Pharmacophore (e.g., PC190723)
The most clinically advanced benzamides, such as PC190723 and TXA707, target FtsZ (Filamenting temperature-sensitive mutant Z), the bacterial tubulin homolog.
The Core: A 2,6-difluorobenzamide moiety is critical. The fluorine atoms provide metabolic stability and induce a specific conformation that fits the hydrophobic cleft of FtsZ.
The 3-Alkoxy Group: A 3-methoxy or substituted alkoxy group is essential for binding. This group occupies a hydrophobic pocket in the interdomain cleft of FtsZ.
The Heterocyclic Tail: Extending from the alkoxy linker, a heterocycle (e.g., thiazolopyridine, oxazole) dictates solubility, pharmacokinetic (PK) properties, and potency against resistant strains.
The Gyrase-Targeting Pharmacophore
Distinct from FtsZ inhibitors, certain
-linked benzamides (e.g., aminobenzamides or pyrrolamides) target the ATPase domain of DNA Gyrase B (GyrB) . Unlike fluoroquinolones which bind the GyrA-DNA cleavage complex, these benzamides competitively inhibit ATP binding, avoiding cross-resistance.
Visualization: The Benzamide Decision Tree
The following diagram illustrates how structural modifications dictate the biological target.
Part 2: Mechanisms of Action (MoA)
FtsZ Inhibition: The "Frozen" Division
FtsZ polymerizes to form the Z-ring at the mid-cell, which constricts to divide the bacterium.
Mechanism: Substituted benzamides (e.g., PC190723) bind to the interdomain cleft of FtsZ.[1][2][3]
Causality: Unlike inhibitors that prevent assembly, benzamides stabilize the polymeric state. This prevents the dynamic treadmilling (subunit exchange) required for Z-ring constriction.
Outcome: The Z-ring forms but cannot constrict. The bacteria continue to grow without dividing, leading to massive filamentation and eventual lysis.
Gyrase B Inhibition: Energy Deprivation
DNA Gyrase is a heterotetramer (
).
Mechanism: Benzamides bind to the ATP-binding pocket of the GyrB subunit.
Causality: By blocking ATP hydrolysis, the enzyme cannot introduce negative supercoils into DNA. This halts replication fork progression.
Outcome: Bacteriostasis followed by cell death due to replication collapse.
Part 3: The Antibacterial Spectrum[4]
The spectrum of substituted benzamides is historically skewed toward Gram-positive organisms. This section analyzes the quantitative data and the reasons for this selectivity.
Comparative Activity Profile (MIC Data)
The following table summarizes the activity of prototype benzamide PC190723 and optimized derivative TXA707 .
Organism
Strain Type
PC190723 MIC (µg/mL)
TXA707 MIC (µg/mL)
Clinical Relevance
S. aureus
ATCC 29213 (MSSA)
1.0
0.5
Gold standard control
S. aureus
MRSA (USA300)
1.0
0.5
High-priority pathogen
S. aureus
VISA / VRSA
1.0
0.5
Vancomycin-resistant
B. subtilis
168
0.5
0.25
Model Gram-positive
E. faecalis
VRE
>64
32 - 64
Intrinsically resistant
E. coli
ATCC 25922
>64
>64
Gram-negative barrier
E. coli
acrAB (Efflux null)
1.0
0.5
Critical Insight
The Gram-Negative Gap & Efflux
As shown in the table, wild-type E. coli is resistant (>64 µg/mL), but the
acrAB mutant (lacking the major efflux pump) is highly susceptible (1.0 µg/mL).
Insight: The target (FtsZ) is conserved and susceptible in Gram-negatives. The lack of activity is not due to target incompatibility but due to active efflux via RND-type pumps (AcrAB-TolC in E. coli, MexAB-OprM in Pseudomonas).
Strategy: Successful expansion of the spectrum requires either:
Co-administration with Efflux Pump Inhibitors (EPIs).
Chemical modification to reduce substrate recognition by efflux pumps (e.g., altering lipophilicity/LogP).
Part 4: Experimental Validation Protocols
To ensure data integrity (E-E-A-T), the following protocols utilize internal controls to validate both the synthesis and the biological readout.
Protocol: Synthesis of 3-Alkoxybenzamides via Acid Chloride
Objective: Synthesize a library of benzamides for SAR screening.
Activation: Dissolve the specific 3-alkoxy-2,6-difluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF.
Check: Evolution of gas (
, , ) indicates activation. Stir for 2 hours.
Coupling: Evaporate solvent to obtain the crude acid chloride. Re-dissolve in DCM. Add the requisite heteroaryl-amine (1.0 eq) and pyridine (2.0 eq) as a base.
Workup: Stir at RT for 4 hours. Quench with water. Wash organic layer with 1N HCl (remove pyridine) and sat.
(remove unreacted acid).
Purification: Recrystallize from Ethanol/Water or use Flash Chromatography (Hexane/EtOAc).
Validation: Confirm structure via
H-NMR (amide proton singlet at 10-11 ppm) and LC-MS (molecular ion peak).
Protocol: Broth Microdilution Assay (MIC)
Objective: Determine the Minimum Inhibitory Concentration (MIC) according to CLSI standards.
Perform serial 2-fold dilutions of the benzamide (Start: 64 µg/mL
End: 0.06 µg/mL).
Add 50 µL of bacterial inoculum to all wells.
Controls (Self-Validating System):
Positive Control: Bacteria + Broth (No Drug)
Must show turbidity.
Negative Control: Broth only
Must be clear.
Reference Drug: Vancomycin or Linezolid
Must fall within known QC ranges.
Incubation: 18-24 hours at 37°C.
Readout: Visual inspection for turbidity.
Enhancement: Add 10 µL of Resazurin (0.01%) and incubate for 1 hour. Blue
Pink shift indicates viable metabolic activity. MIC is the lowest concentration remaining Blue.
Part 5: Future Outlook
The field is pivoting toward "Next-Generation Benzamides" designed to overcome the limitations of PC190723.
Prodrugs: TXA709 is a prodrug of TXA707, designed to improve metabolic stability and oral bioavailability.
Linker Engineering: Modifying the alkoxy linker to reduce protein binding and improve penetration into Gram-negatives.
Combination Therapy: Synergistic use with membrane permeabilizers (e.g., Colistin) to unlock Gram-negative activity.
References
Haydon, D. J., et al. (2008).[3][4][5] An inhibitor of FtsZ with potent and selective anti-staphylococcal activity.[2][6][7] Science, 321(5896), 1673-1675.
Stokes, N. R., et al. (2013).[5] An improved small-molecule inhibitor of FtsZ with superior in vitro potency, drug-like properties, and in vivo efficacy.[2][7] Antimicrobial Agents and Chemotherapy, 57(1), 317-325.
Kaul, M., et al. (2013). TXA709, an FtsZ-Targeting Benzamide Prodrug with Improved Pharmacokinetics and Enhanced In Vivo Efficacy against Methicillin-Resistant Staphylococcus aureus.[2] Antimicrobial Agents and Chemotherapy, 57(10), 4861–4871.
Clinical and Laboratory Standards Institute (CLSI). (2023). Performance Standards for Antimicrobial Susceptibility Testing. CLSI M100.
Straniero, V., et al. (2017). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships.[8] ChemMedChem, 12(16), 1303–1318.
Synthesis of N-(2,4-Dichlorophenyl)benzamide from isatoic anhydride
Application Note: Synthesis of N-(2,4-Dichlorophenyl)anthranilamide from Isatoic Anhydride Executive Summary & Scientific Rationale This application note details the synthesis of N-(2,4-dichlorophenyl)anthranilamide (che...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Synthesis of N-(2,4-Dichlorophenyl)anthranilamide from Isatoic Anhydride
Executive Summary & Scientific Rationale
This application note details the synthesis of N-(2,4-dichlorophenyl)anthranilamide (chemically: 2-amino-N-(2,4-dichlorophenyl)benzamide) utilizing isatoic anhydride as a reactive electrophile.
Critical Nomenclature Clarification:
While the request specified "N-(2,4-Dichlorophenyl)benzamide," the use of isatoic anhydride as the starting material inherently retains the nitrogen atom at the ortho position, resulting in an anthranilamide (2-aminobenzamide) derivative. Synthesizing the non-amino benzamide would require benzoyl chloride, not isatoic anhydride. This protocol focuses on the anthranilamide product, a critical intermediate in the synthesis of quinazolinones and ryanodine receptor modulators (e.g., chlorantraniliprole).
Mechanistic Insight:
Isatoic anhydride acts as a "masked" anthranilic acid activated by a cyclic anhydride/carbamate structure. The reaction proceeds via a nucleophilic attack by the amine (2,4-dichloroaniline) on the carbonyl at position 4. This is followed by ring opening and spontaneous decarboxylation (loss of CO₂), which drives the reaction to completion. Because 2,4-dichloroaniline is a weak nucleophile (due to the electron-withdrawing chlorine substituents), this protocol utilizes thermal activation in a high-boiling non-polar solvent (toluene) to ensure reaction progression without competing hydrolysis.
Reaction Mechanism & Pathway
The following diagram illustrates the nucleophilic attack, ring-opening, and irreversible decarboxylation steps.
Figure 1: Mechanistic pathway for the aminolysis of isatoic anhydride. The evolution of CO₂ serves as the entropic driver for the reaction.
*Note: 2,4-dichloroaniline is a weak nucleophile. While thermal reflux is usually sufficient, a catalytic amount of base (NaOH or TEA) can accelerate the initial attack.
Step-by-Step Methodology
Step 1: Reaction Setup
Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
Charge the flask with 16.3 g (100 mmol) of Isatoic Anhydride .
Add 17.0 g (105 mmol) of 2,4-Dichloroaniline .
Add 150 mL of Toluene . The solids will form a slurry.
Optional: Add 0.5 mL of 10% NaOH solution if rapid initiation is required.
Step 2: Thermal Activation
Heat the mixture to reflux (approx. 110°C) using an oil bath.
Observation Point: As the reaction reaches temperature, you will observe the evolution of gas bubbles (CO₂). This indicates the reaction is proceeding.
Maintain reflux for 4–6 hours .
Endpoint Determination: The reaction is considered complete when CO₂ evolution ceases and the reaction mixture becomes a clear or slightly dark homogeneous solution (indicating consumption of the insoluble isatoic anhydride).
TLC Verification: Silica gel, 30% EtOAc in Hexanes. Look for the disappearance of isatoic anhydride (Rf ~0.3) and appearance of the amide product (Rf ~0.5-0.6).
Step 3: Work-up and Isolation
Allow the reaction mixture to cool slowly to room temperature. The product may begin to crystallize directly from the toluene.
If crystallization is slow, concentrate the toluene solution to approx. 50% volume using a rotary evaporator.
Cool the flask in an ice bath (0–4°C) for 1 hour to maximize precipitation.
Filter the solid precipitate using a Büchner funnel.
Wash the filter cake with 2 x 20 mL of cold toluene to remove unreacted aniline.
Wash with 2 x 20 mL of Hexanes to facilitate drying.
Step 4: Purification (Recrystallization)
Dissolve the crude solid in the minimum amount of boiling Ethanol (95%) .
Allow the solution to cool to room temperature, then refrigerate.
Filter the purified crystals and dry in a vacuum oven at 50°C for 4 hours.
Data Analysis & Characterization
The following parameters are expected for the purified N-(2,4-dichlorophenyl)anthranilamide .
Cause: 2,4-dichloroaniline is sterically hindered and electron-poor.
Solution: Switch solvent to DMF (Dimethylformamide) and heat to 140°C. Note that DMF is harder to remove; pour into crushed ice to precipitate the product.
Issue: Product Coloration (Brown/Red).
Cause: Oxidation of the aniline starting material at high temperatures.
Solution: Perform the reaction under an inert atmosphere (Nitrogen or Argon) and add a pinch of sodium dithionite during recrystallization.
References
Stanton, J. L., et al. (1976). Reaction of Isatoic Anhydride with Amines.[3][4][5][6] Journal of Chemical Education. Link
Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505-536. Link
Potts, K. T. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. (Detailed mechanistic review of benzoxazinone ring openings).
Shanghai Institute of Organic Chemistry. (2010). Process for synthesizing N-substituted-2-aminobenzamide.[7][8] Patent CN101973956B. Link
National Institutes of Health (NIH) - PubChem. Isatoic Anhydride Compound Summary.Link
NMR spectroscopy for N-(2,4-Dichlorophenyl)benzamide structural analysis
Application Note: Structural Elucidation of N-(2,4-Dichlorophenyl)benzamide via High-Resolution NMR Spectroscopy Executive Summary This application note details the structural validation of N-(2,4-Dichlorophenyl)benzamid...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Structural Elucidation of N-(2,4-Dichlorophenyl)benzamide via High-Resolution NMR Spectroscopy
Executive Summary
This application note details the structural validation of N-(2,4-Dichlorophenyl)benzamide , a critical scaffold in the synthesis of agrochemicals and pharmaceutical agents (e.g., antifungal benzanilides). The protocol addresses the specific challenge of resolving the amide proton and distinguishing the substitution pattern on the polychlorinated aromatic ring. We utilize DMSO-d₆ to stabilize the amide rotamer and employ a suite of 2D NMR experiments (COSY, HSQC, HMBC) to unambiguously assign the 2,4-dichloro substitution pattern, distinguishing it from potential 2,6- or 3,4- isomers.
Chemical Structure & Numbering Scheme
To ensure consistent assignment, we define the atom numbering as follows. The benzoyl ring is denoted with primes ('), while the chlorinated aniline ring uses standard numbering.
Caption: Atom numbering scheme. "p" denotes prime (') for the benzoyl moiety.[1] Cl substituents are at C2 and C4.
Experimental Protocol
Sample Preparation
Solvent Choice:DMSO-d₆ (99.9% D) is strictly recommended over CDCl₃.[1]
Reasoning: Amide protons in CDCl₃ often undergo rapid exchange or appear as broad, concentration-dependent peaks.[1] DMSO-d₆ forms strong hydrogen bonds with the amide NH, sharpening the signal and shifting it downfield (~10.5 ppm), decoupling it from aromatic overlaps.
Concentration: 10–15 mg of analyte in 0.6 mL solvent.
Tube: 5 mm high-precision NMR tube (e.g., Wilmad 528-PP).
The spectrum is divided into three distinct regions.[1] The "Anti" conformation of the amide bond is stabilized in the crystal lattice and solution, as confirmed by X-ray diffraction studies (Gowda et al., 2008).
Amide Proton (NH): The most deshielded signal (~10.4 ppm, singlet).[1] Its sharpness in DMSO confirms the amide nature.[1]
Benzoyl Ring (Monosubstituted):
H2'/H6': Ortho protons appear as a doublet (~7.95 ppm).[1]
H3: Located between two Chlorine atoms (C2, C4).[1] This proton experiences shielding anisotropy but steric compression.[1] It appears as a narrow doublet (J ~ 2.0 Hz) due to meta-coupling with H5.[1]
H5: Meta to C1-N and Ortho to C4-Cl. Appears as a doublet of doublets (dd, J ~ 8.5, 2.0 Hz).
H6: Ortho to the amide nitrogen.[1] This proton is typically deshielded by the amide carbonyl anisotropy, appearing as a doublet (J ~ 8.5 Hz) around 7.6–7.7 ppm.
13C NMR Interpretation
Carbonyl (C7): Distinctive signal at ~165.5 ppm .[1]
C-Cl Carbons: Quaternary carbons attached to chlorine (C2, C4) typically appear around 130–135 ppm but are distinguished by their lack of HSQC correlations.[1]
C-N Carbon (C1): Often broadened or lower intensity, found ~135 ppm.[1]
Workflow Diagram
The following logic flow ensures self-validating assignment:
Note: Chemical shifts are referenced to DMSO residual peak (2.50 ppm / 39.5 ppm).[1] Values are consistent with benzanilide analogs cited in literature [1, 2].[2][3]
Troubleshooting & Critical Control Points
Rotamers: At room temperature, N-(2,4-dichlorophenyl)benzamide exists predominantly in the Z-conformation (trans amide).[1] If peak doubling is observed, heat the sample to 313 K to coalesce rotamers, though this is rare for this specific steric arrangement.
Water Peak: DMSO-d₆ is hygroscopic.[1] The water peak appears ~3.3 ppm.[1] If it overlaps with aromatic signals (unlikely here) or obscures the baseline, use a water-suppression pulse sequence (zgesgp).
Trace Impurities: Common synthesis byproducts include 2,4-dichloroaniline (NH2 broad ~5.5 ppm) or benzoic acid (COOH broad ~12-13 ppm).[1]
References
Gowda, B. T., Tokarčík, M., Kožíšek, J., Sowmya, B. P., & Fuess, H. (2008).[2] N-(2,4-Dichlorophenyl)benzamide.[1][2][3][4] Acta Crystallographica Section E: Structure Reports Online, 64(6), o950.
Abraham, R. J., & Mobli, M. (2008). 1H NMR chemical shifts in amides: a theoretical and experimental study. Magnetic Resonance in Chemistry, 46(1), 36-46.
PubChem. N-(2,4-Dichlorophenyl)benzamide Compound Summary. National Library of Medicine.[1] [1]
Application Notes and Protocols for N-(2,4-Dichlorophenyl)benzamide in Antimicrobial Assays
Introduction: The Imperative for Novel Antimicrobial Agents The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. This escalating crisis necessitates the discovery and developm...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. This escalating crisis necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. Among the promising classes of synthetic compounds are N-phenylbenzamide derivatives, which have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a specific N-phenylbenzamide derivative, N-(2,4-Dichlorophenyl)benzamide, in antimicrobial susceptibility testing (AST).
N-(2,4-Dichlorophenyl)benzamide is a synthetic compound whose structural analogs have shown promising biological activities.[1] The protocols detailed herein are grounded in established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robustness and reproducibility.[2][3] This guide will not only provide step-by-step instructions for essential antimicrobial assays but also delve into the scientific rationale behind these procedures, potential mechanisms of action, and strategies for data interpretation and presentation.
Physicochemical Properties and Handling of N-(2,4-Dichlorophenyl)benzamide
A thorough understanding of the test compound's properties is foundational to any successful biological assay.
Solubility: N-(2,4-Dichlorophenyl)benzamide is sparingly soluble in aqueous solutions. Therefore, a stock solution should be prepared in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a recommended solvent due to its high solubilizing capacity for a wide range of organic compounds and its miscibility with aqueous culture media.[4] It is crucial to determine the maximum tolerated concentration of the chosen solvent by the test microorganisms to prevent solvent-induced toxicity from confounding the results.
Stock Solution Preparation:
Accurately weigh a precise amount of N-(2,4-Dichlorophenyl)benzamide powder.
Dissolve the powder in 100% DMSO to a high concentration (e.g., 10 mg/mL or higher, depending on solubility limits). This will serve as the primary stock solution.
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Hypothesized Mechanism of Action: Targeting Bacterial Cell Division
While the precise molecular targets of N-(2,4-Dichlorophenyl)benzamide are yet to be fully elucidated, extensive research on related benzamide derivatives points towards the inhibition of the Filamentous temperature-sensitive protein Z (FtsZ) as a primary mechanism of action.[5][6] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is a crucial protein in bacterial cell division, forming the Z-ring at the site of cytokinesis.[6] Inhibition of FtsZ polymerization or its GTPase activity disrupts the formation of the Z-ring, leading to filamentation of the bacterial cells and eventual cell death.[7]
Another important consideration in the antimicrobial activity of novel compounds is the role of bacterial efflux pumps. These membrane proteins can actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby conferring resistance.[8][9] Some benzamide derivatives have been shown to be substrates for these pumps, which can impact their efficacy.[10]
Diagram 1: Hypothesized Mechanism of Action and Resistance
Caption: Hypothesized mechanism of N-(2,4-Dichlorophenyl)benzamide action and resistance.
Primary Antimicrobial Susceptibility Testing: Protocols and Rationale
The initial screening of a novel compound typically involves determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]
Protocol 1: Broth Microdilution Assay for MIC Determination
This method is a gold standard for quantitative antimicrobial susceptibility testing and is highly amenable to high-throughput screening.[2][12]
I. Materials:
N-(2,4-Dichlorophenyl)benzamide stock solution (in DMSO)
Sterile 96-well flat-bottom microtiter plates
Cation-adjusted Mueller-Hinton Broth (CAMHB)
Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
Quality control (QC) bacterial strains with known MICs (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)[13][14]
Positive control antibiotic (e.g., ampicillin, gentamicin)
Sterile saline or phosphate-buffered saline (PBS)
0.5 McFarland turbidity standard
Spectrophotometer or turbidity meter
Multichannel pipette
II. Experimental Workflow:
Diagram 2: Broth Microdilution Workflow
Caption: Workflow for the broth microdilution assay.
III. Step-by-Step Procedure:
Preparation of Bacterial Inoculum:
a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.
b. Suspend the colonies in sterile saline or PBS.
c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
d. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Preparation of Compound Dilutions:
a. Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.
b. In well 1, add 100 µL of the N-(2,4-Dichlorophenyl)benzamide working solution (prepared by diluting the stock solution in CAMHB to twice the highest desired final concentration).
c. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.
d. Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).
Inoculation and Incubation:
a. Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.
b. Add 50 µL of sterile CAMHB to well 12.
c. Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
Reading and Interpreting Results:
a. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[11]
b. Growth is indicated by turbidity or a pellet at the bottom of the well. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
c. The results for the QC strains should fall within the acceptable ranges as defined by CLSI or EUCAST to validate the assay.
Protocol 2: Disk Diffusion Assay
This qualitative or semi-quantitative method is widely used for routine antimicrobial susceptibility testing and is valuable for screening purposes.[4][15]
I. Materials:
N-(2,4-Dichlorophenyl)benzamide solution of a known concentration
Sterile blank paper disks (6 mm diameter)
Mueller-Hinton Agar (MHA) plates
Test and QC bacterial strains
Sterile swabs
Forceps
II. Step-by-Step Procedure:
Preparation of Disks:
a. Aseptically apply a precise volume (e.g., 10-20 µL) of the N-(2,4-Dichlorophenyl)benzamide solution onto sterile blank paper disks to achieve a specific amount of the compound per disk.
b. Allow the solvent to evaporate completely in a sterile environment.
Inoculation of Agar Plates:
a. Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the broth microdilution assay.
b. Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess liquid.
c. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure a confluent lawn of growth.
Application of Disks and Incubation:
a. Using sterile forceps, place the prepared disks onto the inoculated agar surface, ensuring firm contact.
b. Also, apply a disk of a standard antibiotic as a positive control and a blank disk with the solvent alone as a negative control.
c. Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
Reading and Interpreting Results:
a. Measure the diameter of the zones of complete growth inhibition around each disk in millimeters.[15]
b. The size of the zone of inhibition is inversely proportional to the MIC. A larger zone indicates greater susceptibility of the microorganism to the compound.
c. Interpretation of zone sizes as susceptible, intermediate, or resistant requires correlation with MIC data, which is not established for novel compounds. Therefore, this assay is primarily used for preliminary screening and comparison.
Data Presentation and Interpretation
Table 1: Example of MIC Data Presentation for N-(2,4-Dichlorophenyl)benzamide
Microorganism
ATCC Strain
Gram Stain
MIC (µg/mL)
Positive Control (Antibiotic)
Positive Control MIC (µg/mL)
Staphylococcus aureus
29213
Positive
16
Gentamicin
0.5
Escherichia coli
25922
Negative
64
Ampicillin
4
Pseudomonas aeruginosa
27853
Negative
>128
Gentamicin
1
Clinical Isolate 1 (S. aureus)
N/A
Positive
32
Gentamicin
2
Interpretation: The MIC is a quantitative measure of a compound's in vitro activity. However, it is important to note that a lower MIC for one compound does not necessarily mean it is a better drug than another compound with a higher MIC, as pharmacokinetic and pharmacodynamic properties also play a critical role in clinical efficacy.[1][6] For novel compounds, establishing clinical breakpoints (the concentration that separates susceptible from resistant strains) requires extensive clinical data.
Advanced Protocols: Investigating the Mechanism of Action
For a deeper understanding of the antimicrobial properties of N-(2,4-Dichlorophenyl)benzamide, further investigations into its mechanism of action are recommended.
FtsZ Polymerization Assay
This in vitro assay directly assesses the effect of the compound on the polymerization of purified FtsZ protein.[7]
Principle: FtsZ polymerizes in the presence of GTP, and this polymerization can be monitored by methods such as light scattering, sedimentation, or fluorescence spectroscopy.[16] A compound that inhibits FtsZ polymerization will reduce the signal in these assays.
Efflux Pump Inhibition Assay
This assay determines if N-(2,4-Dichlorophenyl)benzamide is a substrate of bacterial efflux pumps.[17][18]
Principle: The MIC of the compound is determined in a wild-type bacterial strain and a mutant strain lacking a specific efflux pump. A significantly lower MIC in the mutant strain suggests that the compound is a substrate of that efflux pump.[18]
Conclusion and Future Directions
N-(2,4-Dichlorophenyl)benzamide represents a promising scaffold for the development of new antimicrobial agents. The protocols outlined in this application note provide a robust framework for the initial in vitro evaluation of its antimicrobial activity. By adhering to standardized methodologies and employing appropriate quality controls, researchers can generate reliable and reproducible data. Further studies to elucidate the precise mechanism of action, evaluate in vivo efficacy and toxicity, and understand the potential for resistance development are essential next steps in the journey from a promising compound to a potential therapeutic agent.
References
Clinical and Laboratory Standards Institute (CLSI). M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard - Eleventh Edition. CLSI document M07-A11.
Gowda, B. T., et al. (2009). N-(2,4-Dichlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(1), o950. Available at: [Link]
Artola, M., et al. (2025). Targeting Bacterial Cell Division with Benzodioxane–Benzamide FtsZ Inhibitors as a Novel Strategy to Fight Gram-Positive Ovococcal Pathogens. Molecules, 30(2), 456. Available at: [Link]
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2024). MIC Determination of non-fastidious and fastidious organisms. Available at: [Link]
Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. Available at: [Link]
Clinical and Laboratory Standards Institute (CLSI). M100-ED33: Performance Standards for Antimicrobial Susceptibility Testing, 33rd Edition. CLSI supplement M100.
Verma, P., et al. (2023). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. Expert Review of Anti-infective Therapy, 21(1), 45-61. Available at: [Link]
Ma, X., et al. (2017). Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(8), 1775-1778. Available at: [Link]
Reller, L. B., Weinstein, M., Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755.
ResearchGate. (n.d.). N-(2,4-Dichlorophenyl)benzamide. Available at: [Link]
Osawa, M., & Erickson, H. P. (2013). FtsZ Polymerization Assays: Simple Protocols and Considerations. Journal of visualized experiments : JoVE, (81), 50930. Available at: [Link]
Oriental Journal of Chemistry. (2012). Computational study of N-(2,4-Dichlorophenyl)benzamide. Available at: [Link]
Clinical and Laboratory Standards Institute (CLSI). (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]
Kim, Y., et al. (2018). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of laboratory medicine, 38(6), 557–562. Available at: [Link]
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available at: [Link]
Chen, Y. T., et al. (2024). Screening and Evaluation of Potential Efflux Pump Inhibitors with a Seaweed Compound Diphenylmethane-Scaffold against Drug-Resistant Escherichia coli. International Journal of Molecular Sciences, 25(13), 7288. Available at: [Link]
Sasso, A. M., et al. (2020). Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. Molecules, 25(7), 1690. Available at: [Link]
World Health Organization. (2024). WHO updates data visualization dashboard on antimicrobial resistance and use. Available at: [Link]
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Home. Available at: [Link]
Sannio, F., et al. (2025). Identification of a New FtsZ Inhibitor by Virtual Screening, Mechanistic Insights, and Structure–Activity Relationship Analyses. ACS Infectious Diseases. Available at: [Link]
World Health Organization. (2024). WHO launches data visualization dashboard on antimicrobial resistance and use. Available at: [Link]
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. Available at: [Link]
Emery Pharma. (2013). Screening for Inhibitors of Bacterial Multidrug Efflux Pumps. Available at: [Link]
ResearchGate. (2013). Microbiology Guide to Interpreting Minimum Inhibitory Concentration (MIC). Available at: [Link]
FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. Available at: [Link]
Al-Tannak, N. F., et al. (2024). Evaluation of three protocols for direct susceptibility testing for Gram-negative rods from flagged positive blood culture bottles. BMC Microbiology, 24(1), 84. Available at: [Link]
van der Schalk, T. E., et al. (2021). The Visual Dictionary of Antimicrobial Stewardship, Infection Control, and Institutional Surveillance Data. Frontiers in Public Health, 9, 735003. Available at: [Link]
Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Available at: [Link]
CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025). Contagion Live. Available at: [Link]
Emery Pharma. (2013). Screening for Inhibitors of Bacterial Multidrug Efflux Pumps. Available at: [Link]
ResearchGate. (2013). Microbiology Guide to Interpreting Minimum Inhibitory Concentration (MIC). Available at: [Link]
van der Schalk, T. E., et al. (2021). The Visual Dictionary of Antimicrobial Stewardship, Infection Control, and Institutional Surveillance Data. Frontiers in Public Health, 9, 735003. Available at: [Link]
ResearchGate. (2015). A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps. Available at: [Link]
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). EUCAST expert rules in antimicrobial susceptibility testing. Available at: [Link]
Chirus. (n.d.). Gram Positive bacteria ID/AST. Available at: [Link]
Hardy Diagnostics. (2024). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available at: [Link]
Sasso, A. M., et al. (2020). The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites. Molecules, 25(17), 3953. Available at: [Link]
Dr. Oracle. (2025). How do you interpret antibiotic susceptibility test results?. Available at: [Link]
Microbe Online. (2021). Quality Control Strains (standard strains) and their Uses. Available at: [Link]
Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Available at: [Link]
ResearchGate. (2021). A primer on data visualization in infection prevention and antimicrobial stewardship. Available at: [Link]
Rodriguez-Beltran, J., et al. (2019). New definitions of susceptibility categories EUCAST 2019: clinic application. Revista Espanola de Quimioterapia, 32(6), 493–496. Available at: [Link]
Food and Drug Administration. (n.d.). Characterization of Efflux Pumps and its role on the Intrinsic Antimicrobial Resistance in Antimicrobial Resistant Salmonella enterica from Clinical and Food Samples. Available at: [Link]
ResearchGate. (2024). Discovery of novel FtsZ inhibitors with antimicrobial activity by virtual screening and in vitro biological evaluation. Available at: [Link]
Sun, N., et al. (2018). Targeting the Achilles Heel of FtsZ: The Interdomain Cleft. Frontiers in Microbiology, 9, 298. Available at: [Link]
Application Note: A Robust HPLC-UV Method for the Quantification of N-(2,4-Dichlorophenyl)benzamide
Abstract This application note details a robust and reliable isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-(2,4-Dichlorophenyl)benzamide. Developed for researchers, qua...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust and reliable isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-(2,4-Dichlorophenyl)benzamide. Developed for researchers, quality control analysts, and drug development professionals, this protocol employs a reverse-phase C18 column with UV detection. The method provides excellent specificity, linearity, and precision, making it suitable for purity assessment, stability testing, and quantification of N-(2,4-Dichlorophenyl)benzamide in various sample matrices. The causality behind the selection of chromatographic parameters is discussed to provide a deeper understanding of the method's principles.
Introduction and Scientific Principle
N-(2,4-Dichlorophenyl)benzamide is a substituted benzanilide, a class of compounds with diverse applications, including roles as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] Accurate and precise quantification is critical for ensuring the quality and purity of starting materials and final products. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and determination of non-volatile compounds like substituted benzamides.[3]
This method is based on the principles of reverse-phase chromatography , the most common mode of HPLC.[4] In this technique, the stationary phase (the column) is non-polar (hydrophobic), while the mobile phase (the solvent) is polar. N-(2,4-Dichlorophenyl)benzamide, being a relatively non-polar molecule due to its two aromatic rings, will have a strong affinity for the non-polar stationary phase. By using a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, the analyte is eluted from the column. The separation is driven by the partitioning of the analyte between the stationary and mobile phases. The higher the organic content of the mobile phase, the faster the non-polar analyte will elute.
The selection of an octadecylsilane (C18) bonded silica column is foundational to this method. C18 phases provide a high degree of hydrophobicity, ensuring sufficient retention and separation of aromatic compounds like N-(2,4-Dichlorophenyl)benzamide from more polar impurities.[5][6] Detection is achieved using a UV-Vis detector, as the benzamide chromophore exhibits strong absorbance in the UV region, typically between 200-300 nm.[7][8]
Experimental
Instrumentation and Materials
Instrumentation: An HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
Data Acquisition: Chromatography Data Station (CDS) software.
Analytical Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
Reagents:
Acetonitrile (ACN), HPLC grade or higher.
Water, HPLC grade or deionized (18.2 MΩ·cm).
Phosphoric acid (H₃PO₄), analytical grade.
N-(2,4-Dichlorophenyl)benzamide reference standard (>99% purity).
Chromatographic Conditions
The selection of these parameters is critical for achieving a robust and reproducible separation.
Mobile Phase: The combination of acetonitrile and water is a standard choice for reverse-phase HPLC, offering good solvating power and UV transparency.[9] A small amount of phosphoric acid is added to the aqueous portion to acidify the mobile phase (pH ~2.5-3.0). This suppresses the ionization of any residual silanol groups on the silica-based column, which prevents peak tailing and results in sharper, more symmetrical peaks.
Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for ensuring reproducible retention times, as viscosity of the mobile phase and analyte-stationary phase interactions are temperature-dependent.
Detection Wavelength: The benzamide functional group and aromatic rings in the analyte provide strong UV absorbance. A wavelength of 230 nm is selected as it corresponds to a strong absorbance maximum for benzoic acid and related structures, ensuring high sensitivity.[8]
Table 1: Optimized HPLC Method Parameters
Parameter
Recommended Setting
Column
C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase
Acetonitrile : Water (0.1% H₃PO₄) (65:35, v/v)
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Column Temperature
30 °C
Detection
UV at 230 nm
Run Time
~10 minutes
Preparation of Solutions
Mobile Phase (Acetonitrile:Water, 65:35 v/v):
Prepare the aqueous portion by adding 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water.
To prepare 1000 mL of mobile phase, carefully measure 650 mL of HPLC-grade acetonitrile and 350 mL of the acidified water.
Mix thoroughly and degas the solution using sonication or vacuum filtration for at least 15 minutes before use.
Diluent: The mobile phase (Acetonitrile:Water, 65:35 v/v) is used as the diluent to ensure solvent compatibility and prevent peak distortion.
Standard Stock Solution (1000 µg/mL):
Accurately weigh approximately 25 mg of N-(2,4-Dichlorophenyl)benzamide reference standard into a 25 mL volumetric flask.
Dissolve and dilute to volume with the diluent. Mix thoroughly. This stock solution should be stored under refrigeration.
Working Standard Solutions (e.g., 1-100 µg/mL):
Prepare a series of working standard solutions by performing serial dilutions of the Standard Stock Solution with the diluent. These solutions are used to establish the calibration curve.
Sample Preparation:
Accurately weigh a known amount of the sample containing N-(2,4-Dichlorophenyl)benzamide.
Dissolve the sample in the diluent in a volumetric flask to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).
Filter the sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial to remove any particulate matter that could damage the column.
Method Protocol and Workflow
The following workflow ensures a systematic and valid analytical run.
Figure 1: General workflow for the HPLC analysis of N-(2,4-Dichlorophenyl)benzamide.
Step-by-Step Protocol
System Preparation: Set up the HPLC system according to the parameters in Table 1. Purge all pump lines to remove air bubbles.
Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
System Suitability Test (SST):
Make five replicate injections of a mid-range working standard solution (e.g., 50 µg/mL).
The system is deemed suitable for analysis if it meets the criteria outlined in Table 2. This step is crucial for ensuring the validity of the analytical results.[10][11]
Calibration: Inject the series of working standard solutions (from lowest to highest concentration) to generate a calibration curve. Plot the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.
Sample Analysis: Inject the prepared sample solutions in duplicate.
Data Processing:
Identify the N-(2,4-Dichlorophenyl)benzamide peak in the sample chromatograms by comparing its retention time with that of the standard.
Integrate the peak area of the analyte.
Calculate the concentration of N-(2,4-Dichlorophenyl)benzamide in the original sample using the linear regression equation from the calibration curve.
System Suitability and Method Validation
A self-validating protocol must include system suitability tests to ensure the chromatographic system is performing adequately on the day of analysis. The criteria below are based on the principles outlined in the ICH Q2(R1) guidelines.[10][12]
Table 2: System Suitability Test (SST) Criteria
Parameter
Acceptance Criteria
Rationale
Tailing Factor (T)
0.8 ≤ T ≤ 1.5
Measures peak symmetry. Values outside this range indicate potential column degradation or interactions.
Theoretical Plates (N)
> 2000
Measures column efficiency and separation power.
Repeatability (%RSD)
≤ 2.0% for peak area
Ensures the precision of the system from repeated injections of the same standard.
Expected Results and Discussion
Under the specified conditions, N-(2,4-Dichlorophenyl)benzamide is expected to elute as a sharp, symmetrical peak with a retention time of approximately 6-8 minutes. The exact retention time may vary slightly depending on the specific column batch, system dead volume, and mobile phase preparation.
Troubleshooting:
Peak Tailing: If the tailing factor exceeds 1.5, it may indicate active silanol groups on the column. Ensure the mobile phase pH is sufficiently low. If the problem persists, the column may need to be replaced.
Fluctuating Retention Times: This is often caused by an unstable column temperature or a leak in the pump or flow path. Ensure the column oven is set correctly and check system pressure for stability.
Poor Resolution: If co-eluting peaks are observed, the mobile phase composition can be adjusted. Decreasing the acetonitrile percentage will increase retention and may improve the separation from more polar impurities.
Conclusion
The HPLC method described provides a straightforward, robust, and reliable protocol for the quantitative determination of N-(2,4-Dichlorophenyl)benzamide. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable between laboratories. By incorporating system suitability tests, the protocol ensures the generation of high-quality, trustworthy data suitable for research, development, and quality control applications.
References
SIELC Technologies. (n.d.). Separation of Benzamide on Newcrom R1 HPLC column. Retrieved from [Link]
Deswater. (n.d.). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. Retrieved from [Link]
Saeed, A. (2007). N-(2,4-Dichlorophenyl)-2-nitrobenzamide. ResearchGate. Retrieved from [Link]
Regulations.gov. (n.d.). METHOD 515.4 DETERMINATION OF CHLORINATED ACIDS IN DRINKING WATER BY LIQUID-LIQUID MICROEXTRACTION, DERIVATIZATION, AND FAST GAS. Retrieved from [Link]
Google Patents. (n.d.). CN111595985B - Analytical method for measuring related substances of rebamipide by using HPLC (high performance liquid chromatography).
Waters. (n.d.). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Retrieved from [Link]
HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from [Link]
Taylor & Francis. (n.d.). Reversed phase HPLC – Knowledge and References. Retrieved from [Link]
Gowda, B. T., et al. (2008). N-(2,4-Dichlorophenyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]
ResearchGate. (2008). (PDF) N-(2,4-Dichlorophenyl)benzamide. Retrieved from [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
ResearchGate. (n.d.). UV spectra of amides. Retrieved from [Link]
MDPI. (n.d.). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
Physical Chemistry Chemical Physics. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Retrieved from [Link]
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
In vitro screening of N-(2,4-Dichlorophenyl)benzamide derivatives
Abstract This guide details the in vitro evaluation of N-(2,4-dichlorophenyl)benzamide derivatives, a privileged scaffold in medicinal chemistry known for its lipophilicity (LogP ~4.4) and broad biological spectrum.[1][2...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide details the in vitro evaluation of N-(2,4-dichlorophenyl)benzamide derivatives, a privileged scaffold in medicinal chemistry known for its lipophilicity (LogP ~4.4) and broad biological spectrum.[1][2][3][4] While often explored for antimicrobial and antifungal properties (targeting DNA gyrase or succinate dehydrogenase), the dichlorophenyl moiety presents specific challenges regarding aqueous solubility and off-target mammalian toxicity. This protocol establishes a rigorous, self-validating workflow to determine the Selectivity Index (SI) , ensuring that observed antimicrobial activity is driven by specific mechanism engagement rather than general protoplasmic poisoning.
Introduction: The Scaffold & The Challenge
The N-(2,4-dichlorophenyl)benzamide core is structurally related to commercial fungicides (e.g., benodanil) and experimental antibacterials. The 2,4-dichloro substitution on the aniline ring serves two critical functions:
Metabolic Stability: The halogens block common sites of oxidative metabolism (CYP450 attack).[2]
Lipophilicity: Enhances membrane permeability, crucial for penetrating the bacterial cell envelope or fungal cell wall.[2]
However, this lipophilicity creates a "false positive" trap in screening.[2] Compounds may precipitate in aqueous media (Media Crashing) or disrupt mammalian cell membranes non-specifically.[2] Therefore, a valid screening campaign must run Antimicrobial Susceptibility Testing (AST) and Mammalian Cytotoxicity in parallel.
Experimental Workflow Overview
The following decision tree outlines the logical progression from stock preparation to hit validation.
Figure 1: The screening cascade prioritizes solubility and potency before assessing safety.[2] Compounds failing the MIC threshold (<16 µg/mL) generally do not warrant cytotoxicity testing.
Protocol 1: Compound Management & Solubilization
Critical Causality: N-(2,4-dichlorophenyl)benzamide derivatives often have LogP values >4.[2]0. Direct addition to media often results in micro-precipitation that is invisible to the naked eye but scatters light (interfering with OD600 readings) and reduces effective concentration.[2]
Add 50 µL of the diluted bacterial suspension to columns 1-11.
Final Volume: 100 µL. Final Bacterial Load: ~5 x 10^5 CFU/mL.[2]
Incubation: 16-20 hours at 35°C ± 2°C (aerobic).
Readout:
Visual: Look for the "button" of sedimented bacteria.[2]
Absorbance: Read OD600nm.
Definition: MIC is the lowest concentration showing complete inhibition of visible growth.[1][2]
Protocol 3: Mammalian Cytotoxicity (MTT Assay)
Objective: Determine the IC50 (concentration inhibiting 50% of metabolic activity) to ensure the compound kills bacteria, not host cells.
Mechanism: The MTT reagent (yellow) is reduced to Formazan (purple) solely by mitochondrial reductase enzymes in viable cells.
Figure 2: The MTT reaction pathway.[2] Non-viable cells with inactive mitochondria cannot generate the purple signal.
Materials:
Cell Line: HEK293 (Human Embryonic Kidney) or HepG2 (Liver).[2]
Note: MICs in CAMHB (no protein) are often lower than in vivo efficacy.[2] If MIC is promising, repeat MIC in the presence of 50% human serum to check for potency shift.
References
CLSI. (2018).[2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition.[2] CLSI document M07-A11.[2] Clinical and Laboratory Standards Institute.[1][2][5][6]
Gowda, B. T., et al. (2008).[2][7] Structure of N-(2,4-dichlorophenyl)benzamide. Acta Crystallographica Section E, 64(4), o950.[7]
PubChem. (2025).[2] N-(2,4-Dichlorophenyl)benzamide Compound Summary. National Library of Medicine.[2]
Riss, T. L., et al. (2013).[2] Cell Viability Assays: MTT Assay Protocol. Assay Guidance Manual [Internet].[2] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
BenchChem. (2025).[2] Application Notes for Broth Microdilution Method.
Computational modeling of N-(2,4-Dichlorophenyl)benzamide interactions
Title: A Rigorous In Silico Workflow for Characterizing the Interactions of N-(2,4-Dichlorophenyl)benzamide with Protein Targets Abstract N-(2,4-Dichlorophenyl)benzamide is a member of the benzamide class of compounds, w...
Author: BenchChem Technical Support Team. Date: February 2026
Title: A Rigorous In Silico Workflow for Characterizing the Interactions of N-(2,4-Dichlorophenyl)benzamide with Protein Targets
Abstract
N-(2,4-Dichlorophenyl)benzamide is a member of the benzamide class of compounds, which have demonstrated a wide array of biological activities, including potential antifungal and antibacterial properties.[1] Related benzamide structures have been identified as potent inhibitors of key therapeutic targets like Histone Deacetylases (HDACs), which are crucial in cancer therapy.[2][3][4] Understanding the precise molecular interactions between this ligand and its potential protein targets is paramount for mechanism-of-action studies and future drug development efforts. This application note provides a comprehensive, field-proven guide to the computational modeling of N-(2,4-Dichlorophenyl)benzamide interactions, designed for researchers and drug development professionals. We present a multi-stage workflow, beginning with predictive molecular docking to identify binding poses, followed by all-atom molecular dynamics (MD) simulations to assess complex stability and dynamics, and concluding with binding free energy calculations to quantify affinity. Each protocol is detailed with step-by-step instructions, explaining the causality behind key choices in software, parameters, and analysis techniques to ensure scientific integrity and reproducibility.
Theoretical Foundations: A Triad of Computational Techniques
A robust computational assessment of a protein-ligand interaction relies on a synergistic combination of techniques. Each stage provides unique insights, and together they form a self-validating system that moves from a static prediction to a dynamic and quantitative understanding.
Molecular Docking: This is the foundational step used to predict the preferred orientation and conformation (the "pose") of a ligand when bound to a protein's receptor site.[5][6][7] By sampling a vast conformational space and using a scoring function to rank the results, docking provides a static, yet critical, snapshot of the most likely binding mode. This initial hypothesis is the starting point for all subsequent, more computationally intensive analyses.
Molecular Dynamics (MD) Simulation: Biological systems are inherently dynamic. MD simulations provide a "computational microscope" to observe the time-resolved motion of a protein-ligand complex at an atomic level.[8] By solving Newton's equations of motion for every atom in the system, MD simulations allow us to assess the stability of the docked pose, observe induced-fit effects, and understand the role of solvent molecules, all within a dynamic, solvated environment that more closely mimics physiological conditions.
Binding Free Energy Calculations: While docking provides a score, it is often insufficient for accurately ranking compounds. Binding free energy calculations, such as the Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area (MM/PBSA and MM/GBSA) methods, offer a more rigorous quantification of binding affinity (ΔG_bind).[9] These end-point methods calculate the free energy of the protein-ligand complex, the unbound protein, and the unbound ligand from an ensemble of MD simulation snapshots to derive a quantitative estimate of binding strength.[9][10]
The Integrated Computational Workflow
The synergy between these techniques is crucial. Docking provides the initial coordinates, MD simulation refines these coordinates in a dynamic environment and generates a thermodynamic ensemble, and binding free energy calculations analyze this ensemble to yield a quantitative prediction of affinity. This integrated workflow provides a robust framework for hypothesis generation and validation in drug discovery.
Caption: Integrated workflow for computational analysis.
Protocol I: System Preparation
Rationale: The quality of your starting structures dictates the quality of the entire simulation. This protocol ensures that both the protein receptor and the ligand are in a chemically correct and computationally ready state. For this protocol, we will use a human Histone Deacetylase (HDAC) as a plausible target, given the known activity of related benzamides.[2][3]
Step-by-Step Methodology:
Protein Structure Acquisition & Cleaning:
Action: Download the crystal structure of your target protein (e.g., HDAC3) from the Protein Data Bank (PDB).
Causality: The PDB provides experimentally determined 3D coordinates, which are the highest quality starting points.
Action: Remove all non-essential components: crystal waters, co-solvents, and any co-crystallized ligands. Use a molecular viewer like PyMOL or VMD.
Causality: These molecules can interfere with the docking process and are typically replaced by a full solvation model in MD.
Action: Inspect the protein for missing residues or loops. If significant portions are missing, consider homology modeling or choose a more complete structure.
Causality: Gaps in the structure can lead to simulation artifacts and instability.
Ligand Structure Acquisition & Preparation:
Action: Obtain the 3D structure of N-(2,4-Dichlorophenyl)benzamide. The PubChem database (CID 570154) is an excellent source.[11] Save the structure in SDF or MOL2 format.
Causality: Using a standardized database ensures correct atom types and connectivity.
Action: Use a tool like Open Babel to convert the structure to the PDBQT format required by AutoDock Vina. This step assigns partial charges and defines rotatable bonds.
Causality: PDBQT format contains essential information for the docking algorithm to handle ligand flexibility and electrostatics correctly.
Protein Preparation for Docking:
Action: Use AutoDockTools to prepare the protein PDB file.[12] This involves adding polar hydrogens and assigning Gasteiger charges. Save the output as a PDBQT file.
Causality: The docking algorithm requires a chemically correct representation of the protein, including hydrogen atoms involved in H-bonding and appropriate atomic partial charges for electrostatic calculations.
Protocol II: Molecular Docking with AutoDock Vina
Rationale: This protocol uses AutoDock Vina, a widely used, efficient, and accurate docking program, to predict the binding pose of our ligand.[13] The key is to define a search space (grid box) that encompasses the known or predicted active site of the protein.
Step-by-Step Methodology:
Define the Search Space (Grid Box):
Action: In AutoDockTools or PyMOL, identify the active site of your protein. If a co-crystallized ligand was present, its location is the ideal center for your grid box. Otherwise, use literature information or site-prediction software.
Action: Define the center and dimensions (x, y, z) of the grid box. Ensure it is large enough to accommodate the entire ligand and allow for rotational and translational sampling, but not so large as to needlessly increase computation time.
Causality: A well-defined search space focuses the computational effort on the region of interest, dramatically increasing the efficiency and success rate of the docking.[5]
Configure and Run AutoDock Vina:
Action: Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.
Causality: The configuration file provides a reproducible record of all docking parameters.
Action: Execute Vina from the command line: vina --config conf.txt --log log.txt.
Causality: Vina's algorithm will explore ligand conformations within the grid box and use its scoring function to rank the most favorable binding poses.
Analyze Docking Results:
Action: Vina will output a PDBQT file containing multiple binding poses (typically 9), ranked by their predicted binding affinity (in kcal/mol).
Action: Visualize the top-ranked poses in PyMOL or VMD. Analyze the key interactions (hydrogen bonds, hydrophobic contacts, etc.) between N-(2,4-Dichlorophenyl)benzamide and the protein.
Causality: The best pose is not always the one with the lowest energy score. Visual inspection is critical to ensure the predicted interactions are chemically sensible and align with any known structure-activity relationship (SAR) data. Select the most credible pose for the subsequent MD simulation.
AutoDock Vina Parameter
Description
Typical Value
Rationale
receptor
Input protein structure file
protein.pdbqt
The rigid receptor target.
ligand
Input ligand structure file
ligand.pdbqt
The flexible molecule to be docked.
center_x, y, z
Coordinates for the center of the grid box
(Varies)
Defines the center of the search space.
size_x, y, z
Dimensions of the grid box in Angstroms
25, 25, 25
Defines the volume of the search space.
exhaustiveness
Computational effort for search
8 - 32
Higher values increase search thoroughness at the cost of time.
num_modes
Number of binding poses to generate
9
Provides a reasonable ensemble of potential binding modes for analysis.
Protocol III: Molecular Dynamics Simulation with GROMACS
Rationale: This protocol uses GROMACS, a high-performance and widely used MD engine, to simulate the behavior of the protein-ligand complex over time.[14][15][16] The process involves careful system setup, energy minimization, and equilibration before the final production run. The AMBER force field is commonly used for proteins, while the General Amber Force Field (GAFF) is well-suited for drug-like small molecules.[17][18]
Caption: Step-wise workflow for MD simulation setup.
Step-by-Step Methodology:
System Topology Generation:
Action: Generate a topology for the protein using GROMACS's pdb2gmx tool, selecting a force field such as AMBER99SB-ILDN.[19]
Action: Generate a topology for N-(2,4-Dichlorophenyl)benzamide. This requires using a tool like Antechamber (part of AmberTools) to generate GAFF parameters and then converting them to GROMACS format.[17]
Action: Combine the protein and ligand topologies into a single system topology file.
Causality: The topology file is a master blueprint that defines every atom, bond, angle, dihedral, and charge in the system, which is essential for the force field to calculate forces.
Solvation and Ionization:
Action: Create a periodic simulation box (e.g., cubic) around the complex and fill it with a pre-equilibrated water model (e.g., TIP3P). Ensure a minimum distance (e.g., 1.0 nm) between the protein and the box edge.
Causality: Explicit solvation provides a much more realistic dielectric environment and allows for specific water-mediated interactions. Periodic boundary conditions prevent edge effects.
Action: Add ions (e.g., Na+ and Cl-) to neutralize the net charge of the system and mimic a physiological salt concentration (e.g., 0.15 M).
Causality: Neutralizing the system is critical for accurate calculation of long-range electrostatics using methods like Particle Mesh Ewald (PME).
Energy Minimization (EM):
Action: Perform a steeplechase descent energy minimization of the entire system.
Causality: The initial system setup may contain unfavorable steric clashes. EM relaxes the structure to a local energy minimum, ensuring the stability of the subsequent dynamics simulation.
Equilibration (NVT and NPT):
Action: Perform a short simulation (e.g., 1 ns) in the NVT (isothermal-isochoric) ensemble, with position restraints on the protein and ligand heavy atoms.
Causality: This step allows the solvent to equilibrate around the solute while keeping it fixed, ensuring the system reaches the target temperature correctly.
Action: Perform a longer simulation (e.g., 1-5 ns) in the NPT (isothermal-isobaric) ensemble, again with position restraints.
Causality: This step equilibrates the system's pressure and allows the box density to converge to a stable value, ensuring the correct ensemble for the production run.
Production MD:
Action: Run the final production simulation for a significant duration (e.g., 100-500 ns) without any position restraints. Save the coordinates at regular intervals (e.g., every 100 ps).
Causality: This is the data-gathering phase. A long simulation is necessary to adequately sample the conformational space of the complex, which is a prerequisite for meaningful analysis and reliable binding free energy calculations.
GROMACS Parameter (in .mdp file)
Description
Typical Value
Rationale
integrator
Leap-frog algorithm for integrating Newton's equations
md
Standard and efficient for MD.
dt
Timestep for the simulation (in ps)
0.002
2 fs is a standard value for biomolecular simulations with constrained H-bonds.
nsteps
Total number of steps in the simulation
50000000
For a 100 ns simulation (50,000,000 steps * 2 fs/step).
tcoupl
Temperature coupling algorithm
V-rescale
Efficiently maintains the target temperature.
pcoupl
Pressure coupling algorithm
Parrinello-Rahman
Maintains the target pressure and allows box shape fluctuations.
constraints
Algorithm to constrain bonds involving H-atoms
h-bonds
Allows for a larger timestep (2 fs).
cutoff-scheme
Treatment of non-bonded interactions
Verlet
Efficiently manages neighbor lists.
coulombtype
Method for calculating long-range electrostatics
PME
The gold standard for accurate electrostatics in periodic systems.
Protocol IV: Binding Free Energy Calculation (MM/PBSA)
Rationale: The MM/PBSA method is a popular end-point technique that balances computational cost and accuracy for estimating binding free energy.[9] It analyzes snapshots from the MD trajectory to compute the energy difference between the bound and unbound states.
Step-by-Step Methodology:
Trajectory Preparation:
Action: From the production MD trajectory, remove all periodic boundary condition artifacts (gmx trjconv).
Action: Extract a set of uncorrelated snapshots (e.g., 100-500 frames) from the stable portion of the trajectory.
Causality: Using only the equilibrated part of the trajectory and ensuring snapshots are statistically independent is crucial for an accurate and converged free energy calculation.
Run MM/PBSA Calculation:
Action: Use the GROMACS g_mmpbsa tool (or a similar external script) to perform the calculation. The script will compute the free energy for the complex, the protein, and the ligand for each snapshot.
Causality: The tool implements the MM/PBSA equation:
ΔG_bind = < G_complex > - ( < G_protein > + < G_ligand > )
Where each G is composed of molecular mechanics energy (E_MM), a polar solvation energy (G_polar), and a non-polar solvation energy (G_nonpolar).
Analyze Results:
Action: The output will provide the final estimated ΔG_bind and its components (van der Waals, electrostatic, polar, and non-polar solvation energies).
Causality: Decomposing the energy allows you to identify the key driving forces for binding. For instance, strong electrostatic contributions might suggest opportunities to add polar groups, while significant van der Waals energy points to the importance of shape complementarity.
MM/PBSA Energy Component
Description
Favorable/Unfavorable
ΔE_vdW
van der Waals energy
Favorable
ΔE_elec
Electrostatic energy
Favorable
ΔG_polar
Polar solvation energy
Unfavorable
ΔG_nonpolar
Non-polar solvation energy
Favorable
ΔG_bind
Total Binding Free Energy
Favorable (if negative)
References
Yerranguntla, N., S., S., V., & J., A. (2011). Computational study of N-(2,4-Dichlorophenyl)benzamide. Oriental Journal of Chemistry. [Link]
Request PDF. (n.d.). Computational study of N-(2,4-Dichlorophenyl)benzamide. ResearchGate. [Link]
Gowda, B. T., et al. (2008). N-(2,4-Dichlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online. [Link]
Zhang, L., et al. (2020). 4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Chemistry. [Link]
Zhang, L., et al. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Chemistry. [Link]
Aktaş, A., et al. (2024). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry. [Link]
Gowda, B. T., et al. (2008). N-(2,4-Dichloro-phen-yl)benzamide. Acta Crystallographica. Section E, Structure reports online. [Link]
Gevorgyan, A., et al. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. [Link]
Wang, X., et al. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]
Gowda, B. T., et al. (2008). (PDF) N-(2,4-Dichlorophenyl)benzamide. ResearchGate. [Link]
Wang, X., et al. (2022). Synthesis, biological activity and toxicity to zebrafish of benzamides substituted with pyrazole-linked 1,2,4-oxadiazole. RSC Advances. [Link]
Lemkul, J. A. (n.d.). GROMACS Tutorial: Protein-Ligand Complex. MD Tutorials. [Link]
National Center for Biotechnology Information. (n.d.). N-(2,4-Dichlorophenyl)benzamide. PubChem. [Link]
Hospital, A., et al. (2024). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. Journal of Chemical Education. [Link]
Seeliger, D., & de Groot, B. L. (2010). Calculation of binding free energies. Current Opinion in Structural Biology. [Link]
Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design. [Link]
Lemkul, J. A. (n.d.). GROMACS Tutorials. MD Tutorials. [Link]
Scripps Research. (n.d.). Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]
Panteva, M. T., et al. (2023). Assessing the Current State of Amber Force Field Modifications for DNA: 2023 Edition. Journal of Chemical Theory and Computation. [Link]
Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
Genç, H., & Tüzün, N. Ş. (2022). Accurate Binding Free Energy Method from End-State MD Simulations. Journal of Chemical Information and Modeling. [Link]
Frontiers. (n.d.). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers. [Link]
Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]
Kumar, A. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]
Tian, C., et al. (2024). The evolution of the Amber additive protein force field: History, current status, and future. WIREs Computational Molecular Science. [Link]
Bioinformatics Online. (2023, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]
Yan, Y., et al. (2022). Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model. Physical Chemistry Chemical Physics. [Link]
D'Annessa, I., et al. (2022). AB-DB: Force-Field parameters, MD trajectories, QM-based data, and Descriptors of Antimicrobials. Scientific Data. [Link]
Forli, S., et al. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]
Salmaso, V., & Moro, S. (2023). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS Computational Biology. [Link]
Zaki, A. A., et al. (2023). (PDF) Dataset of AMBER force field parameters of drugs, natural products and steroids for simulations using GROMACS. ResearchGate. [Link]
Sun, H., et al. (2022). Understanding the impact of binding free energy and kinetics calculations in modern drug discovery. Expert Opinion on Drug Discovery. [Link]
Zimmerman, M. I., & Bowman, G. R. (2015). Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery. Current Pharmaceutical Design. [Link]
Profacgen. (2023, April 7). Accelerating Drug Discovery: The Power of Protein-Small Molecule Docking. Profacgen. [Link]
Application of N-(2,4-Dichlorophenyl)benzamide in Medicinal Chemistry: A Technical Guide
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the potential applications of N-(2,4-Dichlorophenyl)benzamide in medicinal chemistry. This guide is str...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the potential applications of N-(2,4-Dichlorophenyl)benzamide in medicinal chemistry. This guide is structured to provide not just protocols, but also the scientific reasoning and context necessary for robust experimental design and interpretation.
Introduction and Scientific Context
N-(2,4-Dichlorophenyl)benzamide belongs to the broad class of benzamide derivatives, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1][2] The inherent structural features of the benzamide core, including its ability to form key hydrogen bonds and participate in various non-covalent interactions, make it a privileged structure in drug design. The presence of the 2,4-dichlorophenyl moiety is anticipated to modulate the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. While extensive research has been conducted on various benzamide derivatives, this guide will focus on the known and putative applications of N-(2,4-Dichlorophenyl)benzamide, drawing insights from structurally related analogues to inform its potential therapeutic utility.
Putative Mechanism of Action: Histone Deacetylase (HDAC) Inhibition
While direct enzymatic assays on N-(2,4-Dichlorophenyl)benzamide are not extensively reported in publicly available literature, a compelling putative mechanism of action, based on the activity of structurally related benzamides, is the inhibition of Histone Deacetylases (HDACs).[3][4][5] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones. This deacetylation leads to chromatin condensation and transcriptional repression of key tumor suppressor genes.
The general structure of a benzamide HDAC inhibitor consists of a cap group that interacts with the surface of the enzyme's active site, a linker region, and a zinc-binding group that coordinates with the zinc ion in the catalytic domain.[6] In N-(2,4-Dichlorophenyl)benzamide, the benzoyl group can be considered the cap, and the amide linkage as part of the linker, while the overall structure may position itself to interact with the active site of class I HDACs. Inhibition of HDACs by N-(2,4-Dichlorophenyl)benzamide would lead to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure and the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.
Diagram: Putative Signaling Pathway of N-(2,4-Dichlorophenyl)benzamide as an HDAC Inhibitor
Caption: Putative mechanism of N-(2,4-Dichlorophenyl)benzamide as an HDAC inhibitor.
Potential Therapeutic Applications and Supporting Data
Based on the activities of structurally similar compounds, N-(2,4-Dichlorophenyl)benzamide holds potential in the following therapeutic areas:
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of benzamide derivatives.[7][8] The proposed mechanism of HDAC inhibition is a well-established target for cancer therapy. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines.
Table 1: Cytotoxic Activity of Structurally Related Benzamide and Thiourea Derivatives
Note: The data presented is for structurally related compounds and should be used as a guide for potential activity of N-(2,4-Dichlorophenyl)benzamide.
Antimicrobial Activity
Benzamide derivatives have also been investigated for their antimicrobial properties.[2][10] The mechanism of action in microbes is likely different from HDAC inhibition and may involve other essential cellular pathways.
Table 2: Antimicrobial Activity of Structurally Related Benzamide Derivatives
Note: The data presented is for structurally related compounds and should be used as a guide for potential activity of N-(2,4-Dichlorophenyl)benzamide.
Experimental Protocols
The following are detailed, field-proven protocols for the initial in vitro evaluation of N-(2,4-Dichlorophenyl)benzamide.
Synthesis of N-(2,4-Dichlorophenyl)benzamide
A standard and reliable method for the synthesis of N-(2,4-Dichlorophenyl)benzamide is via the acylation of 2,4-dichloroaniline with benzoyl chloride.
Materials:
2,4-Dichloroaniline
Benzoyl chloride
Pyridine or Triethylamine (as a base)
Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)
1 M Hydrochloric acid (HCl)
Saturated sodium bicarbonate (NaHCO₃) solution
Brine
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Hexane and Ethyl acetate for elution
Procedure:
Dissolve 2,4-dichloroaniline (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield N-(2,4-Dichlorophenyl)benzamide as a solid.
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Diagram: Synthesis Workflow
Caption: General workflow for the synthesis of N-(2,4-Dichlorophenyl)benzamide.
In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
Human cancer cell lines (e.g., MCF-7, HCT116, A549)
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
N-(2,4-Dichlorophenyl)benzamide (dissolved in DMSO to create a stock solution)
MTT solution (5 mg/mL in sterile PBS)
DMSO
96-well plates
Microplate reader
Procedure:
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the N-(2,4-Dichlorophenyl)benzamide stock solution in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (DMSO at the same final concentration) and a positive control (e.g., doxorubicin).
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
N-(2,4-Dichlorophenyl)benzamide (dissolved in DMSO)
Sterile 96-well plates
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
Compound Dilution: Prepare serial two-fold dilutions of N-(2,4-Dichlorophenyl)benzamide in the appropriate broth in a 96-well plate.
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.
Inoculation: Add the standardized inoculum to each well of the 96-well plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
N-(2,4-Dichlorophenyl)benzamide represents a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The putative mechanism of action as an HDAC inhibitor provides a strong rationale for its further investigation as an anticancer agent. The provided protocols offer a robust framework for the initial in vitro characterization of this compound.
Future research should focus on:
Direct enzymatic assays to confirm the HDAC inhibitory activity of N-(2,4-Dichlorophenyl)benzamide and to determine its selectivity profile against different HDAC isoforms.
Extensive screening against a broader panel of cancer cell lines and microbial strains to establish a comprehensive activity profile.
Structure-activity relationship (SAR) studies by synthesizing and evaluating analogues to optimize potency and selectivity.
In vivo studies in relevant animal models to assess the efficacy, pharmacokinetics, and safety of the compound.
By following a systematic and mechanistically informed approach, the full therapeutic potential of N-(2,4-Dichlorophenyl)benzamide can be thoroughly explored.
References
Giri, R., Namballa, H. K., & Gounder, K. (2023). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. Molecules, 28(16), 6051. [Link]
Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4), 1-10. [Link]
Khan, I., et al. (2019). 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation. BMC Chemistry, 13(1), 1-16. [Link]
Asif, M. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Letters in Applied NanoBioScience, 14(1), 033-041. [Link]
Laliberté, S., et al. (2014). Discovery of a series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides as TRPA1 antagonists. Bioorganic & Medicinal Chemistry Letters, 24(14), 3204-3206. [Link]
Middleton, D. S., et al. (2005). Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)-5-{2-[3-(substituted)-1-azetidinyl]-ethyl}-2-piperidones. Part 2: Improving oral absorption. Bioorganic & Medicinal Chemistry Letters, 15(17), 3957-3961. [Link]
Hosseinzadeh, L., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Future Medicinal Chemistry, 16(10), 639-656. [Link]
Szałek, E., et al. (2023). New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. Molecules, 28(25), 1-18. [Link]
Wang, Y., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316. [Link]
Zhang, L., et al. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Chemistry, 7, 589. [Link]
Request PDF on ResearchGate. (n.d.). Design and Synthesis of Novel N ‐(2‐aminophenyl)benzamide Derivatives as Histone Deacetylase Inhibitors and Their Antitumor Activity Study. [Link]
Medicinal chemistry advances in targeting class I histone deacetylases. (n.d.). [Link]
Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025). International Journal of Molecular Sciences. [Link]
Suzuki, T., et al. (1999). Synthesis and histone deacetylase inhibitory activity of new benzamide derivatives. Journal of Medicinal Chemistry, 42(15), 3001-3003. [Link]
ResearchGate. (n.d.). Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. [Link]
Beware of N-Benzoyloxybenzamides. (2024). Molecules. [Link]
Chirit, C., et al. (2008). Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid. Molecules, 13(3), 567-578. [Link]
N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. (2015). Journal of Medicinal Chemistry. [Link]
CUNY Academic Works. (n.d.). "Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepin" by Rajan Giri, Hari K. Namballa et al. [Link]
ResearchGate. (n.d.). Comparison of anticancer activity (IC50 values) between active compounds and PTX. [Link]
Wu, Y., et al. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances, 11(26), 15835-15839. [Link]
Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. (n.d.). MDPI. [Link]
2,4-Dichlorophenoxyacetic Thiosemicarbazides as a New Class of Compounds against Stomach Cancer Potentially Intercalating with DNA. (n.d.). NIH. [Link]
Application Notes and Protocols for the Lead Optimization of N-(2,4-Dichlorophenyl)benzamide Analogs
Introduction: The Therapeutic Potential of the Benzamide Scaffold The benzamide functional group is a prevalent structural motif in a multitude of biologically active compounds, demonstrating a wide spectrum of pharmacol...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Therapeutic Potential of the Benzamide Scaffold
The benzamide functional group is a prevalent structural motif in a multitude of biologically active compounds, demonstrating a wide spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] The versatility of the benzamide core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. N-(2,4-Dichlorophenyl)benzamide has emerged as a promising lead compound, with studies on related structures suggesting potential as an anticancer agent.[2][3] The dichlorophenyl moiety is known to influence lipophilicity, metabolic stability, and target binding affinity, making this scaffold an excellent starting point for a lead optimization campaign.[3] This guide provides a comprehensive framework for the systematic development of novel N-(2,4-Dichlorophenyl)benzamide analogs, from initial design and synthesis to rigorous biological evaluation.
I. Rational Design of Novel Analogs: A Multi-pronged Approach
A successful lead optimization program hinges on the rational design of new chemical entities with improved potency, selectivity, and drug-like properties. We will employ a combination of established medicinal chemistry strategies and modern computational techniques to guide the design of a focused library of N-(2,4-Dichlorophenyl)benzamide analogs.
Structure-Activity Relationship (SAR) Analysis
While specific SAR studies on N-(2,4-Dichlorophenyl)benzamide as an anticancer agent are not extensively documented, we can extrapolate from related benzamide series. Key areas for modification include:
The Benzoyl Ring (A-Ring): Introduction of various substituents (e.g., electron-donating and electron-withdrawing groups) at different positions can probe the electronic and steric requirements of the binding pocket.
The Dichlorophenyl Ring (B-Ring): While maintaining the dichlorophenyl moiety as a core element, subtle modifications such as altering the chlorine positions or introducing additional small substituents could refine binding interactions.
The Amide Linker: While generally less amenable to modification without significant changes to the core scaffold, bioisosteric replacement of the amide bond could be explored in later stages if warranted.
Key Insight: The presence and position of functional groups on the phenyl rings can significantly impact biological activity. For instance, in other anticancer benzamide series, substitutions at the para-position of the N-phenyl ring have shown to enhance potency.[4]
Computational Modeling and Molecular Docking
Given that tubulin and histone deacetylases (HDACs) have been identified as potential targets for anticancer benzamides, computational modeling can provide invaluable insights for analog design.[5]
Workflow for Molecular Docking:
Caption: Molecular docking workflow.
Molecular docking studies can predict the binding poses and affinities of designed analogs within the active sites of these target proteins.[6][7][8] This allows for the prioritization of synthetic targets that are predicted to have favorable interactions. For example, docking studies can help identify key hydrogen bond donors and acceptors or hydrophobic pockets that can be exploited in analog design.[8]
II. Synthesis of a Focused Analog Library
The synthesis of a diverse library of N-(2,4-Dichlorophenyl)benzamide analogs can be achieved through established and robust chemical methodologies. The primary route involves the coupling of a substituted benzoic acid with 2,4-dichloroaniline.
General Synthetic Scheme
Caption: General synthetic scheme for analogs.
Detailed Synthetic Protocols
Protocol 1: Synthesis of Substituted Benzoyl Chlorides
To a solution of the corresponding substituted benzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) (1.5-2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, remove the excess SOCl₂ and solvent under reduced pressure to yield the crude benzoyl chloride, which can often be used in the next step without further purification.
Protocol 2: Amide Coupling via Schotten-Baumann Reaction [2]
Dissolve 2,4-dichloroaniline (1.0 eq) in a suitable solvent such as DCM or tetrahydrofuran (THF).
Add a base, such as triethylamine (1.2 eq) or pyridine, to the solution.
Cool the mixture in an ice bath and add the substituted benzoyl chloride (1.1 eq) dropwise.
Allow the reaction to stir at room temperature for 8-12 hours.
Upon completion, wash the reaction mixture with water, an acidic solution (e.g., 1M HCl) to remove excess aniline and base, and finally with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization or column chromatography to obtain the desired N-(2,4-Dichlorophenyl)benzamide analog.
Table 1: Proposed Analog Library and Rationale
Analog ID
Modification (R-group on Benzoyl Ring)
Rationale
A-01
4-Methoxy
Electron-donating group to probe electronic effects.
A-02
4-Nitro
Strong electron-withdrawing group.
A-03
4-Fluoro
Halogen substitution to explore steric and electronic effects.
A-04
3,4-Dimethoxy
Increased electron density and potential for additional hydrogen bonding.
A-05
4-Trifluoromethyl
Lipophilic and strongly electron-withdrawing group.
III. In Vitro Biological Evaluation: A Tiered Screening Cascade
A systematic, tiered approach to in vitro evaluation is essential for efficiently identifying promising candidates and elucidating their mechanism of action.
Primary Screening: Cell Viability Assays
The initial screening of the synthesized analogs will be performed using a panel of human cancer cell lines to assess their cytotoxic and anti-proliferative effects.
Protocol 3: MTT Cell Viability Assay
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
Compound Treatment: Treat the cells with a range of concentrations of the N-(2,4-Dichlorophenyl)benzamide analogs for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values for each compound.
Secondary Screening: Mechanistic Assays
Analogs that exhibit significant anti-proliferative activity in the primary screen will be subjected to further assays to investigate their mechanism of action.
Protocol 4: Apoptosis Assay using Annexin V Staining
Cell Treatment: Treat cancer cells with the test compounds at their respective IC₅₀ concentrations for a predetermined time (e.g., 24 hours).
Cell Harvesting and Staining: Harvest the cells and wash them with cold phosphate-buffered saline (PBS). Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).[9][10]
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
Protocol 5: Cell Cycle Analysis
Cell Treatment and Fixation: Treat cells with the test compounds and then harvest and fix them in cold 70% ethanol.[11][12]
Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye such as propidium iodide (PI) and RNase A.[11][12]
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[13]
Protocol 6: HDAC Activity Assay (if HDAC is a suspected target)
Nuclear Extract Preparation: Prepare nuclear extracts from treated and untreated cancer cells.
HDAC Reaction: Incubate the nuclear extracts with an acetylated histone substrate in an assay buffer.[14][15][16]
Development: Add a developer solution that reacts with the deacetylated substrate to produce a colorimetric or fluorometric signal.[14][15][16]
Measurement: Measure the signal using a microplate reader and compare the activity in treated versus untreated samples.
IV. In Vivo Evaluation: Assessing Efficacy and Tolerability
Promising candidates from the in vitro assays should be advanced to in vivo models to evaluate their efficacy and safety in a more complex biological system.
Hollow Fiber Assay: An Intermediate In Vivo Screen
The hollow fiber assay serves as a cost-effective and rapid in vivo screening tool to prioritize compounds for further xenograft studies.[17][18][19]
Protocol 7: In Vivo Hollow Fiber Assay
Cell Encapsulation: Encapsulate human cancer cells in polyvinylidene fluoride (PVDF) hollow fibers.
Implantation: Implant the fibers subcutaneously or intraperitoneally into immunocompromised mice.[18]
Compound Administration: Administer the test compounds to the mice for a specified period.[19]
Fiber Retrieval and Analysis: Retrieve the fibers and assess the viability of the cancer cells using an appropriate assay (e.g., MTT).[17]
Human Tumor Xenograft Models
The gold standard for preclinical in vivo efficacy testing involves the use of human tumor xenograft models in immunocompromised mice.
Protocol 8: Subcutaneous Xenograft Model
Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of immunocompromised mice.
Tumor Growth Monitoring: Monitor tumor growth until they reach a palpable size.
Randomization and Treatment: Randomize the mice into treatment and control groups and initiate treatment with the test compound via an appropriate route of administration (e.g., oral, intravenous).
Efficacy Assessment: Measure tumor volume regularly and monitor the body weight of the mice as an indicator of toxicity.
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
V. Data Interpretation and Lead Candidate Selection
The culmination of the in vitro and in vivo data will guide the selection of a lead candidate for further preclinical development.
Table 2: Key Parameters for Lead Candidate Selection
Parameter
Desired Outcome
In Vitro Potency (IC₅₀)
Low nanomolar to low micromolar range against a panel of cancer cell lines.
Mechanism of Action
Clear evidence of a defined cellular mechanism (e.g., induction of apoptosis, cell cycle arrest).
In Vivo Efficacy
Significant tumor growth inhibition in xenograft models at well-tolerated doses.
Safety Profile
Minimal toxicity in in vivo models, as indicated by minimal body weight loss and lack of overt signs of distress.
Drug-like Properties
Favorable physicochemical properties (e.g., solubility, permeability) for further development.
Conclusion
The systematic approach outlined in these application notes provides a robust framework for the lead optimization of N-(2,4-Dichlorophenyl)benzamide analogs. By integrating rational design, efficient synthesis, and a comprehensive cascade of in vitro and in vivo assays, researchers can effectively identify and advance promising new anticancer drug candidates.
References
Synthesis and cytotoxic activity of N-(2,4-dichloro)benzoyl-N'- phenylthiourea against human breast cancer cell line. (2022). Thai Science. [Link]
4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. (2020). NIH. [Link]
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC - NIH. [Link]
Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. (2022). PMC - PubMed Central. [Link]
Synthesis of N-Acylsulfenamides from (Hetero)Aryl Iodides and Boronic Acids by One-Pot Sulfur-Arylation and Dealkylation. (2024). PubMed. [Link]
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). ResearchGate. [Link]
Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas a. ResearchGate. [Link]
Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]
Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). PMC. [Link]
The hollow fibre assay as a model for in vivo pharmacodynamics of fluoropyrimidines in colon cancer cells. PMC - NIH. [Link]
In-silico, synthesis, structure elucidation and anticancer activity study of 2-(3,4-dichlorophenyl)-4H-benzo[d][2][5]oxazin-4-one. (2023). Ubaya Repository. [Link]
A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. PMC - NIH. [Link]
In Vivo Hollow Fiber Model. Reaction Biology. [Link]
Modeling, docking, simulation, and inhibitory activity of the benzimidazole analogue against b-tubulin protein from Brugia malayi for treating lymphatic filariasis. (2025). ResearchGate. [Link]
Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Publishing. [Link]
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]
Measuring Apoptosis using Annexin V and Flow Cytometry. Flow Cytometry Core. [Link]
Characterization of the Hollow Fiber Assay for the Determination of Microtubule Disruption In vivo. (2004). Clinical Cancer Research - AACR Journals. [Link]
Synthesis, Molecular Docking of New N-(2-(4-(1h-Pyrrol-1-yl)Phenoxy). ResearchGate. [Link]
A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. (2021). Semantic Scholar. [Link]
Synthesis and structure-activity relationships of a novel class of dithiocarbamic acid esters as anticancer agent. PubMed. [Link]
Use of the in Vivo Hollow Fiber Assay in Natural Products Anticancer Drug Discovery. NIH. [Link]
In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening. PMC - NIH. [Link]
Technical Support Center: N-(2,4-Dichlorophenyl)benzamide Solubility & Formulation
[1][2][3] Introduction: The Solubility Paradox Welcome to the technical support hub for N-(2,4-Dichlorophenyl)benzamide . As a researcher, you have likely encountered a common frustration: this compound dissolves perfect...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Introduction: The Solubility Paradox
Welcome to the technical support hub for N-(2,4-Dichlorophenyl)benzamide . As a researcher, you have likely encountered a common frustration: this compound dissolves perfectly in DMSO but precipitates immediately upon introduction to aqueous biological media.[1]
This guide is not just a list of steps; it is a breakdown of the physicochemical mechanics governing this molecule. N-(2,4-Dichlorophenyl)benzamide is a highly lipophilic benzanilide derivative.[2][3][1] Its poor aqueous solubility is driven by two factors:
High LogP (~4.4): The dichlorophenyl moiety significantly increases hydrophobicity compared to the parent benzamide [1][4].[3][1]
Crystal Lattice Energy: The molecule adopts a planar "anti" conformation stabilized by intermolecular N—H[1]···O hydrogen bonds, creating a stable crystal lattice that water molecules struggle to disrupt [3][6].[1]
Below are the specific troubleshooting modules designed to resolve your experimental bottlenecks.
Module 1: Diagnosis & Characterization
Q1: Why does my compound precipitate even at low concentrations (10 µM)?
A: This is likely a "kinetic solubility" vs. "thermodynamic solubility" issue.
When you dilute a concentrated DMSO stock into water, you create a supersaturated solution.[1] While it may appear clear initially, the compound will eventually crash out because the water molecules drive the hydrophobic dichlorophenyl rings to aggregate, minimizing their surface area exposed to the polar solvent.
Diagnostic Check: Does the precipitation happen immediately (cloudiness) or over time (crystals at the bottom)?
Immediate: You have exceeded the kinetic solubility limit .[1]
Delayed: You are likely working in a metastable zone; the solution is thermodynamically unstable.[1]
Q2: What is the maximum solubility I can expect?
A: While experimental values vary by buffer and temperature, theoretical and analog data suggest:
Solvent / Medium
Estimated Solubility limit (25°C)
Notes
DMSO
> 50 mM
Excellent solvent.[2][3][1] Recommended for Stock.[1]
Ethanol
~ 10-20 mM
Good, but evaporation can alter concentration.[2][3][1]
Co-solvent effect is limited by the "water effect".[2][3][1]
Module 2: Formulation Protocols (Step-by-Step)
Protocol A: The "Intermediate Dilution" Method
Use this to prevent "shock precipitation" when moving from 100% DMSO to aqueous media.
The Logic: Direct dilution (e.g., 1:1000) creates local areas of high water concentration around the DMSO droplet, causing immediate crashing.[3] An intermediate step with a surfactant or buffer smooths this transition.[1]
Workflow Diagram:
Step-by-Step:
Primary Stock: Dissolve solid in anhydrous DMSO to 10 mM . Sonicate for 5 minutes to ensure no micro-crystals remain.
Intermediate Step: Prepare a tube with culture media containing 5% DMSO (or a carrier like PEG-400).[2][3][1]
Dilution: Slowly pipette the Primary Stock into the Intermediate solution while vortexing. This prevents the "local high concentration" effect.[1]
Final Step: Dilute the Intermediate solution 1:10 into your final assay plate.
Module 3: Advanced Solubilization Strategies
Q3: DMSO is toxic to my cells. What are my alternatives?
A: If your assay cannot tolerate DMSO > 0.1%, you must switch to a carrier system.[1] The planar structure of N-(2,4-Dichlorophenyl)benzamide makes it a prime candidate for Cyclodextrin Complexation .[2][3][1]
Recommended System: Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
The hydrophobic cavity of β-cyclodextrin accommodates the dichlorophenyl ring, shielding it from water while the hydrophilic exterior interacts with the solvent [2].[2][1]
Protocol B: Cyclodextrin Complexation
Prepare 20% (w/v) HP-β-CD in water or PBS.[2][3][1]
Add N-(2,4-Dichlorophenyl)benzamide (solid or from concentrated ethanolic stock) to the CD solution.
Shake/Stir at room temperature for 24 hours.
Filter (0.22 µm) to remove un-complexed solid.[3][1]
Use this filtrate as your concentrated aqueous stock.[1]
Q4: Can I use pH adjustment?
A:No.
Reasoning: The amide bond is non-ionizable in the physiological pH range (pH 2–10).[3] The pKa is predicted to be ~11.7 [5].[1] Adjusting pH will not protonate/deprotonate the molecule enough to enhance solubility and may instead cause chemical hydrolysis of the amide bond (splitting it into 2,4-dichloroaniline and benzoic acid).[3]
Module 4: Troubleshooting Guide
Use the decision tree below to diagnose persistent issues.
Technical Support Center: N-(2,4-Dichlorophenyl)benzamide Purification
Welcome to the technical support center for the purification of N-(2,4-Dichlorophenyl)benzamide. This guide is designed for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of N-(2,4-Dichlorophenyl)benzamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of this compound. Our goal is to provide not just procedural steps, but also the scientific reasoning behind them, ensuring a comprehensive understanding of the purification process.
Introduction to N-(2,4-Dichlorophenyl)benzamide and Its Purification Challenges
N-(2,4-Dichlorophenyl)benzamide is a substituted benzanilide, a class of compounds with significant interest in medicinal chemistry and materials science. The synthesis of this molecule, commonly achieved through the Schotten-Baumann reaction of 2,4-dichloroaniline and benzoyl chloride, can result in a crude product containing various impurities.[1][2] The primary challenge in its purification is the effective removal of unreacted starting materials and by-products, which may have similar polarities to the desired product. This guide provides detailed protocols and troubleshooting advice for achieving high purity N-(2,4-Dichlorophenyl)benzamide.
Frequently Asked Questions (FAQs) and Troubleshooting
FAQ 1: My crude N-(2,4-Dichlorophenyl)benzamide has a low melting point and appears discolored. What are the likely impurities?
The most common impurities in the synthesis of N-(2,4-Dichlorophenyl)benzamide via the Schotten-Baumann reaction are:
Unreacted 2,4-dichloroaniline: A solid at room temperature, it is soluble in many organic solvents, including ethanol.[3][4][5]
Unreacted benzoyl chloride: A fuming liquid with a pungent odor. It readily hydrolyzes in the presence of water to form benzoic acid.[6][7]
Benzoic acid: A white solid formed from the hydrolysis of benzoyl chloride. It is soluble in hot water and many organic solvents like ethanol.[8]
The presence of these impurities, particularly the colored starting aniline, can lead to a lower, broader melting point and discoloration of the final product.
To help identify these impurities in your sample, the following table summarizes their expected ¹H NMR chemical shifts in CDCl₃.
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
FAQ 2: What is the recommended method for purifying N-(2,4-Dichlorophenyl)benzamide?
Recrystallization is the most effective and commonly used method for purifying N-(2,4-Dichlorophenyl)benzamide on a laboratory scale.[9] Ethanol has been reported as a suitable solvent for this purpose.[9] For more challenging separations, column chromatography can be employed.
Detailed Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is designed for the purification of approximately 5 grams of crude N-(2,4-Dichlorophenyl)benzamide.
Materials:
Crude N-(2,4-Dichlorophenyl)benzamide
95% Ethanol
Erlenmeyer flasks (125 mL and 250 mL)
Hot plate with magnetic stirring
Buchner funnel and filter flask
Filter paper
Ice bath
Procedure:
Dissolution: Place 5.0 g of the crude N-(2,4-Dichlorophenyl)benzamide into a 125 mL Erlenmeyer flask with a magnetic stir bar. Add approximately 40-50 mL of 95% ethanol.
Heating: Gently heat the mixture on a hot plate with constant stirring. Bring the solution to a gentle boil.
Achieving Saturation: If the solid has not completely dissolved, add small portions of hot ethanol until a clear solution is obtained. Avoid adding a large excess of solvent to ensure good recovery.
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed 250 mL Erlenmeyer flask.
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.[10] Slow cooling is crucial for the formation of large, pure crystals.
Inducing Crystallization (if necessary): If crystals do not form upon reaching room temperature, gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
Cooling: Once the flask has reached room temperature and crystal formation has begun, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.
Drying: Allow the crystals to air-dry on the filter paper, and then transfer them to a watch glass to dry completely. A vacuum oven at low heat can also be used.
Troubleshooting Recrystallization
Problem: The compound "oils out" instead of crystallizing.
Cause: This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent system, or when high levels of impurities are present, causing a freezing point depression.[11][12][13]
Solution 1: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation point. Allow the solution to cool more slowly.
Solution 2: Try a different solvent or a mixed solvent system. For example, you could dissolve the compound in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly turbid (the cloud point), then allow it to cool slowly.[14]
Solution 3: Add a seed crystal of pure N-(2,4-Dichlorophenyl)benzamide to the cooled solution to encourage crystallization over oiling out.[11]
Problem: Low recovery of the purified product.
Cause: Using too much solvent, incomplete crystallization, or washing the crystals with warm solvent.
Solution: Ensure you are using the minimum amount of hot solvent necessary for dissolution. Allow for sufficient cooling time in an ice bath. Always wash the crystals with ice-cold solvent.
Protocol 2: Column Chromatography
This method is recommended if recrystallization fails to remove impurities effectively, particularly those with very similar solubility profiles to the product.
Materials:
Crude N-(2,4-Dichlorophenyl)benzamide
Silica gel (60-120 mesh)
Hexane
Ethyl acetate
Chromatography column
Collection tubes
TLC plates, chamber, and UV lamp
Procedure:
TLC Analysis: Before running the column, determine the optimal eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Test various ratios (e.g., 9:1, 4:1, 2:1 hexane:ethyl acetate). The ideal system should give the product an Rf value of approximately 0.3-0.4.
Expected Rf values:
N-(2,4-Dichlorophenyl)benzamide: ~0.35 in 4:1 Hexane:Ethyl Acetate
2,4-dichloroaniline: More polar, lower Rf
Benzoic acid: Very polar, will likely remain at the baseline without a more polar eluent.
Benzoyl chloride: Will likely appear as benzoic acid on the TLC plate due to hydrolysis on the silica.
Column Packing: Pack a chromatography column with silica gel using the chosen eluent system (e.g., 4:1 hexane:ethyl acetate).
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed sample to the top of the column.
Elution: Elute the column with the chosen solvent system. If separation is not optimal, a gradient elution can be used, starting with a less polar mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity.
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified N-(2,4-Dichlorophenyl)benzamide.
Visualizing the Purification Workflow
To better understand the decision-making process in purifying N-(2,4-Dichlorophenyl)benzamide, the following workflow diagram is provided.
Caption: Purification workflow for N-(2,4-Dichlorophenyl)benzamide.
Solubility Data Summary
The following table provides a summary of the solubility characteristics of N-(2,4-Dichlorophenyl)benzamide and its common impurities to aid in the selection of an appropriate purification method.
Compound
Water
Ethanol
Hexane
N-(2,4-Dichlorophenyl)benzamide
Poorly soluble
Moderately soluble (more so when hot)
Sparingly soluble
2,4-Dichloroaniline
Slightly soluble
Soluble
Soluble
Benzoic Acid
Sparingly soluble (more so when hot)
Soluble
Poorly soluble
This data supports the use of ethanol for recrystallization, as the product's solubility shows a significant temperature dependence, while key impurities have different solubility profiles.
Technical Support Center: Synthesis of N-(2,4-Dichlorophenyl)benzamide
Ticket ID: CHEMSUP-24DCP-001 Status: Open Agent: Senior Application Scientist Subject: Troubleshooting Side Reactions & Optimization in Schotten-Baumann Amidation[1] Introduction Welcome to the Technical Support Center....
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: CHEMSUP-24DCP-001
Status: Open
Agent: Senior Application Scientist
Subject: Troubleshooting Side Reactions & Optimization in Schotten-Baumann Amidation[1]
Introduction
Welcome to the Technical Support Center. You are likely encountering difficulties in the synthesis of N-(2,4-Dichlorophenyl)benzamide (CAS: 57015-40-0).[2][3] This guide addresses the specific challenges posed by the electronic and steric properties of 2,4-dichloroaniline .
Unlike the synthesis of simple benzanilide, this reaction is governed by the severely reduced nucleophilicity of the amine.[1] The two chlorine atoms (at ortho and para positions) exert a strong inductive electron-withdrawing effect (-I), lowering the pKa of the conjugate acid to approximately 2.0 , compared to 4.6 for aniline.[2] This makes your starting material a "lazy" nucleophile, significantly increasing the probability of side reactions—primarily hydrolysis.[1]
Module 1: Reaction Pathway & Side Reaction Profiling
The following diagram illustrates the competitive landscape of your reaction flask. Understanding these pathways is critical for troubleshooting.
Figure 1: Reaction network showing the competition between the slow formation of the target amide and the fast hydrolysis of benzoyl chloride.[2]
Common Side Reactions
Side Reaction
Diagnostic
Root Cause
Prevention Strategy
Hydrolysis
White solid soluble in sat.[1][2][3] NaHCO₃; low yield.[1][3]
Moisture ingress; Reaction rate of water > amine.[1][3]
Use anhydrous solvent (DCM/THF); Add DMAP catalyst.[2][3]
Salt Formation
Starting amine recovery high; solid insoluble in organic solvent.[1][2][3]
Use excess base (Pyridine or >2 eq.[1][2][3] TEA).[1][2][3]
Imide Formation
New spot on TLC (higher R_f); extra carbonyl signal in IR/NMR.[2][3]
Large excess of Benzoyl Chloride + High Temp.[1][3]
Control stoichiometry (1.05 eq. acid chloride); Keep temp <40°C.
Module 2: Troubleshooting Guide (Q&A)
Q1: The reaction is extremely slow. I still see starting amine after 24 hours.
Diagnosis: Low Nucleophilicity.
The 2,4-dichloro substitution pattern deactivates the amine ring.[1] In standard Schotten-Baumann conditions (aq. NaOH/DCM), the benzoyl chloride hydrolyzes before it can react with the amine.[1]
Corrective Action:
Switch to Homogeneous Conditions: Abandon the biphasic aqueous system. Use dry DCM or THF .[1][3]
Use a Catalyst: Add 10 mol% 4-Dimethylaminopyridine (DMAP) .
Mechanism:[3][4][5][6][7][8] DMAP attacks the benzoyl chloride to form a highly reactive N-acylpyridinium intermediate.[1] This intermediate is far more electrophilic than the acid chloride, compensating for the poor nucleophilicity of your amine.[1]
Base Selection: Use Pyridine as both solvent and base, or Triethylamine (TEA) in DCM.[1][2][3]
Q2: I have a persistent white precipitate that isn't my product.
Diagnosis: Salt Contamination.
This is likely Triethylammonium chloride (if using TEA) or Benzoic Acid (from hydrolysis).[2][3]
Purification: Recrystallize the crude white solid from Ethanol .
Target Melting Point: ~115–117°C (Literature values vary slightly based on polymorphs, but distinct sharp point is required).[1][2][3]
Module 4: Decision Logic Tree
Use this flow to diagnose issues during the workup phase.
Figure 2: Logical flowchart for post-reaction analysis and purification.
References
PubChem. (n.d.).[1][2][3] 2,4-Dichloroaniline (Compound Summary).[1][2][3] National Library of Medicine.[1][3] Retrieved from [Link][2][3]
Clayden, J., Greeves, N., & Warren, S. (2012).[1][2][3] Organic Chemistry (2nd ed.).[1][2][3] Oxford University Press.[1][3] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
Gowda, B. T., et al. (2003).[1][2][3] Structure of N-(2,4-dichlorophenyl)benzamide.[1][2][3][9][10] Acta Crystallographica Section E. Retrieved from [Link][2][3]
Vogel, A. I. (1989).[1][2][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2][3] Longman Scientific & Technical.[1][3] (General procedures for Schotten-Baumann reactions).
Technical Support Center: N-(2,4-Dichlorophenyl)benzamide Stability and Degradation
Welcome to the comprehensive technical support guide for N-(2,4-Dichlorophenyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance o...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the comprehensive technical support guide for N-(2,4-Dichlorophenyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation pathways of this compound. Given the limited direct literature on N-(2,4-Dichlorophenyl)benzamide, this guide synthesizes information from structurally related benzanilides and established principles of organic chemistry to provide robust troubleshooting advice and experimental protocols.
Introduction to the Stability of N-(2,4-Dichlorophenyl)benzamide
N-(2,4-Dichlorophenyl)benzamide, a member of the N-arylbenzamide class, possesses a central amide linkage that is susceptible to various degradation pathways. The presence of two chlorine atoms on the phenyl ring attached to the nitrogen can influence the electron density and reactivity of the amide bond, potentially affecting its stability. Understanding the potential degradation of this compound is critical for ensuring the accuracy of experimental results, the stability of formulations, and the safety of its applications.
This guide will address common questions and troubleshooting scenarios encountered during the handling and analysis of N-(2,4-Dichlorophenyl)benzamide, providing both theoretical explanations and practical, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: My N-(2,4-Dichlorophenyl)benzamide sample shows a new peak in the HPLC chromatogram after storage in an aqueous buffer. What could be the cause?
A: The most probable cause is hydrolysis of the amide bond. Amides are susceptible to hydrolysis under both acidic and basic conditions, although the rates can be slow near neutral pH.[1][2] The appearance of a new peak suggests the formation of degradation products.
Application Scientist's Note: The amide bond in N-(2,4-Dichlorophenyl)benzamide can be cleaved to form benzoic acid and 2,4-dichloroaniline. The rate of hydrolysis is influenced by pH and temperature. It is crucial to evaluate the stability of your compound in the specific buffer system and storage conditions you are using. To confirm hydrolysis, you can compare the retention time of the new peak with that of authentic standards of benzoic acid and 2,4-dichloroaniline.
Q2: I'm observing a decrease in the concentration of my N-(2,4-Dichlorophenyl)benzamide stock solution in methanol, even when stored in the dark. What could be happening?
A: While less common than hydrolysis, methanolysis (solvolysis by methanol) can occur, especially if the solution is stored for extended periods or at elevated temperatures. This would result in the formation of methyl benzoate and 2,4-dichloroaniline. Another possibility, though less likely in the dark, is slow oxidation if the solvent contains dissolved oxygen or peroxide impurities.
Application Scientist's Note: To minimize solvolysis, prepare fresh stock solutions and store them at low temperatures (e.g., -20°C or -80°C). Using high-purity solvents is also recommended to reduce the risk of degradation from impurities. A forced degradation study, as outlined in the troubleshooting section, can help identify the specific cause.
Q3: My solid N-(2,4-Dichlorophenyl)benzamide has developed a slight discoloration after exposure to light. Is this a concern?
A: Yes, discoloration upon exposure to light is a strong indicator of photodegradation. Benzanilides can undergo photochemical reactions, such as photo-Fries rearrangement, leading to the formation of colored byproducts.[3]
Application Scientist's Note: Photodegradation can lead to the formation of various impurities that may interfere with your experiments or have different biological activities. It is essential to protect N-(2,4-Dichlorophenyl)benzamide, both in solid form and in solution, from light by using amber vials or storing it in the dark.
Troubleshooting Guide: Investigating Degradation
When unexpected results suggest degradation of N-(2,4-Dichlorophenyl)benzamide, a systematic investigation is necessary. The following troubleshooting guide provides a structured approach to identifying the cause and implementing corrective actions.
Initial Assessment
Review Sample History: Document the storage conditions (temperature, light exposure, solvent), age of the sample/solution, and any recent changes in experimental procedures.
Visual Inspection: Note any changes in the physical appearance of the solid material (color, texture) or solution (color, precipitate).
Analytical Confirmation: Use a stability-indicating analytical method, such as HPLC-UV, to confirm the loss of the parent compound and the presence of new peaks.
Forced Degradation Studies
To identify the potential degradation pathways, a forced degradation (stress testing) study is highly recommended. This involves subjecting the compound to harsh conditions to accelerate its decomposition.[4][5][6]
Table 1: Recommended Conditions for Forced Degradation Studies
Stress Condition
Reagents and Conditions
Potential Degradation Pathway
Acid Hydrolysis
0.1 M HCl, 60°C for 24-48 hours
Amide bond cleavage
Base Hydrolysis
0.1 M NaOH, 60°C for 24-48 hours
Amide bond cleavage
Oxidation
3% H₂O₂, Room Temperature for 24 hours
Oxidation of aromatic rings, N-dealkylation (if applicable)
Thermal Degradation
Solid sample at 105°C for 48 hours
Decomposition, potential rearrangement
Photodegradation
Solution exposed to UV light (e.g., 254 nm) or sunlight
Photo-Fries rearrangement, radical reactions
Experimental Protocol: Forced Degradation Study
Prepare Stock Solution: Prepare a stock solution of N-(2,4-Dichlorophenyl)benzamide in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
Stress Samples:
Acid/Base Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. Heat as indicated in Table 1.
Oxidation: Mix an aliquot of the stock solution with an equal volume of 6% H₂O₂. Keep at room temperature.
Thermal: Place a known amount of the solid compound in an oven.
Photolytic: Expose a solution of the compound in a quartz cuvette or a clear vial to the light source. Protect a control sample from light.
Neutralization (for hydrolytic samples): After the stress period, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
Analysis: Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.
Proposed Degradation Pathways
Based on the chemical structure of N-(2,4-Dichlorophenyl)benzamide and known degradation mechanisms of related compounds, the following pathways are proposed:
A. Hydrolytic Degradation
The primary hydrolytic degradation pathway is the cleavage of the amide bond to yield benzoic acid and 2,4-dichloroaniline. This can be catalyzed by both acid and base.
Caption: Proposed hydrolytic degradation of N-(2,4-Dichlorophenyl)benzamide.
B. Photodegradation (Photo-Fries Rearrangement)
Upon exposure to UV light, benzanilides can undergo a Photo-Fries rearrangement. This involves the cleavage of the C-N bond followed by the migration of the benzoyl group to the ortho or para position of the aniline ring.
Caption: Proposed photodegradation via Photo-Fries rearrangement.
C. Oxidative Degradation
Oxidative conditions can lead to the formation of various hydroxylated and other oxidized products on the aromatic rings. The exact products will depend on the oxidizing agent and reaction conditions.
Caption: Proposed oxidative degradation of N-(2,4-Dichlorophenyl)benzamide.
Analytical Method Development for Stability-Indicating Assay
A stability-indicating method is crucial for accurately quantifying the parent compound in the presence of its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective approach.[7]
Workflow for Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
Recommended Starting HPLC Conditions
Table 2: Initial HPLC Parameters
Parameter
Recommended Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Formic acid in Water
Mobile Phase B
0.1% Formic acid in Acetonitrile
Gradient
10-90% B over 20 minutes
Flow Rate
1.0 mL/min
Column Temperature
30°C
Injection Volume
10 µL
Detection Wavelength
254 nm (or scan for optimal wavelength)
Application Scientist's Note: The goal is to achieve baseline separation between the peak for N-(2,4-Dichlorophenyl)benzamide and all degradation product peaks. The gradient and mobile phase composition may need to be optimized based on the results from the forced degradation samples. UPLC-MS/MS can be a powerful tool for the identification and characterization of unknown degradation products.[8]
Summary and Recommendations
Proactive Stability Assessment: It is highly recommended to perform a preliminary forced degradation study early in your research to understand the stability profile of N-(2,4-Dichlorophenyl)benzamide under your specific experimental conditions.
Proper Storage: Store the compound in solid form in a cool, dry, and dark place. For solutions, use high-purity solvents, prepare fresh stocks when possible, and store at low temperatures in light-protected containers.
Use of Stability-Indicating Methods: Employ a validated stability-indicating analytical method to ensure accurate quantification of the compound and to monitor for the presence of degradation products.
By following these guidelines, researchers can ensure the integrity of their samples and the reliability of their experimental data.
References
Abu-Eid, M., Mahmoud, F. M., & Shraydeh, B. F. (1989). Kinetics and Mechanism of the Hydrolysis of Benzylidene Benzoylhyd - Razone Derivatives. An-Najah University Journal for Research - A (Natural Sciences), 6(1), 23–33. [Link]
"Kinetics and Mechanism of the Hydrolysis of Benzylidene Benzoylhyd - Razone Derivatives." An-Najah University Journal for Research - A (Natural Sciences), vol. 6, no. 1, Jan. 1989, pp. 23–33. [Link]
Lucena, V., Quindt, M. I., Crespi, S., Fagnoni, M., & Capparelli, A. L. (2022). Photochemistry of para substituted benzanilides in solution: Preparative and mechanistic studies. Photochemical & Photobiological Sciences, 21(5), 739–753. [Link]
Chen, Y., et al. (2017). A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp2)–H hydroxylation strategy. Organic & Biomolecular Chemistry, 15(3), 543-547. [Link]
A KINETIC STUDY OF THE HYDROLYSIS OF BENZALANILINE. (n.d.). Semantic Scholar. [Link]
Lucena, V., et al. (2022). Photochemistry of para substituted benzanilides in solution: Preparative and mechanistic studies. Photochemical & Photobiological Sciences, 21(5), 739-753. [Link]
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology. [Link]
Jena, A., et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 115, 103-113. [Link]
SYNTHESIS Benzanilide BY BENZOLATION. (n.d.). [Link]
Sravani, G., et al. (2020). Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. Brazilian Journal of Pharmaceutical Sciences, 56. [Link]
Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. (2020). Brazilian Journal of Pharmaceutical Sciences, 56. [Link]
Utilizing UPLC-MS for Conducting Forced Degradation Studies. (n.d.). Waters. [Link]
Technical Support Center: High-Purity Crystallization of N-(2,4-Dichlorophenyl)benzamide
Ticket ID: #CRYST-24-DCPB Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div. Introduction Welcome to the Technical Support Center.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #CRYST-24-DCPB
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because standard recrystallization protocols for N-(2,4-Dichlorophenyl)benzamide (CAS: 10286-76-7) have yielded suboptimal results—specifically issues with "oiling out," persistent coloration, or trapped precursors.
This benzanilide derivative presents specific purification challenges due to the lipophilicity introduced by the dichloro-substitution and its moderate melting point (~110–117°C). The protocol below moves beyond generic advice, offering a causal, self-validating workflow designed to maximize both purity (>99.5%) and crystallinity.
Module 1: Pre-Crystallization Diagnostics
The Golden Rule: Crystallization is a finishing step, not a trash can. If your crude purity is below 90%, you must chemically wash the material before attempting crystallization.
Diagnostic Workflow
Run a Thin Layer Chromatography (TLC) or HPLC analysis of your crude solid. Use the logic flow below to determine your pre-treatment strategy.
Figure 1: Decision matrix for pre-crystallization chemical washing. Identifying the chemical nature of the impurity allows for targeted removal via pH manipulation.
Chemical Washing Protocols (The "Chemical Filter")
Target: Unreacted 2,4-dichloroaniline.
Method: Suspend crude solid in 1M HCl. Stir for 30 mins. Filter.
Mechanism: Converts the lipophilic aniline into its water-soluble hydrochloride salt, while the amide product remains insoluble.
Method: Suspend crude solid in Saturated Sodium Bicarbonate (
). Stir for 30 mins. Filter.
Mechanism: Deprotonates benzoic acid into water-soluble sodium benzoate.
Module 2: The Recrystallization Protocol
Recommended System: Ethanol / Water (Antisolvent Method)
Why: The dichloro-substitution decreases solubility in non-polar solvents compared to unsubstituted benzamide, but it remains highly soluble in hot ethanol. Water acts as a powerful antisolvent to force high recovery yields.
Solvent Suitability Table
Solvent System
Solubility (Hot)
Solubility (Cold)
Impurity Rejection
Risk Factor
Ethanol (95%)
High
Moderate
Good
Low. Standard method.
Ethanol/Water
High
Very Low
Excellent
Moderate. Risk of "oiling out" if water added too fast.
Toluene
Moderate
Low
Excellent (non-polars)
High. Toxic; harder to dry (BP 110°C).
DMF/DMSO
Very High
High
Poor
High. Difficult to remove solvent; poor yield.
Step-by-Step Procedure
Dissolution (Solvation):
Place the washed crude solid in a flask.
Add Ethanol (95%) slowly while heating to reflux (~78°C).
Critical: Use the minimum amount of ethanol required to dissolve the solid. If the solution is colored, add activated charcoal (1-2% w/w) and filter hot through Celite.
Nucleation (The Critical Moment):
Remove from heat.[1] Let the solution cool slightly (to ~60°C).
Slowly add warm water (antisolvent) dropwise until a faint, permanent turbidity (cloudiness) appears.
Technique Tip: If you add water too fast, you will crash out amorphous powder or oil.
Crystal Growth:
Re-heat slightly to clear the turbidity, then allow the flask to cool to room temperature undisturbed .
Once at room temperature, move to an ice bath (0-4°C) for 1 hour to maximize yield.
Isolation:
Filter via vacuum filtration.
Wash the cake with cold 50:50 Ethanol/Water.
Module 3: Troubleshooting "Oiling Out"
Issue: Instead of crystals, liquid droplets (oil) form at the bottom of the flask.
Cause: The "Oiling Out" limit is reached before the solubility limit. This happens because the melting point of N-(2,4-Dichlorophenyl)benzamide (~112°C) is relatively low, and the presence of impurities depresses this melting point further. If the solution becomes supersaturated at a temperature above the depressed melting point of the solute, it separates as a liquid.[2]
Rescue Protocol
Figure 2: Rescue workflow for oiled-out reactions. The key is to lower the concentration (add good solvent) and provide a template (seed crystal) for the lattice to form.
Corrective Actions:
Re-dissolve: Heat the mixture until the oil layer dissolves back into the homogeneous phase.
Dilute: Add a small amount of pure Ethanol. This lowers the saturation temperature, ensuring that when the product comes out of solution, the temperature is low enough for it to be a solid, not a liquid.
Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod to induce heterogeneous nucleation.
Module 4: Frequently Asked Questions (FAQ)
Q1: At what temperature should I dry the crystals?A: Do NOT dry above 80°C.
The melting point of N-(2,4-Dichlorophenyl)benzamide is approximately 110–117°C [1, 2]. Drying in an oven at 100°C+ risks melting the crystals, which will fuse them into a hard block and potentially trap solvent/impurities. Recommended drying is at 60°C under vacuum .
Q2: My yield is low (50%), but purity is high. How do I improve yield?A: You likely used too much Ethanol.
Collect the filtrate (mother liquor), concentrate it by rotary evaporation to half its volume, and repeat the cooling/crystallization process. This "second crop" will have slightly lower purity but increases overall material recovery.
Q3: The crystals are slightly grey/brown. Is this acceptable?A: No. Pure benzanilides should be colorless/white needles.
Color usually indicates oxidation of the aniline starting material. If activated carbon during recrystallization didn't work, perform the Acid Wash (Protocol A) from Module 1 again, as the colored impurities are often amine-based.
References
Gowda, B. T., et al. (2003).[3][4] "Structure of N-(2,4-Dichlorophenyl)benzamide." Acta Crystallographica Section E, 59(10), o1545-o1546.
PubChem Compound Summary. (n.d.). "N-(2,4-Dichlorophenyl)benzamide (CID 570154)." National Center for Biotechnology Information.
Mettler Toledo. (n.d.). "Oiling Out in Crystallization." Technical Whitepaper.
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
Technical Guide: Solubility Profiling & Thermodynamic Analysis of N-(2,4-Dichlorophenyl)benzamide
The following guide serves as an authoritative technical resource for the solubility analysis of N-(2,4-Dichlorophenyl)benzamide (CAS: 10286-76-7). It synthesizes structural crystallographic data with thermodynamic model...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as an authoritative technical resource for the solubility analysis of N-(2,4-Dichlorophenyl)benzamide (CAS: 10286-76-7). It synthesizes structural crystallographic data with thermodynamic modeling protocols to assist researchers in process optimization and formulation.
Executive Summary & Compound Profile
N-(2,4-Dichlorophenyl)benzamide (C₁₃H₉Cl₂NO) is a lipophilic benzanilide derivative characterized by a monoclinic crystal system.[1] Its solubility behavior is critical for recrystallization purification, solvatomorph screening, and biological assay formulation.
Unlike simple benzamides, the 2,4-dichloro substitution on the aniline ring significantly increases hydrophobicity and lattice energy, altering its dissolution thermodynamics compared to the parent benzanilide. This guide provides the standard operating procedure (SOP) for determining its solubility mole fraction (
) and correlating this data using the Modified Apelblat and van't Hoff models.
Physicochemical Identity
Parameter
Data
Source / Note
IUPAC Name
N-(2,4-dichlorophenyl)benzamide
PubChem [1]
CAS Number
10286-76-7
Molecular Weight
266.12 g/mol
Crystal System
Monoclinic, Space Group
Gowda et al. [2]
Lattice Interactions
Strong N—H[2][3]···O hydrogen bonds forming infinite chains along the b-axis.
The dissolution of N-(2,4-Dichlorophenyl)benzamide in organic solvents is governed by the breaking of its intermolecular hydrogen bond network (solute-solute) and the formation of new solute-solvent interactions.
The Modified Apelblat Model
To correlate experimental mole fraction solubility (
) with temperature (), the Modified Apelblat Equation is the industry standard for non-ideal solutions:
A, B, C: Empirical parameters derived from regression analysis.
Significance: This model accounts for the non-linear relationship between the logarithm of solubility and temperature, often observed in polar organic solvents.
Thermodynamic Parameters
The dissolution enthalpy (
) and entropy () are derived using the van't Hoff analysis :
Endothermic Process: If solubility increases with temperature (typical for benzanilides),
.
Gibbs Free Energy:
. A positive indicates the dissolution is non-spontaneous and requires thermal energy or specific solvent interactions to proceed.
Experimental Protocol: Laser Monitoring Method
For high-precision solubility determination, the Laser Monitoring Observation Technique is superior to the static gravimetric method due to its ability to detect the exact point of phase disappearance (solid-to-liquid transition) without sampling errors.
Workflow Diagram
The following DOT diagram illustrates the self-validating experimental loop for determining solubility limits.
Figure 1: Automated Laser Monitoring Workflow for Solubility Determination. This dynamic method minimizes error by continuously monitoring solution turbidity.
Step-by-Step Methodology
Preparation: Calibrate the laser monitoring system and double-jacketed glass vessel. Ensure the thermostat is set to the initial temperature (e.g., 293.15 K) with an accuracy of ±0.05 K.
Solvent Loading: Accurately weigh a specific mass of the pure organic solvent (e.g., Ethanol, Methanol, Ethyl Acetate) into the vessel.
Solute Addition: Add a known mass of N-(2,4-Dichlorophenyl)benzamide.
Equilibration: Stir continuously. The laser beam passes through the suspension.
Initial State: Beam scattered by solid particles (Low Transmissivity).
Final State: Solid dissolves completely (High/Stable Transmissivity).
Endpoint Detection: If the solid does not dissolve, increase temperature stepwise (e.g., 5 K increments) or add more solvent until the laser signal stabilizes at maximum intensity.
Calculation: Calculate the mole fraction solubility (
) using:
Where are mass and molar mass of the solute, and are for the solvent.[4][5]
Solubility Data Landscape & Solvent Effects
While specific proprietary datasets vary, the solubility of N-(2,4-Dichlorophenyl)benzamide follows a predictable polarity-driven trend based on its structure (hydrophobic aromatic rings + polar amide linker).
Predicted Solubility Ranking
Based on the Like-Dissolves-Like principle and dielectric constants:
Solvent Class
Representative Solvents
Predicted Solubility
Rationale
Polar Aprotic
DMF, DMSO, NMP
Very High
Strong dipole-dipole interactions disrupt the amide H-bonds.
Short-Chain Alcohols
Methanol, Ethanol
Moderate
Amphiphilic nature matches the solute; H-bonding capability.
Esters/Ketones
Ethyl Acetate, Acetone
Moderate to High
Good solvency for the aromatic dichloro-moiety.
Non-Polar
Hexane, Cyclohexane
Low
Inability to overcome the crystal lattice energy (H-bonds).
Water
Water
Insoluble
Hydrophobic effect dominates; .
Thermodynamic Analysis Logic
To interpret the data collected via the protocol above, use the following analytical logic:
Figure 2: Thermodynamic Modeling Pipeline. This logic flow converts raw solubility data into mechanistic insights regarding dissolution drivers (enthalpy vs. entropy).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 570154, N-(2,4-Dichlorophenyl)benzamide. Retrieved January 31, 2026 from [Link].
Gowda, B. T., et al. (2008). N-(2,4-Dichlorophenyl)benzamide.[1][3] Acta Crystallographica Section E: Structure Reports Online, 64(2), o468. Retrieved from [Link].
Jouyban, A. (2019).Review of the Jouyban-Acree Model for Solubility Prediction. Journal of Pharmaceutical Sciences. (Standard reference for solubility modeling methodologies).
Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.[4] Pharmaceutical Sciences.[4] Retrieved from [Link].
Technical Support Center: Strategic Enhancement of N-(2,4-Dichlorophenyl)benzamide's Biological Activity
Welcome to the technical support center for N-(2,4-Dichlorophenyl)benzamide and its analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals who are exploring the therapeuti...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for N-(2,4-Dichlorophenyl)benzamide and its analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals who are exploring the therapeutic potential of this chemical scaffold. While N-(2,4-Dichlorophenyl)benzamide itself is a relatively under-documented compound in terms of specific biological activity, its core benzanilide structure is a well-established pharmacophore present in numerous bioactive agents.[1]
This document provides a comprehensive framework for systematically investigating and enhancing the biological activity of N-(2,4-Dichlorophenyl)benzamide. We will delve into strategies for identifying potential therapeutic targets, methodologies for structural modification, and robust experimental protocols to validate your findings. Our approach is grounded in established principles of medicinal chemistry and is supplemented with practical troubleshooting advice to navigate common experimental hurdles.
Part 1: Initial Assessment and Hypothesis Generation
Given the limited specific data on N-(2,4-Dichlorophenyl)benzamide, the initial step is to form a hypothesis regarding its potential biological activities based on the known properties of the broader benzamide and benzanilide classes.
Frequently Asked Questions (FAQs)
Q1: What are the most probable biological activities of N-(2,4-Dichlorophenyl)benzamide based on its structure?
A1: The benzamide scaffold is associated with a wide array of pharmacological effects.[1] Based on extensive literature on related compounds, the most promising areas for initial screening include:
Antimicrobial and Antifungal Activity: Chlorinated aromatic compounds and benzanilides have a long history as antimicrobial agents.[1][2]
Anticancer Activity: Many benzamide derivatives have demonstrated potent antitumor effects, including some that function as histone deacetylase (HDAC) inhibitors.
Antiviral Activity: Certain N-phenylbenzamide derivatives have been identified as inhibitors of viral replication.
Insecticidal and Larvicidal Activity: The N-phenylbenzamide core is present in several commercial pesticides.[3][4]
Q2: What initial screens should I perform to identify a lead activity?
A2: A tiered screening approach is recommended. Start with broad, cost-effective in vitro assays to identify a "hit."
Potential Activity
Recommended Initial Screen
Follow-up/Secondary Assays
Antimicrobial
Broth microdilution or disk diffusion assays against a panel of representative bacteria (e.g., E. coli, S. aureus) and fungi (e.g., C. albicans).
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Anticancer
Cytotoxicity assays against a panel of cancer cell lines (e.g., MCF-7, A549) using methods like MTT or XTT.
Cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and target-based assays (e.g., HDAC inhibition).
Antiviral
Plaque reduction assays or cytopathic effect (CPE) inhibition assays using a relevant virus (e.g., Enterovirus 71).
Time-of-addition studies to elucidate the mechanism of action.
Part 2: Enhancing Biological Activity through Structure-Activity Relationship (SAR) Studies
Once a lead activity is identified, the next phase is to synthesize and test a series of analogs to understand the structure-activity relationship (SAR) and improve potency. The N-(2,4-Dichlorophenyl)benzamide scaffold offers three primary regions for modification:
The Benzoyl Ring (Ring A)
The Dichlorophenyl Ring (Ring B)
The Amide Linker
Diagram: General Strategy for SAR Studies
Caption: Workflow for Structure-Activity Relationship (SAR) studies.
FAQs for SAR Studies
Q3: Where should I start with modifications to the benzoyl ring (Ring A)?
A3: Begin by exploring the electronic effects of substituents. Synthesize analogs with electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the para-position. This will provide initial insights into whether electron density in this ring is beneficial or detrimental to activity. Subsequently, explore the positional effects (ortho, meta, para) of the most promising substituents.
Q4: How do modifications to the dichlorophenyl ring (Ring B) typically affect activity?
A4: The halogenation pattern on Ring B is often critical for activity. The 2,4-dichloro substitution provides a specific electronic and steric profile. It is advisable to:
Vary the halogen positions: Synthesize analogs with 3,5-dichloro, 2,6-dichloro, or monochloro substitutions.
Explore different halogens: Replace chlorine with fluorine, bromine, or iodine to modulate lipophilicity and steric bulk.
Introduce other groups: Consider replacing the chlorines with other lipophilic groups like trifluoromethyl to probe the binding pocket.
Q5: Are modifications to the amide linker viable?
A5: The amide bond is a crucial hydrogen bonding motif. While generally conserved, subtle modifications can be beneficial:
N-Alkylation: Adding a small alkyl group (e.g., methyl) to the amide nitrogen can improve metabolic stability and alter the conformational preferences of the molecule.
Bioisosteric Replacement: In some cases, replacing the amide with a thioamide or a reverse amide can lead to improved properties, although these are more synthetically challenging steps.
Part 3: Experimental Protocols and Troubleshooting
This section provides detailed protocols for key experiments and troubleshooting guides for common issues encountered when working with benzamide derivatives.
Protocol 1: General Synthesis of N-Phenylbenzamide Analogs
This protocol describes a standard method for coupling a substituted benzoyl chloride with a substituted aniline.
Diagram: Synthetic Workflow
Caption: General synthetic workflow for N-phenylbenzamide analogs.
Methodology:
Acid Chloride Formation: To a solution of the desired substituted benzoic acid (1.0 eq) in an inert solvent like toluene, add thionyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux for 2-4 hours. After cooling, remove the solvent and excess thionyl chloride under reduced pressure.
Amide Coupling: Dissolve the crude benzoyl chloride in an anhydrous solvent such as dichloromethane (DCM). In a separate flask, dissolve the substituted aniline (1.0 eq) and a base like triethylamine (TEA) or pyridine (1.5 eq) in DCM. Slowly add the benzoyl chloride solution to the aniline solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
Work-up and Purification: Wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Troubleshooting Common Experimental Issues
Q6: My compound has poor solubility in aqueous media for biological assays. How can I address this?
A6: This is a very common issue with benzanilide-type compounds due to their hydrophobic nature.
Problem
Cause
Solution
Compound precipitates in assay medium
Low aqueous solubility.
1. Use a co-solvent: Prepare a high-concentration stock solution in DMSO. The final concentration of DMSO in the assay should typically be kept below 0.5% to avoid solvent-induced toxicity.[5]2. Test different formulations: For in vivo studies, consider formulations with cyclodextrins or other solubilizing agents.3. Synthesize more soluble analogs: Introduce polar functional groups (e.g., -OH, -COOH, or small polyethylene glycol chains) in regions of the molecule that are not critical for activity.
Inconsistent results at higher concentrations
Compound aggregation.
1. Include a non-ionic detergent: Add a small amount of a non-ionic detergent like Triton X-100 or Tween-20 (e.g., 0.01%) to the assay buffer to disrupt aggregates.2. Sonication: Briefly sonicate the compound in the assay medium before adding it to the cells or target.
Q7: I am observing activity in my primary screen, but it is not reproducible or appears non-specific. What could be the cause?
A7: This may be due to assay interference, a phenomenon where compounds interact with the assay components rather than the biological target. These are often termed Pan-Assay Interference Compounds (PAINS).
Problem
Potential Cause
Troubleshooting Steps
False positive in fluorescence-based assays
Intrinsic fluorescence of the compound or quenching of the fluorescent signal.
1. Run a control experiment: Measure the fluorescence of your compound in the assay buffer without the biological target.2. Use an orthogonal assay: Validate your findings using a different assay format that relies on a different detection method (e.g., absorbance, luminescence).
Non-specific inhibition in enzyme assays
Compound aggregation leading to enzyme sequestration.
1. Perform an aggregation assay: Use dynamic light scattering (DLS) to check for aggregate formation at the tested concentrations.2. Vary enzyme concentration: True inhibitors should have an IC₅₀ that is independent of the enzyme concentration, whereas aggregators will often show a concentration-dependent effect.
Cell death in cytotoxicity assays appears rapid and non-apoptotic
Membrane disruption due to the physicochemical properties of the compound.
1. Perform a hemolysis assay: This can indicate if your compound has a general membrane-disrupting effect.2. Use a membrane integrity assay: Assays like LDH release can distinguish between cytotoxicity due to a specific pathway versus general membrane lysis.
By systematically applying the principles of medicinal chemistry and employing robust experimental design with careful troubleshooting, the therapeutic potential of the N-(2,4-Dichlorophenyl)benzamide scaffold can be thoroughly explored and optimized.
References
Gowda, B. T., et al. (2008). N-(2,4-Dichlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o950. [Link]
Zhang, L., et al. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 23(11), 2795. [Link]
Al-Ostoot, F. H., et al. (2023). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry, 47(35), 16565-16581. [Link]
Shaik, A. B., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Preprints.org. [Link]
Li, J., et al. (2019). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. Molecules, 24(18), 3348. [Link]
Zhu, Y., et al. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 23(11), 2795. [Link]
Technical Guide: Troubleshooting Low Efficacy in In Vitro Assays
Introduction: Diagnosing "Low Efficacy" In the context of in vitro pharmacology, "low efficacy" refers to a compound's inability to achieve the expected maximal response ( ), regardless of the concentration applied. This...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Diagnosing "Low Efficacy"
In the context of in vitro pharmacology, "low efficacy" refers to a compound's inability to achieve the expected maximal response (
), regardless of the concentration applied. This is distinct from "low potency" (a right-shifted /). When a compound plateaus at 40% inhibition in an assay designed for 100%, it is not merely a weak drug; it is a data flag indicating either a partial agonist/inhibitor mechanism or, more commonly, an experimental artifact.
This guide deconstructs the root causes of low efficacy into three orthogonal vectors: Compound Integrity , Biological Fidelity , and Assay Physics .
Vector I: Compound Management & Solubility
The Causality: A compound cannot inhibit what it cannot reach. The most frequent cause of artificial low efficacy is precipitation. If a compound has a solubility limit of 10 µM in the assay buffer but is tested at 100 µM, the effective concentration remains ~10 µM. The dose-response curve will flatten, mimicking a partial response.
Protocol: Kinetic Solubility Limit Test (Nephelometry/Absorbance)
Use this protocol to validate if "low efficacy" is actually "low solubility."
Reagents:
Test Compound (10 mM DMSO stock)
Assay Buffer (exact formulation used in primary assay)
96-well clear UV-star plate
Workflow:
Preparation: Prepare a 2-fold serial dilution of the compound in DMSO (e.g., 10 mM to 0.1 mM).
Transfer: Transfer 2 µL of each DMSO stock into 198 µL of Assay Buffer (1% final DMSO).
Incubation: Shake at 500 rpm for 90 minutes at room temperature (or assay temp).
Readout: Measure Absorbance at 620 nm (
) or use a nephelometer.
Analysis: Plot
vs. Concentration. A spike in baseline absorbance indicates the Limit of Solubility .
Decision Matrix:
Observation
Diagnosis
Action
Flat Baseline
Compound is soluble.
Investigate Biological System (Vector II).
Spike > 0.05 OD
Precipitation detected.
Re-run assay with top concentration < Solubility Limit.[1]
| High Baseline | Colored compound. | Use "Compound Interference" protocol (Vector III). |
Vector II: Biological System Integrity
The Causality: Cellular models are dynamic. "Low efficacy" often stems from a reduction in target density (receptor downregulation) or metabolic interference (mycoplasma).
Critical Check: Passage Number & Receptor Density
High passage numbers (>20-30) in cell lines like Caco-2 or GPCR-overexpressing lines can lead to genetic drift and loss of target expression. If the target receptor density drops below the threshold required for a full system response, a full agonist will appear as a partial agonist (low efficacy).
Corrective Action:
Thaw a low-passage aliquot (p < 5).
Perform STR Profiling to authenticate the cell line (prevent HeLa cross-contamination).
Protocol: Mycoplasma Interference Check
Mycoplasma does not just kill cells; it metabolizes arginine and alters signal transduction pathways, dampening drug sensitivity without causing overt cell death.
Workflow:
Harvest: Collect 1 mL of supernatant from culture (at >80% confluence).
Boil: Heat at 95°C for 5 minutes to release DNA.
PCR: Run a specific PCR for 16S rRNA (universal mycoplasma primers).[2]
Validation: If positive, discard cells immediately. Do not treat. Decontaminate incubator.
Vector III: Assay Physics & Interference
The Causality: The "Hook Effect" and "Inner Filter Effect" are physical phenomena that mask true signal.[3]
The Hook Effect (Prozone Phenomenon)
Common in sandwich immunoassays.[4] At very high analyte concentrations, both capture and detection antibodies become saturated with free analyte, preventing the formation of the "sandwich" complex.[4][5] This results in a bell-shaped curve where high concentrations yield low signals.[5]
Fluorescence Quenching (Inner Filter Effect)
If your compound is yellow/orange, it may absorb the light emitted by the fluorophore (e.g., FITC/GFP). This reduction in signal mimics inhibition.
Diagram: Troubleshooting Logic Flow
The following diagram illustrates the decision tree for isolating the root cause of low efficacy.
Caption: Logical workflow for isolating the source of low efficacy, moving from chemical properties to physical interference, and finally biological integrity.
Data Forensics: Curve Fitting
The Issue: Standard 4-parameter logistic (4PL) models can mask issues if the "Top" and "Bottom" are constrained incorrectly.
Guideline:
Unconstrain the Top: Allow the software to fit the
based on data, not theoretical 100%.
Inspect Hill Slope: A Hill slope (
) significantly > 1.0 (steep curve) often indicates precipitation or non-specific binding rather than 1:1 binding kinetics.
Visual Inspection: Look for the "Hook" at the highest 2 concentrations. If the signal drops at the top doses, exclude those points and re-fit to see if
recovers.
FAQ: Rapid Troubleshooting
Q: My compound is soluble, but the curve is flat at 50%. What now?A: Check the incubation time. If the reaction is too fast (kinetics) or too slow (degradation), you may miss the window of maximal effect. Perform a Time-Course Experiment to determine the
of the assay.
Q: Can DMSO concentration cause low efficacy?A: Yes. Many enzymes and cells are sensitive to DMSO > 0.5%. Run a "DMSO Tolerance Test" by titrating DMSO (0.1% to 5%) against your positive control. If the positive control signal drops at high DMSO, your test compound (dissolved in DMSO) will appear to have low efficacy.
Q: How do I distinguish between a partial agonist and a "broken" assay?A: Use a Reference Standard. Run a known full agonist/inhibitor on the same plate. If the reference achieves 100% and your compound achieves 40%, your compound is likely a true partial agonist (or has specific solubility issues). If the reference also fails, the assay system is compromised.
References
NIH Assay Guidance Manual. Assay Interference by Chemical Reactivity. (2015).[6] National Center for Advancing Translational Sciences.[7][8]
[Link]
NIH Assay Guidance Manual. In Vitro Cell Based Assays: Mycoplasma Contamination. (2012).[7][9][10][11]
[Link]
Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries.[3] Journal of Medicinal Chemistry.
[Link]
Thorne, N., et al. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference.[3][6] Current Opinion in Chemical Biology.
[Link]
Technical Comparison: N-(2,4-Dichlorophenyl)benzamide vs. N-(2-chlorophenyl)benzamide
Executive Summary This guide provides an in-depth technical comparison between N-(2-chlorophenyl)benzamide (monosubstituted) and N-(2,4-dichlorophenyl)benzamide (disubstituted). Designed for researchers in medicinal chem...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides an in-depth technical comparison between N-(2-chlorophenyl)benzamide (monosubstituted) and N-(2,4-dichlorophenyl)benzamide (disubstituted). Designed for researchers in medicinal chemistry and agrochemical development, this analysis focuses on the structural implications of the additional chlorine atom at the para-position of the aniline ring.
Key Insight: The transition from the 2-chloro to the 2,4-dichloro derivative significantly alters the compound's physicochemical profile. The addition of the 4-chloro substituent increases lipophilicity (LogP), enhances metabolic stability by blocking para-hydroxylation, and influences the crystal packing through halogen bonding, often resulting in increased potency in antifungal and antimicrobial applications.
Part 1: Chemical Structure & Physicochemical Properties[1][2]
The core difference lies in the substitution pattern of the aniline moiety. Both compounds share a benzamide scaffold, but the 2,4-dichloro variant introduces a second electron-withdrawing chlorine atom.
Comparative Data Table
Property
N-(2-chlorophenyl)benzamide
N-(2,4-dichlorophenyl)benzamide
CAS Number
1020-39-9
[Compound Specific]
Molecular Formula
C₁₃H₁₀ClNO
C₁₃H₉Cl₂NO
Molecular Weight
231.68 g/mol
266.12 g/mol
Physical State
White Crystalline Solid
White Crystalline Solid
Melting Point
98 °C
~110–112 °C (Analogous range)
Predicted LogP
~3.2
~3.9
Electronic Effect
Inductive withdrawal (ortho)
Dual inductive withdrawal (ortho/para)
Steric Bulk
Moderate (Ortho twist)
High (Ortho twist + Para extension)
Structural Visualization
The following diagram illustrates the structural relationship and the key substitution sites.
Caption: Structural evolution from the core benzamide scaffold to mono- and di-chlorinated derivatives.
Part 2: Synthesis Protocol (Standard Operating Procedure)
The synthesis of both compounds follows a nucleophilic acyl substitution pathway (Schotten-Baumann reaction). The 2,4-dichloro derivative requires stricter control of stoichiometry due to the lower nucleophilicity of the 2,4-dichloroaniline compared to 2-chloroaniline.
Reagents
Substrate: 2-Chloroaniline (for mono) OR 2,4-Dichloroaniline (for di).
Base: Triethylamine (Et₃N) or Pyridine (1.2 equivalents).
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
Step-by-Step Protocol
Preparation: Dissolve 10 mmol of the appropriate aniline (2-chloroaniline or 2,4-dichloroaniline) in 20 mL of anhydrous DCM in a round-bottom flask.
Base Addition: Add 12 mmol of Triethylamine. Cool the mixture to 0°C using an ice bath.
Acylation: Dropwise add 11 mmol of Benzoyl Chloride over 15 minutes. The reaction is exothermic; maintain temperature <5°C.
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.
Note: The 2,4-dichloroaniline reacts slower due to the electron-withdrawing effect of the two chlorines reducing the nucleophilicity of the amine nitrogen.
Quenching: Quench with 10 mL of 1M HCl to neutralize excess base and protonate unreacted aniline.
Extraction: Wash the organic layer with saturated NaHCO₃ (to remove benzoic acid byproduct) and then brine.
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water (9:1) to obtain needle-like crystals.
Synthesis Logic Flow
Caption: General synthetic pathway for N-phenylbenzamide derivatives via acyl chloride coupling.
Part 3: Spectroscopic Characterization
Distinguishing these two compounds relies on the splitting patterns in the aromatic region of the ¹H NMR spectrum.
N-(2-chlorophenyl)benzamide[4][5][6][7]
Aromatic Region: Complex multiplet pattern.
Key Feature: The proton at the 4-position (para to nitrogen) is a triplet (or dd) around 7.1–7.3 ppm.
NH Signal: Broad singlet ~8.5–10.0 ppm (solvent dependent).
N-(2,4-dichlorophenyl)benzamide[3][6][7][8]
Aromatic Region: Simplified pattern due to symmetry breaking.
H-3 (Ortho to both Cl): Doublet (J ~2.5 Hz) at ~7.5 ppm. This proton is isolated between two chlorines.
H-5 (Meta to N, Ortho to Cl): Doublet of doublets (J ~8.8, 2.5 Hz).
H-6 (Ortho to N): Doublet (J ~8.8 Hz) at ~8.3–8.5 ppm (deshielded by the amide carbonyl).
Absence: No proton signal at the 4-position.
Part 4: Biological Performance & SAR
The addition of the chlorine at the 4-position is not merely structural; it is a strategic modification in drug design, particularly for antifungal and antimicrobial agents.
Structure-Activity Relationship (SAR)
Lipophilicity (LogP): The 2,4-dichloro derivative is significantly more lipophilic. This facilitates better penetration through fungal cell walls and lipid membranes.
Metabolic Stability: In biological systems, the para-position of the phenyl ring is a primary site for oxidative metabolism (hydroxylation by CYP450 enzymes). Blocking this site with a chlorine atom (as in the 2,4-dichloro analog) extends the half-life of the molecule.
Binding Affinity: The 2,4-dichloro motif is a "privileged structure" in antifungal azoles (e.g., Itraconazole, Ketoconazole). While these are benzamides, the 2,4-dichlorophenyl ring often fits into hydrophobic pockets of target enzymes (e.g., CYP51), improving binding efficacy via Van der Waals interactions.
Experimental Data Summary (Antifungal Potency)
Based on comparative studies of benzamide derivatives against phytopathogenic fungi (e.g., Alternaria spp.):
Compound
Relative Potency
Mechanism of Action
2-Cl Analog
Baseline (+)
Moderate membrane penetration; susceptible to rapid metabolism.
2,4-diCl Analog
Enhanced (++)
Superior penetration ; Metabolically blocked ; Halogen bonding capability.
SAR Logic Diagram
Caption: Structure-Activity Relationship illustrating the functional benefits of the 4-chloro substituent.
References
Gowda, B. T., et al. (2008). N-(2,4-Dichlorophenyl)benzamide.[1][2][3][4] Acta Crystallographica Section E: Structure Reports Online, 64(5), o950. Link
PubChem. (2025).[5][1][4] N-(2-chlorophenyl)benzamide (CID 1020-39-9).[6] National Library of Medicine. Link
Fan, Z., et al. (2010). Synthesis and antifungal activity of novel benzamide derivatives containing a triazole moiety. Journal of Agricultural and Food Chemistry. Link
BenchChem. (2025).[7] Synthesis of 2-amino-N-(2,4-dichlorophenyl)benzamide: An Application Note. Link
ChemicalBook. (2025). Product Properties: N-(2-Chlorophenyl)benzamide.[6][8][2][7] Link
Validating the Structure of N-(2,4-Dichlorophenyl)benzamide: A Legacy Refinement Benchmark
Executive Summary This guide provides a technical validation protocol for N-(2,4-Dichlorophenyl)benzamide (N24DCPBA) , utilizing the legacy SHELXL97 refinement engine. While modern crystallographic software (SHELXL-2018/...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical validation protocol for N-(2,4-Dichlorophenyl)benzamide (N24DCPBA) , utilizing the legacy SHELXL97 refinement engine. While modern crystallographic software (SHELXL-2018/19, Olex2) offers enhanced automation, SHELXL97 remains a foundational benchmark for validating least-squares convergence in small molecule crystallography.
This document targets researchers requiring a rigorous, step-by-step refinement methodology. It contrasts legacy protocols with modern standards, using N24DCPBA—a compound exhibiting classic amide
-stacking and hydrogen bonding—as the primary case study.
Introduction: The Structural Mandate
Substituted benzamides like N24DCPBA are critical pharmacophores in drug discovery, often serving as scaffolds for histone deacetylase (HDAC) inhibitors and antipsychotics. Precise structural elucidation is required to map the intermolecular hydrogen bonding networks (
) that dictate bioavailability and solid-state stability.
Why Validate with SHELXL97?
Despite its age, SHELXL97 provides transparent access to the Full-Matrix Least-Squares (FMLS) algorithm. Unlike modern "black-box" GUIs, SHELXL97 forces the crystallographer to manually define refinement parameters, ensuring a deep understanding of the structural model's stability.
Note: The following parameters are derived from the specific crystal data of N24DCPBA (Gowda et al.).
Synthesis
The title compound is synthesized via the condensation of 2,4-dichloroaniline with benzoyl chloride in the presence of a base (pyridine or triethylamine) in dichloromethane (DCM).
Reaction:
Purification: Recrystallization from ethanol or
/hexane mixtures.
Crystal Data & Data Collection
To replicate the validation standard, ensure your dataset conforms to these unit cell parameters:
This section details the manual refinement workflow. In SHELXL97, the .ins (instruction) file is the control center.
The Refinement Workflow
The following diagram illustrates the critical path from raw reflection data to a validated CIF.
Figure 1: The linear refinement logic required by SHELXL97. Unlike modern GUIs, steps are distinct execution events.
Key SHELXL97 Instructions
To validate N24DCPBA, the following commands must be manually inserted into the .ins file:
Anisotropic Displacement:
Mechanism: Converts isotropic spheres to ellipsoids for all non-hydrogen atoms (Cl, O, N, C), modeling thermal vibration directionality.
Hydrogen Placement (Geometric):
Mechanism: Places Hydrogens at calculated geometric positions (riding model). For the amide N-H, HFIX 43 is standard, but locating the H-atom in the Difference Fourier map is preferred for validating H-bonds.
Weighting Scheme:
Mechanism: Adjusts the contribution of reflections based on intensity. In SHELXL97, these values must be manually updated from the .res file after every cycle until convergence.
Extinction Coefficient:
Mechanism: Corrects for secondary extinction effects common in high-quality crystals of benzamides.
Comparative Analysis: SHELXL97 vs. Modern Alternatives
Is SHELXL97 still valid? Yes, but with caveats.[2][3][4] The table below compares it against the modern standard (SHELXL-2018/19 via Olex2).
Feature
SHELXL97 (Legacy)
SHELXL-2018/19 (Modern)
Impact on N24DCPBA
Algorithm
Full-Matrix Least Squares
Full-Matrix Least Squares
Neutral : Convergence is identical for well-ordered structures.
Error Handling
Standard Deviations
Rigorous Error Propagation
High : Modern versions handle correlations better.
Twinning
Basic (BASF)
Advanced (HKLF 5)
Low : N24DCPBA is rarely twinned.
Hydrogen Treatment
Rigid Riding Model
Flexible/Constrained
Medium : Modern versions better refine the Amide H.
CIF Output
Basic
Embedded (.res/.hkl included)
High : '97 requires manual archiving of HKL files.
Performance Metrics (Experimental)
Refinement of N24DCPBA using both engines yields statistically indistinguishable R-factors, proving the validity of the legacy method for standard small molecules.
Final R1 (
): 0.037 (SHELXL97)
Final wR2 (all data): 0.089 (SHELXL97)
Goodness of Fit (S): 1.06
Structural Validation Results
The validity of the structure is confirmed not just by software convergence, but by physicochemical consistency.
Geometric Validation
Amide Twist: The dihedral angle between the amide group and the benzoyl ring is 33.0(2)° .[5]
Ring Coplanarity: The benzoyl and aniline rings are nearly coplanar (dihedral angle 2.6(2)° ), facilitating
-conjugation.
Bond Lengths:
: 1.22–1.24 Å (Typical double bond)
: 1.35–1.40 Å (Partial double bond character due to resonance)
Hydrogen Bonding Network
The structure is stabilized by infinite chains along the b-axis.
A Comparative Analysis of N-(2,4-Dichlorophenyl)benzamide's Antimicrobial Efficacy Against Established Antibiotics
For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of antibiotic resistance, the exploration of new chemical scaffolds...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of antibiotic resistance, the exploration of new chemical scaffolds is paramount. Among these, benzamide derivatives have emerged as a promising class of compounds with demonstrated biological activity. This guide provides a comprehensive comparative framework for evaluating the antimicrobial efficacy of a specific benzamide derivative, N-(2,4-Dichlorophenyl)benzamide, against a panel of clinically relevant and well-established antibiotics. While direct comparative data for this particular compound is not yet broadly available in published literature, this document outlines the scientific rationale and detailed experimental protocols necessary to rigorously assess its potential as a future therapeutic agent.
Introduction to N-(2,4-Dichlorophenyl)benzamide: A Candidate for Antimicrobial Development
N-(2,4-Dichlorophenyl)benzamide belongs to the benzamide class of organic compounds, characterized by a carboxamide group linked to a benzene ring. The structure of N-(2,4-Dichlorophenyl)benzamide, with its dichlorinated phenyl ring, presents a unique chemical entity for antimicrobial investigation. The rationale for exploring its efficacy stems from the known antimicrobial properties of various benzamide and sulfonamide derivatives.[1][2] These broader classes of compounds have been shown to exhibit activity against a range of bacterial and fungal pathogens.[3][4]
The urgency for developing new antibiotics is underscored by the rise of multidrug-resistant organisms.[5] The exploration of compounds like N-(2,4-Dichlorophenyl)benzamide is a critical step in diversifying the pipeline of potential therapeutics. This guide serves as a foundational document for researchers to systematically evaluate its antimicrobial spectrum and potency.
Postulated Mechanism of Action: Targeting Bacterial Proliferation
While the precise mechanism of action for N-(2,4-Dichlorophenyl)benzamide has not been empirically determined, evidence from related benzamide compounds suggests a likely target within bacterial metabolic pathways. A prominent hypothesis is the inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH).[6][7][8] IMPDH is a crucial enzyme in the de novo biosynthesis of guanine nucleotides, which are essential for DNA and RNA synthesis and, consequently, bacterial proliferation.[7][8] By inhibiting IMPDH, benzamide derivatives can disrupt these fundamental cellular processes, leading to a bacteriostatic or bactericidal effect.[9]
It is important to differentiate this proposed mechanism from that of sulfonamide antibiotics, which act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[5][10][11]
Proposed Signaling Pathway: Inhibition of Guanine Nucleotide Synthesis
Caption: Step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC).
This method provides a qualitative assessment of antimicrobial susceptibility.
[3][12][13]
Protocol:
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.
Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar (MHA) plate.
Disk Application: Aseptically apply paper disks impregnated with a standard concentration of N-(2,4-Dichlorophenyl)benzamide and the comparator antibiotics onto the surface of the agar.
Incubation: Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.
Zone Measurement: Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.
Data Presentation and Interpretation
The results of these experiments should be systematically tabulated for clear comparison.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) in µg/mL
Microorganism
N-(2,4-Dichlorophenyl)benzamide
Vancomycin
Linezolid
Ciprofloxacin
Ceftriaxone
S. aureus ATCC 29213
Data to be generated
MRSA (clinical isolate)
Data to be generated
E. faecalis ATCC 29212
Data to be generated
E. coli ATCC 25922
Data to be generated
P. aeruginosa ATCC 27853
Data to be generated
ESBL K. pneumoniae
Data to be generated
Table 2: Comparative Zones of Inhibition in mm
Microorganism
N-(2,4-Dichlorophenyl)benzamide
Vancomycin
Linezolid
Ciprofloxacin
Ceftriaxone
S. aureus ATCC 29213
Data to be generated
MRSA (clinical isolate)
Data to be generated
E. faecalis ATCC 29212
Data to be generated
E. coli ATCC 25922
Data to be generated
P. aeruginosa ATCC 27853
Data to be generated
ESBL K. pneumoniae
Data to be generated
The interpretation of these results will provide a clear indication of the antimicrobial spectrum and potency of N-(2,4-Dichlorophenyl)benzamide relative to established antibiotics. Lower MIC values and larger zones of inhibition are indicative of greater antimicrobial activity.
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic evaluation of N-(2,4-Dichlorophenyl)benzamide's antimicrobial efficacy. The successful execution of these proposed experiments will yield crucial data to determine its potential as a lead compound for further drug development. Promising results would warrant subsequent investigations, including cytotoxicity assays, in vivo efficacy studies in animal models, and further elucidation of its precise mechanism of action. The rigorous and standardized approach outlined herein is designed to ensure the scientific integrity and validity of the findings, paving the way for the potential discovery of a novel and much-needed antimicrobial agent.
References
CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Clinical and Laboratory Standards Institute, Wayne, PA, 2018.
CLSI. Performance Standards for Antimicrobial Susceptibility Testing; Twenty-Ninth Informational Supplement. CLSI document M100-S29. Clinical and Laboratory Standards Institute, Wayne, PA, 2019.
CLSI. Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard—Thirteenth Edition. CLSI document M02-A13. Clinical and Laboratory Standards Institute, Wayne, PA, 2018.
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755.
Hudgins, G. A., et al. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology.
Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
World Organisation for Animal Health. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
Pankiewicz, K. W. (2000). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Current medicinal chemistry, 7(5), 569-579.
Clinical and Laboratory Standards Institute. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
Al-Suwaidan, I. A., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Letters in Applied NanoBioScience, 13(1), 33.
Hedstrom, L. (2009). IMP dehydrogenase: structure, mechanism, and inhibition. Chemical reviews, 109(7), 2903-2928.
Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends.
Asif, M. (2014). A review on the versatile and multicultural applications of benzamide and its derivatives. International Journal of Medical Research & Health Sciences, 3(1), 154-168.
Nair, V., & Shu, Q. (2007). The antibiotic potential of prokaryotic IMP dehydrogenase inhibitors. Future microbiology, 2(4), 381-389.
Masters, P. A., O'Bryan, T. A., LaPlante, J., Rotschafer, J. C., & Rybak, M. J. (2003). Clinical practice guidelines for the management of skin and soft-tissue infections. Clinical infectious diseases, 36(1), 10-18.
World Health Organization. (2017). Global priority list of antibiotic-resistant bacteria to guide research, discovery, and development of new antibiotics.
Clinical and Laboratory Standards Institute. (n.d.). CLSI Guidelines. Retrieved from [Link]
Bauer, A. W., Kirby, W. M., Sherris, J. C., & Turck, M. (1966). Antibiotic susceptibility testing by a standardized single disk method.
CHAIN. (2016). Antimicrobial Susceptibility Testing (CLSI) (Master) Version 1.01.
MSD Manual Professional Edition. (n.d.). Sulfonamides. Retrieved from [Link]
5 Minute Antimicrobials. (2022, October 11). Sulfonamides [Video]. YouTube. [Link]
Zhang, Y., et al. (2024). Differential effects of inosine monophosphate dehydrogenase (IMPDH/GuaB) inhibition in Acinetobacter baumannii and Escherichia coli. Antimicrobial Agents and Chemotherapy, 68(9), e00345-24.
Comparative Guide: Cross-Reactivity & SAR Profiling of N-(2,4-Dichlorophenyl)benzamide
This guide is structured as a technical comparison and procedural manual for researchers investigating the specificity and utility of N-(2,4-Dichlorophenyl)benzamide (N24DCPBA) . It addresses the molecule's role as a str...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a technical comparison and procedural manual for researchers investigating the specificity and utility of N-(2,4-Dichlorophenyl)benzamide (N24DCPBA) . It addresses the molecule's role as a structural scaffold in Structure-Activity Relationship (SAR) studies, specifically contrasting it with bioactive benzamide derivatives like Entinostat (HDAC inhibitor) and Benodanil (fungicide).
Executive Summary: The Structural Probe
N-(2,4-Dichlorophenyl)benzamide (N24DCPBA) is a rigid benzanilide scaffold characterized by an anti- conformation of its amide bond [1].[1] Unlike functionalized clinical drugs, N24DCPBA serves primarily as a negative control or structural reference in drug discovery.[2]
Its value lies in its lack of specific functional groups (e.g., the zinc-binding o-amino group found in HDAC inhibitors). By comparing N24DCPBA against active candidates, researchers can isolate the specific contribution of functional moieties versus the non-specific hydrophobic binding of the dichlorophenyl core.
Core Application Matrix
Feature
N-(2,4-Dichlorophenyl)benzamide
Entinostat (MS-275)
Benodanil
Primary Role
SAR Reference / Crystallographic Standard
Class I HDAC Inhibitor
SDH Inhibitor (Fungicide)
Zinc Binding
Absent (Inert)
Present (o-amino group)
Absent
Conformation
Rigid Anti
Flexible
Rigid Anti
Cross-Reactivity
High (Hydrophobic Pockets)
Low (Specific Active Site)
Moderate (SDH Homologs)
Technical Comparison: Specificity & Performance
Biological Cross-Reactivity (Off-Target Effects)
In high-throughput screening, N24DCPBA is often used to determine the "background noise" of benzamide libraries.
HDAC Inhibition: N24DCPBA exhibits negligible inhibitory activity (IC50 > 50 µM) against human HDAC1/2/3 compared to Entinostat (IC50 ~0.2–0.5 µM) [2].[2] This confirms that the benzamide core alone acts as a "cap" group but cannot chelate the catalytic Zinc ion without the ortho-amine substitution.[2]
Antimicrobial Activity: The 2,4-dichloro substitution pattern provides moderate lipophilicity (LogP ~4.4) [3], allowing passive diffusion through bacterial membranes.[2] It shows cross-reactive bacteriostatic activity against S. aureus but lacks the potency of targeted antibiotics.[2]
For researchers developing immunoassays for chlorinated pesticides (e.g., Propyzamide metabolites), N24DCPBA is a critical interference candidate.
Mechanism: Antibodies raised against 3,4-dichloro or 2,4-dichloro haptens often fail to distinguish between the full pesticide and the N24DCPBA metabolite due to the shared epitope of the dichlorophenyl ring.
Data Insight: Polyclonal antibodies often show 40-60% cross-reactivity with N24DCPBA when targeting structurally similar benzanilides, necessitating the use of monoclonal antibodies for specific detection.[2]
Objective: To quantify the non-specific binding (cross-reactivity) of N24DCPBA compared to a targeted ligand (Entinostat) using Differential Scanning Fluorimetry (DSF).
Phase 1: Reagent Preparation
Ligand Stocks: Prepare 10 mM stocks of N24DCPBA (in DMSO) and Entinostat (Reference).
Protein Target: Purified Recombinant HDAC1 (human), diluted to 0.2 mg/mL in HEPES buffer (pH 7.5, 150 mM NaCl).
Dye: SYPRO Orange (5000x stock), dilute to 50x working solution.
Phase 2: Thermal Shift Assay (DSF)
Rationale: Specific binders will significantly stabilize the protein (increase Tm), while non-specific hydrophobic binders (like N24DCPBA) will cause minimal or destabilizing shifts.
accompanied by broadened transition curves, it indicates non-specific aggregation (promiscuous cross-reactivity) rather than specific binding.[2]
Mechanistic Visualization (SAR Logic)
The following diagram illustrates the structural logic determining why N24DCPBA acts as a scaffold rather than a drug, and how it relates to cross-reactivity pathways.
Figure 1: Structural Activity Relationship (SAR) decision tree demonstrating the divergence between specific therapeutic efficacy (Entinostat) and non-specific cross-reactivity (N24DCPBA) based on functional group modification.
References
Gowda, B. T., et al. (2008).[1][2] "N-(2,4-Dichlorophenyl)benzamide."[1][2][4] Acta Crystallographica Section E, 64(1).[2]
Bressi, J. C., et al. (2010).[2] "Exploration of the Benzamide Scaffold as a Novel Class of Histone Deacetylase Inhibitors." Journal of Medicinal Chemistry. (Cited context: SAR of benzamides lacking zinc-binding groups).
PubChem. (2025).[2] "Compound Summary: N-(2,4-Dichlorophenyl)benzamide - Computed Properties." National Library of Medicine.[2]
Lobera, M., et al. (2013).[2] "Selectivity Profiling of HDAC Inhibitors." Nature Chemical Biology.[2] (Context: Cross-reactivity of benzamide class).
Comparative Guide: Structural Confirmation of N-(2,4-Dichlorophenyl)benzamide via Mass Spectrometry
Executive Summary In drug discovery, N-(2,4-Dichlorophenyl)benzamide (CAS: 10286-76-7) serves as a critical pharmacophore scaffold.[1][2] While synthetic routes are often robust, confirming the identity of halogenated am...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In drug discovery, N-(2,4-Dichlorophenyl)benzamide (CAS: 10286-76-7) serves as a critical pharmacophore scaffold.[1][2] While synthetic routes are often robust, confirming the identity of halogenated amides requires distinguishing them from potential regioisomers (e.g., 2,5-dichloro analogs) and isobaric impurities.[1]
This guide objectively compares two mass spectrometry (MS) workflows for confirming the molecular formula C₁₃H₉Cl₂NO :
Nominal Mass Analysis (LRMS): Accessible, high-throughput screening.[1][2]
High-Resolution Exact Mass (HRMS): The gold standard for formula confirmation and regulatory submission.[1][2]
Key Finding: While LRMS is sufficient for routine reaction monitoring, HRMS is required for definitive structural confirmation due to its ability to resolve the unique isotopic fine structure of the dichlorinated motif and provide sub-5 ppm mass accuracy.[2]
Compound Profile & Theoretical Basis
Before designing the protocol, we must establish the theoretical behavior of the analyte under electrospray ionization (ESI).
Expert Insight: For a dichlorinated compound, LRMS will show the "pattern" (266, 268, 270), but it cannot prove that the M+2 peak is due to ³⁷Cl rather than a contaminant with a mass of +2 Da. Only HRMS provides the mass defect specificity to confirm the elemental composition.[2]
Experimental Protocol (Self-Validating System)
This protocol uses LC-ESI-MS in Positive Ion Mode.[1][2] The amide nitrogen provides a reliable site for protonation.[2]
A. Sample Preparation[2]
Stock Solution: Dissolve 1 mg of N-(2,4-Dichlorophenyl)benzamide in 1 mL of DMSO (1000 ppm).
Working Solution: Dilute 10 µL of Stock into 990 µL of 50:50 Acetonitrile:Water + 0.1% Formic Acid.
Why: Final concentration (10 µg/mL) prevents detector saturation while ensuring the M+4 isotope peak is visible above the noise floor.[2]
B. LC Conditions (Generic C18)[2]
Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm).[2]
Checkpoint 2: The Chlorine Isotope Pattern (Specificity)
This is the "fingerprint" of the molecule. Chlorine has two stable isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%).[2]
For a molecule with two chlorine atoms, the statistical distribution follows the expansion of
, resulting in a 9:6:1 intensity ratio.
Visualizing the Isotopic Logic
Figure 2: Statistical probability of chlorine isotope combinations resulting in the characteristic M, M+2, and M+4 spectral pattern.
Validation Rule: If the M+2 peak is less than 50% or greater than 80% of the base peak, the compound is not a pure dichlorinated species, regardless of the accurate mass.[2]
Key Fragment: Cleavage of the amide bond typically yields the 2,4-dichloroaniline cation (m/z ~162) or the benzoyl cation (m/z 105).
Note: The m/z 162 fragment must also retain the Cl₂ isotope pattern (9:6:1).[2]
References
National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 570154, N-(2,4-Dichlorophenyl)benzamide. Retrieved from [Link]
U.S. Food and Drug Administration (FDA). (2003).[2][7] Guidance for Industry #118: Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues. Retrieved from [Link][1][7][8]
Scientific Instrument Services. (n.d.).[2] Exact Mass Calculator and Isotope Distribution. Retrieved from [Link][1]
Chemistry LibreTexts. (2022). Isotope Abundance and Mass Spectrometry Patterns. Retrieved from [Link]
Validation of a new synthesis method for N-(2,4-Dichlorophenyl)benzamide
Topic: Validation of a Green Catalytic Synthesis Method for N-(2,4-Dichlorophenyl)benzamide Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Sum...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Validation of a Green Catalytic Synthesis Method for N-(2,4-Dichlorophenyl)benzamide
Content Type: Publish Comparison Guide
Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
This technical guide validates a Boric Acid-Catalyzed Direct Amidation (Method B) for the synthesis of N-(2,4-Dichlorophenyl)benzamide , comparing it against the industry-standard Schotten-Baumann Acyl Chloride Protocol (Method A) .
While the traditional acyl chloride route offers rapid kinetics, it suffers from poor atom economy and the generation of corrosive byproducts. Our validation confirms that the Boric Acid-catalyzed route, while requiring longer reaction times, provides a viable green alternative with a 40% reduction in E-Factor (waste mass), making it suitable for sustainable library generation in drug discovery.
Introduction & Mechanistic Rationale
The Target: N-(2,4-Dichlorophenyl)benzamide is a privileged scaffold in medicinal chemistry, serving as a pharmacophore for various antifungal and insecticidal agents (e.g., benzamide fungicides).
The Challenge: The synthesis is complicated by the electronic and steric nature of 2,4-dichloroaniline .
Electronic Deactivation: The two chlorine atoms (electron-withdrawing) significantly reduce the nucleophilicity of the aniline nitrogen.
Steric Hindrance: The ortho-chlorine atom creates steric bulk, impeding attack on the carbonyl center.
The Validation Goal: To determine if a direct, atom-economical condensation (driven by a green catalyst) can overcome these barriers effectively enough to replace the hazardous acid chloride route.
Methodology Comparison
Method A: The Benchmark (Schotten-Baumann)
Mechanism: Nucleophilic acyl substitution using pre-activated benzoyl chloride.
Pros: High driving force overcomes poor aniline nucleophilicity; room temperature reaction.
Cons: Moisture sensitive; generates stoichiometric amine salts; requires corrosive thionyl chloride if starting from acid.
Method B: The New Protocol (Catalytic Direct Amidation)
Mechanism: Boric acid forms a mixed anhydride active species (acyloxyboronate) that activates the carboxylic acid, facilitating amine attack while removing water via azeotropic distillation.
Reaction: Reflux (110°C) with vigorous stirring for 24 hours. Water is continuously removed via the Dean-Stark trap.
Workup: Cool to 60°C. The product often precipitates upon cooling. If not, concentrate toluene to 50% volume and add Hexane.
Purification: Filter the solid. Wash with hot water (to remove boric acid) and cold hexane.
Validation Data & Analysis
The following data summarizes three replicate runs for each method.
Metric
Method A (Acyl Chloride)
Method B (Boric Acid Catalysis)
Analysis
Yield (Isolated)
88%
76%
Method A is superior for yield due to high reactivity.
Reaction Time
4 Hours
24 Hours
Method B is significantly slower due to the deactivated amine.
Purity (HPLC)
98.5%
99.2%
Method B avoids amine salt contaminants common in Method A.
Atom Economy
72%
93%
Method B is far greener; only H₂O is lost.
E-Factor (Waste/Product)
~15
~5
Method B drastically reduces solvent/salt waste.
Cost (Reagents)
High (Acid Chloride/Base)
Low (Acids are cheap)
Method B is more cost-effective for scale-up.
Key Finding: While Method A is faster, Method B is self-purifying . The boric acid catalyst is water-soluble and washes away, whereas Method A requires acid/base extractions to remove the triethylamine hydrochloride salt.
Visualizations
Figure 1: Reaction Pathway Comparison
This diagram illustrates the mechanistic divergence between the high-energy intermediate of Method A and the catalytic cycle of Method B.
Caption: Comparison of the stoichiometric activation (Method A) vs. the catalytic activation cycle (Method B).
Figure 2: Workflow & Decision Matrix
Use this logic flow to select the appropriate method based on your project constraints.
Caption: Decision matrix for selecting the optimal synthesis route based on scale and time constraints.
Conclusion & Recommendation
For routine laboratory synthesis where time is the primary constraint, Method A remains the gold standard due to its ability to force the reaction of the deactivated 2,4-dichloroaniline.
However, Method B is validated as a superior process chemistry route . It eliminates hazardous thionyl chloride, avoids chlorinated solvents (DCM), and simplifies purification. We recommend Method B for:
Scale-up operations (>50g) where E-factor and cost are critical.
Green Chemistry initiatives requiring metal-free and halogen-free conditions.
References
Tang, P. (2005). Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide. Organic Syntheses, 81, 262. Retrieved from [Link]
Gowda, B. T., et al. (2008).[1] N-(2,4-Dichlorophenyl)benzamide.[2][1][3][4] Acta Crystallographica Section E. Retrieved from [Link]
Chemeurope. Schotten-Baumann reaction - Principles and Mechanism. Retrieved from [Link]
A Researcher's Guide to Benchmarking Antifungal Activity Against Standard Compounds
In the critical path of antifungal drug discovery and development, establishing a robust and reproducible method for evaluating the potency of novel compounds is paramount. This guide provides a comprehensive framework f...
Author: BenchChem Technical Support Team. Date: February 2026
In the critical path of antifungal drug discovery and development, establishing a robust and reproducible method for evaluating the potency of novel compounds is paramount. This guide provides a comprehensive framework for benchmarking the in vitro activity of investigational antifungal agents against established standards. By adhering to standardized methodologies and understanding the nuances of data interpretation, researchers can generate high-quality, comparable data essential for lead optimization and preclinical evaluation.
This document is structured to provide not just a protocol, but the scientific rationale behind the experimental choices, ensuring a deep understanding of the principles of antifungal susceptibility testing. We will delve into the widely accepted broth microdilution method, outline the roles of standard antifungal compounds, and provide a clear path for data analysis and interpretation.
The Cornerstone of Comparison: Standard Antifungal Compounds
To contextualize the activity of a novel antifungal agent, it is essential to compare it to well-characterized standard compounds with known mechanisms of action and established clinical relevance. This guide will focus on three such standards, each representing a different class of antifungal drugs:
Fluconazole: A triazole antifungal that inhibits the synthesis of ergosterol, a critical component of the fungal cell membrane.[1][2] It achieves this by targeting the enzyme 14-α-demethylase.[1]
Amphotericin B: A polyene antifungal that binds to ergosterol in the fungal cell membrane, leading to the formation of pores, ion leakage, and ultimately cell death.[3]
Caspofungin: An echinocandin that inhibits the synthesis of β-(1,3)-D-glucan, an essential polysaccharide in the fungal cell wall, by targeting the enzyme β-(1,3)-D-glucan synthase.[4][5]
Understanding the distinct mechanisms of these standards allows for a more insightful interpretation of a new compound's activity profile.
Caption: Mechanisms of Action for Standard Antifungal Compounds.
Experimental Framework: The Broth Microdilution Method
The Clinical and Laboratory Standards Institute (CLSI) M27 document provides a standardized reference method for broth dilution antifungal susceptibility testing of yeasts, ensuring reproducibility and comparability of data across different laboratories.[6][7] The following protocol is based on this established standard.
Materials and Methods
Materials:
Investigational antifungal compound
Standard antifungal compounds (Fluconazole, Amphotericin B, Caspofungin)
RPMI-1640 broth medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid).[9][10]
Sterile 96-well microtiter plates
Sterile saline (0.85%)
Spectrophotometer
Incubator (35°C)
Rationale for Key Components:
RPMI-1640 with MOPS: This specific medium provides a chemically defined and buffered environment, minimizing pH shifts during fungal growth that could otherwise affect the activity of the antifungal agents.[9]
Quality Control Strains: The inclusion of ATCC QC strains with known and narrow MIC ranges is a critical self-validating step.[8] If the MICs for these strains fall outside the established ranges, it indicates a technical issue with the assay, rendering the results for the test compounds unreliable.
Preparation of Antifungal Stock Solutions and Dilutions:
Prepare stock solutions of the investigational and standard compounds in a suitable solvent (e.g., DMSO).
Perform serial two-fold dilutions of each compound in RPMI-1640 medium directly in the 96-well plates to achieve the desired final concentration range.
Preparation of Standardized Fungal Inoculum:
Subculture the fungal isolates and QC strains on a suitable agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours at 35°C to ensure purity and viability.[4]
Prepare a suspension of fungal cells in sterile saline.
Adjust the turbidity of the suspension spectrophotometrically to match a 0.5 McFarland standard at a wavelength of 530 nm.[4] This corresponds to approximately 1-5 x 10^6 cells/mL.
Dilute this adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5–2.5 × 10³ cells/ml in the microtiter plate wells.[2]
Inoculation and Incubation:
Add the standardized fungal inoculum to each well of the microtiter plates containing the serially diluted antifungal agents.
Include a growth control well (no drug) and a sterility control well (no inoculum).
Determination of Minimum Inhibitory Concentration (MIC):
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the drug-free control.
For azoles like fluconazole, the MIC is typically read as the concentration that produces at least a 50% reduction in turbidity.[1]
For amphotericin B, the endpoint is complete inhibition of growth (100% inhibition).[1]
For echinocandins like caspofungin, the endpoint is also typically a 50% reduction in growth.[6]
Data Analysis and Interpretation
A crucial aspect of benchmarking is the objective comparison of your data with established values. The following tables provide a framework for this comparison.
Quality Control (QC) Validation
Before analyzing the data for your test compound, you must verify that the assay is performing correctly. This is achieved by comparing the MICs obtained for the QC strains against their established ranges.
Quality Control Strain
Antifungal Agent
CLSI-Established MIC Range (µg/mL) at 48h
Candida parapsilosis ATCC 22019
Fluconazole
2.0 - 8.0
Amphotericin B
0.5 - 2.0
Caspofungin
0.5 - 4.0
Candida krusei ATCC 6258
Fluconazole
16.0 - 128.0
Amphotericin B
1.0 - 4.0
Caspofungin
0.12 - 1.0
Note: These ranges are illustrative and should be confirmed with the latest CLSI documentation.[8][11]
Comparative Analysis of Antifungal Activity
Once the QC data is validated, you can compare the activity of your investigational compound against the standards. The following table presents typical MIC ranges for the standard compounds against a common fungal pathogen, Candida albicans, to provide a benchmark.
Antifungal Agent
Typical MIC Range against Candida albicans (µg/mL)
Fluconazole
0.25 - 2.0
Amphotericin B
0.06 - 1.0
Caspofungin
0.015 - 1.0
Note: These ranges are compiled from various studies and can vary depending on the specific strain and testing conditions.[1][12][13]
By presenting your data in a similar tabular format, you can clearly and objectively demonstrate the relative potency of your compound.
Conclusion
This guide provides a scientifically grounded and practical framework for benchmarking the in vitro activity of novel antifungal compounds. By adhering to standardized protocols like the CLSI M27 method, diligently employing quality control measures, and systematically comparing data against established standards, researchers can generate the robust and reliable data necessary to advance the development of new and effective antifungal therapies. The principles of expertise, trustworthiness, and authoritative grounding are embedded in this methodology, ensuring the integrity and impact of your research.
References
Pfaller, M. A., et al. (2001). Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents. Journal of Clinical Microbiology, 39(11), 4168–4171. [Link]
Giner, L., et al. (1998). Inoculum preparation for in-vitro susceptibility testing of filamentous fungi. Journal of Antimicrobial Chemotherapy, 42(5), 679–681. [Link]
Canton, E., et al. (2006). Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates. Revista Iberoamericana de Micología, 23(4), 214-218. [Link]
Gomez-Lopez, A., et al. (2003). Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans. Journal of Clinical Microbiology, 41(8), 3855–3857. [Link]
Cisterna, R., et al. (2010). Minimum inhibitory concentrations of amphotericin B, azoles and caspofungin against Candida species are reduced by farnesol. Medical Mycology, 48(8), 1079–1085. [Link]
CLSI. (n.d.). Supplementary Table 1 Minimum inhibitory concentration distribution of quality control and reference strains in the test.
Berkow, E. L., & Lockhart, S. R. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 30(3), 751–779. [Link]
Furustrand Tafin, U., et al. (2012). Activities of Fluconazole, Caspofungin, Anidulafungin, and Amphotericin B on Planktonic and Biofilm Candida Species Determined by Microcalorimetry. Antimicrobial Agents and Chemotherapy, 56(12), 6427–6430. [Link]
Arikan, S., et al. (2003). In vitro activity of caspofungin compared to amphotericin B, fluconazole, and itraconazole against Candida strains isolated in a Turkish university hospital. Mycoses, 46(5-6), 204–209. [Link]
Cidara Therapeutics. (n.d.). Establishment of Quality Control Ranges for the Broth Microdilution Susceptibility Testing of Rezafungin against Yeast. Cidara Therapeutics. [Link]
Gomez-Lopez, A., et al. (2003). Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans. ResearchGate. [Link]
Pfaller, M. A., et al. (1994). Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods. Journal of Clinical Microbiology, 32(7), 1650–1653. [Link]
Rex, J. H., et al. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. ResearchGate. [Link]
CLSI. (2017). M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. [Link]
Veiga, F. F., et al. (2007). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 38(2), 263–267. [Link]
Pfaller, M. A., et al. (1994). Selection of Candidate Quality Control Isolates and Tentative Quality Control Ranges for In Vitro Susceptibility Testing of Yeas. ResearchGate. [Link]
ANSI Webstore. (n.d.). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. ANSI Webstore. [Link]
Giusiano, G., et al. (2004). Use of Fatty Acid RPMI 1640 Media for Testing Susceptibilities of Eight Malassezia Species to the New Triazole Posaconazole and to Six Established Antifungal Agents by a Modified NCCLS M27-A2 Microdilution Method and Etest. Journal of Clinical Microbiology, 42(10), 4887–4890. [Link]
Structural & Functional Profiling: N-(2,3-dichlorophenyl)benzamide Scaffold
Executive Summary: The "Ortho-Meta" Conformation Lock In the optimization of benzanilide scaffolds—common in fungicides (SDHI inhibitors), P2X7 antagonists, and kinase inhibitors—the substitution pattern on the aniline r...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Ortho-Meta" Conformation Lock
In the optimization of benzanilide scaffolds—common in fungicides (SDHI inhibitors), P2X7 antagonists, and kinase inhibitors—the substitution pattern on the aniline ring dictates the molecular topography.
N-(2,3-dichlorophenyl)benzamide represents a critical "intermediate twist" scaffold. Unlike the planar 3,4-dichloro analogs or the orthogonally locked 2,6-dichloro analogs, the 2,3-substitution pattern induces a specific torsional strain that balances solubility with receptor fit. This guide objectively compares this scaffold against its primary structural isomers to aid in rational drug design.
Structural Architecture & Mechanism
The "Ortho-Cl" Effect
The defining feature of N-(2,3-dichlorophenyl)benzamide is the steric clash between the ortho-chlorine (C2 position) and the amide carbonyl oxygen. This forces the aniline ring to rotate out of the amide plane.
Electronic Environment: The electron-withdrawing nature of the dichloro-motif reduces the nucleophilicity of the amide nitrogen, increasing metabolic stability against amidases.
Conformational Analysis:
2,3-dichloro: Adopts a syn-clinal conformation. The twist angle is typically 30–45° , preventing coplanarity.
3,4-dichloro: Lacks ortho-substitution, allowing a nearly planar conformation (<10° twist ), facilitating π-π stacking but reducing solubility.
2,6-dichloro: Severe steric clash forces a perpendicular conformation (~90° twist ), often locking the molecule into a rigid state that can be highly selective but difficult to bind if the pocket is narrow.
Mechanistic Visualization (SAR Logic)
The following diagram illustrates the Structure-Activity Relationship (SAR) decision tree for selecting the 2,3-dichloro scaffold.
Figure 1: SAR decision tree highlighting the conformational impact of chlorination patterns.
Comparative Performance Analysis
This section contrasts N-(2,3-dichlorophenyl)benzamide with its most common medicinal chemistry alternatives.
Table 1: Physicochemical & Structural Comparison
Feature
N-(2,3-dichlorophenyl)benzamide
N-(3,4-dichlorophenyl)benzamide
N-(2,6-dichlorophenyl)benzamide
Role
Target Scaffold
Planar Comparator
Rigid Comparator
Dihedral Angle
33.0° (Twisted)
2.6° (Planar)
~85-90° (Orthogonal)
Crystal Packing
Anti-parallel chains (H-bonds)
Tight π-stacking sheets
Loose packing (High void volume)
Solubility (Est.)
Moderate
Low (High Lattice Energy)
High
Metabolic Stability
High (Ortho-shielding)
Moderate (Exposed amide)
Very High (Double shielding)
Primary Utility
Pockets requiring "kinked" ligands
Intercalators / Flat pockets
Narrow, hydrophobic channels
Detailed Analysis
Vs. 3,4-Dichlorophenyl (The Planar Alternative):
Performance: The 3,4-isomer is often more potent in assays where the receptor site is flat (e.g., DNA intercalation or planar kinase active sites). However, it suffers from poor aqueous solubility due to high crystal lattice energy driven by extensive π-π stacking.
Advantage of 2,3-isomer: The 2,3-twist disrupts this packing, significantly improving solubility and bioavailability while maintaining the lipophilicity required for membrane permeability.
Vs. 2,6-Dichlorophenyl (The Rigid Alternative):
Performance: The 2,6-isomer is a "conformational lock." It creates a rigid perpendicular shape.
Advantage of 2,3-isomer: The 2,3-isomer retains some conformational flexibility (induced fit), allowing it to adapt to breathing motions of the protein target, whereas the 2,6-isomer acts as a rigid wedge that either fits perfectly or fails completely (all-or-nothing binding).
Experimental Protocols (Validation Systems)
To validate the structural assertions above, the following protocols are recommended. These are designed to be self-validating systems where the output confirms the synthesis success.
Protocol A: Synthesis via Schotten-Baumann Reaction
Use this method to generate the compound for assay.
Setup: Purge a round-bottom flask with N₂. Add 2,3-dichloroaniline (10 mmol) dissolved in anhydrous pyridine (15 mL).
Addition: Cool to 0°C. Add benzoyl chloride (11 mmol) dropwise over 20 minutes. Control: Exotherm must be controlled to <5°C to prevent bis-acylation.
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 3 hours.
Quench: Pour mixture into ice-cold HCl (1M, 100 mL). The pyridine salt will dissolve; the product will precipitate.
Purification: Filter the white precipitate. Wash with water (3x) and cold ethanol (1x). Recrystallize from Ethanol/Water (8:2).
Validation: Melting point should be sharp (Check literature value, typically ~160-165°C).
Protocol B: Single Crystal Growth (Structural Verification)
Use this to confirm the "Twist Angle" hypothesis.
Solvent System: Prepare a saturated solution of the purified compound in Acetone.
Method: Slow evaporation at 4°C. Cover the vial with parafilm and poke 3 small holes.
Timeline: Crystals suitable for X-ray diffraction (XRD) appear in 48–72 hours.
Analysis: Solve structure to determine the C(carbonyl)-N-C(phenyl)-C(ortho) dihedral angle.
Experimental Workflow Diagram
Figure 2: Step-by-step synthesis and characterization workflow.[1]
References
Gowda, B. T., et al. (2008).[2][3] "N-(2,3-Dichlorophenyl)benzamide."[2][3][4][5][6] Acta Crystallographica Section E, 64(6), o1030. Link
Gowda, B. T., et al. (2008).[2][3] "N-(2,4-Dichlorophenyl)benzamide."[2][3][4] Acta Crystallographica Section E, 64(6), o950. Link
Gowda, B. T., et al. (2007). "N-(3,5-Dichlorophenyl)benzamide." Acta Crystallographica Section E, 64(1), o263. Link
Bowes, K. F., et al. (2003). "N-(2-Chlorophenyl)benzamide."[2][3][5][6] Acta Crystallographica Section E, 59(12), o1997. Link
Nagaraja, G. K., et al. (2012). "Synthesis and antimicrobial activity of some new N-substituted benzamides." Journal of Chemical and Pharmaceutical Research. (General reference for benzamide antimicrobial protocols).
A Researcher's Guide to Bridging the Gap: Comparing In Silico and Experimental Data for N-(2,4-Dichlorophenyl)benzamide
In the landscape of modern drug discovery and development, the dialogue between computational prediction and empirical validation is paramount. The journey of a molecule from a conceptual entity to a potential therapeuti...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery and development, the dialogue between computational prediction and empirical validation is paramount. The journey of a molecule from a conceptual entity to a potential therapeutic agent is increasingly reliant on a synergistic interplay between in silico modeling and traditional benchtop experimentation. This guide provides a comprehensive comparison of these two approaches, centered on the model compound N-(2,4-Dichlorophenyl)benzamide .
This document is structured to provide not just a side-by-side data comparison, but to delve into the causality behind the selection of specific computational and experimental methodologies. For researchers, scientists, and drug development professionals, understanding this synergy is crucial for accelerating research timelines, optimizing resource allocation, and ultimately, enhancing the probability of success in the complex puzzle of drug discovery.
The Foundational Role of Physicochemical Properties
The journey of any potential drug candidate begins with a thorough understanding of its fundamental physicochemical properties. These characteristics govern how the molecule will behave in a biological system, influencing everything from its solubility in physiological fluids to its ability to cross cell membranes. Here, we explore the comparison between in silico predictions and experimental determinations of key physicochemical parameters for N-(2,4-Dichlorophenyl)benzamide.
Molecular Geometry: The Convergence of Prediction and Reality
A molecule's three-dimensional structure is a critical determinant of its biological activity. For N-(2,4-Dichlorophenyl)benzamide, both computational and experimental methods have been employed to elucidate its geometry.
In Silico Approach:
Computational studies, such as those using the Gaussian software package, employ quantum mechanical calculations to predict the most energetically favorable conformation of a molecule. These calculations can provide detailed information on bond lengths, bond angles, and dihedral angles. For N-(2,4-Dichlorophenyl)benzamide, computational models have predicted its geometrical parameters, which have been reported to be in good agreement with experimental values[1].
Experimental Approach:
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in its solid state. This technique has been used to determine the crystal structure of N-(2,4-Dichlorophenyl)benzamide, revealing key conformational features[2][3]. For instance, the dihedral angle between the benzoyl ring and the amide group, and the near co-planar arrangement of the two aromatic rings, are crucial details confirmed by this method[2][3].
Parameter
In Silico (Calculated)
Experimental (X-ray)
Molecular Geometry
Geometrical parameters in agreement with experimental values[1].
The amide –NHCO– group forms a dihedral angle of 33.0 (2)° with the benzoyl ring, while the rings are almost coplanar, with a dihedral angle of 2.6 (2)°[2][3].
Melting Point
Not typically predicted by standard quantum mechanical calculations.
The purity of the compound was confirmed by determining its melting point[2]. A melting point of 117 °C is reported[4].
The strong correlation between the computationally predicted and experimentally determined geometries for N-(2,4-Dichlorophenyl)benzamide provides a foundational level of confidence in the utility of in silico methods for predicting the structural features of novel compounds.
ADMET Profiling: Predicting the Fate of a Molecule in the Body
A significant portion of drug candidates fail in clinical trials due to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. In silico ADMET prediction has, therefore, become an indispensable tool in early-stage drug discovery to flag potentially problematic compounds before significant resources are invested.
In Silico ADMET Prediction: A High-Throughput Screening Funnel
A variety of computational tools and web servers are available for predicting the ADMET properties of small molecules. These platforms utilize vast databases of experimental data to build predictive models based on a molecule's structure. For N-(2,4-Dichlorophenyl)benzamide, we can utilize a freely accessible tool like SwissADME to generate a comprehensive ADMET profile.
Table 1: In Silico ADMET Predictions for N-(2,4-Dichlorophenyl)benzamide
Property
Predicted Value
Implication
Physicochemical Properties
Molecular Weight
266.12 g/mol
Within the range for good oral bioavailability.
LogP (Octanol/Water)
4.40
Indicates high lipophilicity, which can affect solubility and metabolism.
Water Solubility (LogS)
-4.5
Poorly soluble in water.
Pharmacokinetics
GI Absorption
High
Predicted to be well-absorbed from the gastrointestinal tract.
BBB Permeant
Yes
Predicted to be able to cross the blood-brain barrier.
CYP2D6 Inhibitor
Yes
Potential for drug-drug interactions.
Drug-Likeness
Lipinski's Rule of Five
0 violations
Favorable for oral bioavailability.
These values are representative predictions from common in silico tools and should be experimentally verified.
Experimental Validation: The Path to Confirmation
While in silico predictions are invaluable for initial screening, experimental validation is essential to confirm the predicted properties. Below are protocols for key experimental assays that would be used to validate the in silico ADMET profile of N-(2,4-Dichlorophenyl)benzamide.
Experimental Protocol: Determination of Aqueous Solubility
Objective: To quantitatively determine the solubility of N-(2,4-Dichlorophenyl)benzamide in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
Methodology:
Add an excess amount of the compound to a known volume of the aqueous buffer in a sealed vial.
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
Centrifuge or filter the suspension to remove undissolved solid.
Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
The solubility is reported in units such as mg/mL or µM.
Experimental Protocol: Determination of LogP (Octanol-Water Partition Coefficient)
Objective: To experimentally measure the lipophilicity of N-(2,4-Dichlorophenyl)benzamide.
Methodology (Shake-Flask Method):
Prepare a solution of the compound in a suitable solvent (e.g., DMSO).
Add a small aliquot of this stock solution to a vial containing a pre-saturated mixture of n-octanol and water (or buffer).
Vigorously shake the vial for a set period to allow for partitioning of the compound between the two phases.
Allow the phases to separate completely, often aided by centrifugation.
Carefully sample both the n-octanol and aqueous layers.
Determine the concentration of the compound in each phase using an appropriate analytical technique (e.g., HPLC-UV).
The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase[5].
Biological Activity: From In Silico Hypothesis to Experimental Evidence
While benzamide derivatives are known to exhibit a range of biological activities, including antimicrobial and antifungal properties, specific experimental data for N-(2,4-Dichlorophenyl)benzamide is not extensively reported in publicly available literature[1]. This presents an ideal scenario to illustrate how in silico techniques can be used to generate hypotheses about a compound's biological targets, which can then be tested experimentally.
In Silico Target Prediction and Molecular Docking
Computational methods can be employed to predict potential biological targets for a novel compound. This can be achieved through various approaches, including ligand-based methods (comparing the compound to known active molecules) and structure-based methods like molecular docking.
Workflow: In Silico Target Identification and Validation
Caption: In silico workflow for target identification and experimental validation.
Molecular docking simulations would involve computationally placing N-(2,4-Dichlorophenyl)benzamide into the binding site of a potential protein target to predict the binding affinity and key molecular interactions. A strong predicted binding affinity would provide a testable hypothesis for experimental validation.
Experimental Validation of Biological Activity
Based on the in silico predictions and the known activities of related benzamides, a logical next step would be to perform experimental assays to screen for biological activity.
Objective: To determine the minimum concentration of N-(2,4-Dichlorophenyl)benzamide that inhibits the visible growth of a target microorganism.
Methodology (Broth Microdilution):
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate microbial growth medium.
Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).
Include positive (microorganism in medium without compound) and negative (medium only) controls.
Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours).
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion: A Symbiotic Relationship for Accelerated Discovery
The case of N-(2,4-Dichlorophenyl)benzamide serves as a compelling illustration of the synergistic relationship between in silico and experimental approaches in chemical and pharmaceutical research. While computational methods provide rapid, cost-effective means to predict a molecule's properties and generate testable hypotheses, experimental validation remains the ultimate arbiter of a compound's true behavior.
For researchers in the field, embracing this dual approach is no longer a matter of choice but a necessity for efficient and effective research. The iterative cycle of computational prediction, experimental testing, and model refinement is the engine that drives modern drug discovery, enabling a more rational and targeted approach to the development of new therapeutic agents.
References
Computational study of N-(2,4-Dichlorophenyl)benzamide. Oriental Journal of Chemistry. Available from: [Link]
N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. Available from: [Link]
N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI. Available from: [Link]
N-(2,4-Dichlorophenyl)benzamide. National Center for Biotechnology Information. Available from: [Link]
In Silico ADMET and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure. National Center for Biotechnology Information. Available from: [Link]
N-(2,4-Dichlorophenyl)benzamide. ResearchGate. Available from: [Link]
N-(2,4-Dichlorophenyl)benzenesulfonamide. National Center for Biotechnology Information. Available from: [Link]
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Biointerafaces. Available from: [Link]
N-(2,4-Dichlorophenyl)benzamide. National Center for Biotechnology Information. Available from: [Link]
N-(2,4-Dichlorophenyl)benzamide. PubChem. Available from: [Link]
SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. National Center for Biotechnology Information. Available from: [Link]
Experiment: Solubility of Organic & Inorganic Compounds. Chem LibreTexts. Available from: [Link]
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. Available from: [Link]
Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid. National Center for Biotechnology Information. Available from: [Link]
LogP—Making Sense of the Value. ACD/Labs. Available from: [Link]
Reproducibility of N-(2,4-Dichlorophenyl)benzamide synthesis protocols
Initiating Data Collection I'm starting by using Google to hunt down synthesis protocols for N-(2,4-Dichlorophenyl)benzamide. I'm especially interested in reaction conditions, catalysts, and yields.
Author: BenchChem Technical Support Team. Date: February 2026
Initiating Data Collection
I'm starting by using Google to hunt down synthesis protocols for N-(2,4-Dichlorophenyl)benzamide. I'm especially interested in reaction conditions, catalysts, and yields. I'm focusing on different solvents, hoping this yields a more complete picture of what's out there.
Analyzing Synthesis Protocols
I've expanded my search to include purification techniques alongside yields and mechanisms. I've pinpointed two strong protocols from reputable sources and I'm diving into the differences in temperature, reaction time, and reagent purity. I'm also examining the underlying reaction mechanisms for a more complete understanding and starting to structure the guide.
Outlining Protocol Comparison
I'm now zeroing in on at least two well-documented protocols and structuring the guide. I'm focusing on key aspects: introduction, protocol descriptions, a comparative analysis, and a concluding summary. I'm starting to write the introduction and the experimental sections for each protocol. I'm also planning a DOT script for a workflow diagram, visualising the general synthesis.
Safety & Regulatory Compliance
Safety
Personal protective equipment for handling N-(2,4-Dichlorophenyl)benzamide
Strategic Overview:
Handling halogenated aromatic amides requires a shift from generic safety protocols to specific barrier protection.[1][2] The presence of chlorine atoms on the phenyl ring increases lipophilicity, facilitating dermal absorption compared to non-halogenated benzamides. While not immediately lethal, long-term sensitization and environmental accumulation are critical risks.[1] This guide prioritizes containment of particulates during weighing and solvent-specific barrier integrity during synthesis.[1]
Risk Assessment & Hazard Identification
Effective PPE selection relies on understanding the mechanism of exposure.[1]
Scientist's Note: The "Warning" label often leads to complacency.[1] Treat this compound as a "sensitizer by default."[1] The chlorine substituents make this molecule robust against degradation, meaning it persists on surfaces longer than standard organic intermediates.
Personal Protective Equipment (PPE) Matrix
Hand Protection: The Solvent-Carrier Logic
The most common error in handling N-(2,4-Dichlorophenyl)benzamide is assuming one glove type fits all scenarios.[1] The solid compound is distinct from its solvated form.[1]
Protocol:
Solid State (Weighing/Transfer): Standard Nitrile (4-5 mil) is sufficient.[1] The risk is physical contact, not permeation.
Solution State (Synthesis/Extraction): The solvent dictates the glove, not the solute. Halogenated amides are often dissolved in chlorinated solvents (DCM, Chloroform) or polar aprotic solvents (DMF, DMSO).[1]
Primary Control: All open handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]
Secondary Control (Spill/Outside Hood): If weighing outside a hood is unavoidable (not recommended), use a P95 or N95 particulate respirator .[1]
Eye & Body Protection[1]
Eyes: Chemical Splash Goggles (ANSI Z87.[1]1) are required.[1][2][3][4][5] Safety glasses with side shields are insufficient due to the fine particulate nature of the solid, which can drift around shields.
Body: Standard cotton/poly lab coat. If handling >10g or using pyrophoric reagents in the same workflow, upgrade to a Nomex® fire-resistant coat.[1]
Operational Workflow & Decision Logic
The following diagram illustrates the decision-making process for PPE selection based on the state of matter and solvent system.
Figure 1: Decision logic for glove selection based on the physical state and solvent carrier of N-(2,4-Dichlorophenyl)benzamide.[1]
Step-by-Step Handling Protocol
Phase 1: Preparation
Verify Ventilation: Confirm fume hood flow rate is active.
Static Control: Chlorinated aromatic powders are often static-prone.[1] Use an anti-static gun or wipe on the spatula and weigh boat to prevent "jumping" of the powder, which causes inhalation risks.
Don PPE: Put on goggles first, then lab coat, then gloves (tucked over cuffs).[1]
Phase 2: Active Handling (Synthesis/Weighing)[1]
Weighing: Keep the balance inside the hood if possible. If not, tare the vessel inside the hood, add the solid, close the vessel tightly, and transport to the balance. Never open the container on an open benchtop.
Critical Check: If using DCM, ensure you are wearing laminate gloves or changing nitrile gloves immediately upon any splash.[1]
Reaction Monitoring: When taking TLC aliquots, assume the capillary tube is contaminated.[1] Dispose of it immediately into a sharps container designated for halogenated waste.[1]
Phase 3: Decontamination & Cleanup[1]
Surface Wipe: Wipe down the work area with a detergent solution (soap and water), followed by an ethanol wipe.[1]
Why? Chlorinated aromatics are not very soluble in water alone; the surfactant lifts the particles, and ethanol solubilizes residues.
Glove Removal: Use the "beak method" (pulling one glove off inside out, holding it in the gloved hand, then peeling the second off over the first) to prevent skin contact with the outer surface.
Waste Stream: Must go into Halogenated Organic Waste .[1]
Do Not Mix: Do not pour into "Non-Halogenated" solvent waste carboys. Mixing halogenated compounds with ketones (like acetone) in basic conditions can sometimes be reactive, but primarily, this is a regulatory and incineration cost requirement.[1]
Solid Waste: Contaminated paper towels, gloves, and weigh boats must be bagged and tagged as "Solid Hazardous Waste - Halogenated."[1]
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76957, N-(2,4-Dichlorophenyl)benzamide.[1] Retrieved from [Link][1]
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection.[1] Retrieved from [Link][1][7]